molecular formula C10H20N2Na4O12 B079266 Edetate sodium tetrahydrate CAS No. 13235-36-4

Edetate sodium tetrahydrate

Cat. No.: B079266
CAS No.: 13235-36-4
M. Wt: 452.23 g/mol
InChI Key: XFLNVMPCPRLYBE-UHFFFAOYSA-J
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Description

Beilstein/REAXYS Number: 3861753 City Chemical manufactures high purity (Ethylenedinitrilo)tetraacetic Acid Tetrasodium Salt, CAS 13235-36-4 in bulk quantity. Ethylenediaminetetraacetic Acid Tetrasodium Salt is the salt occurring from the neutralization of ethylenediaminetetraacetic acid with four equivalents of sodium hydroxide (or an equivalent sodium base). It is a white solid that is highly soluble in water. The properties of solutions produced from the anhydrous and hydrated forms are the same, provided they are at the same pH. A specific salt of EDTA, known as sodium calcium edetate, is used to bind metal ions in the practice of chelation therapy, such as for treating mercury and lead poisoning. It is used in a similar manner to remove excess iron from the body.>

Properties

IUPAC Name

tetrasodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;tetrahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H16N2O8.4Na.4H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;;;4*1H2/q;4*+1;;;;/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFLNVMPCPRLYBE-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.O.O.O.[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2Na4O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4051328
Record name Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, sodium salt, hydrate (1:4:4)
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Molecular Weight

452.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White crystalline solid; [Sigma-Aldrich MSDS]
Record name Tetrasodium EDTA tetrahydrate
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CAS No.

13235-36-4
Record name Edetate sodium tetrahydrate
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Record name Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, tetrasodium salt, tetrahydrate
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Record name Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, sodium salt, hydrate (1:4:4)
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Record name Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, sodium salt, hydrate (1:4:4)
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Record name EDETATE SODIUM TETRAHYDRATE
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Foundational & Exploratory

Edetate sodium tetrahydrate chemical properties

Technical Whitepaper: Edetate Sodium Tetrahydrate ( )

Chelation Mechanics, Thermodynamic Stability, and Pharmaceutical Applications

Executive Summary: The Alkalinity Advantage

In pharmaceutical and industrial formulation, "Edetate Sodium" is a term often fraught with ambiguity. While the pharmacopeial "Edetate Disodium" (USP) is the standard acidic salt, Edetate Sodium Tetrahydrate (Tetrasodium EDTA, CAS 13235-36-4) represents a distinct chemical entity characterized by high alkalinity (pH ~11.3) and superior aqueous solubility.[1]

This guide analyzes the physicochemical properties of Tetrasodium EDTA tetrahydrate, delineating its role as a primary sequestering agent in alkaline formulations where the disodium salt would precipitate or destabilize the matrix. We explore the thermodynamics of the hexadentate ligand system, provide a validated complexometric titration protocol, and map the pH-dependent speciation critical for formulation efficacy.

Part 1: Chemical Identity & Structural Dynamics
1.1 Nomenclature and Pharmacopeial Distinction

CRITICAL SAFETY NOTE: Confusion between Edetate Disodium and Edetate Tetrasodium can lead to catastrophic formulation failures due to massive pH shifts.

FeatureEdetate Disodium (USP)Edetate Sodium Tetrahydrate
Common Name Disodium EDTATetrasodium EDTA
Formula


CAS Number 6381-92-613235-36-4
pH (1% Soln) 4.0 – 6.0 (Acidic)10.0 – 11.5 (Alkaline)
Solubility ~100 mg/mL~500 mg/mL (Highly Soluble)
Primary Species


1.2 Crystal Structure and Hydration

Edetate Sodium Tetrahydrate crystallizes as a stable tetrahydrate. The lattice structure integrates four water molecules, which are essential for crystal stability but can be labile under aggressive drying conditions (

  • Molecular Weight: 452.23 g/mol [2][3][4][5]

  • Appearance: White crystalline powder[1][6][7]

  • Hygroscopicity: Moderately hygroscopic; requires storage in tight containers to prevent caking.

Part 2: Chelation Thermodynamics & Mechanism

The efficacy of EDTA relies on its ability to form a 1:1 molar complex with metal ions (


2.1 The Hexadentate Ligand System

The EDTA molecule utilizes two amine nitrogens and four carboxylate oxygens to coordinate with metal ions.[7]

  • Mechanism: Entropy-driven displacement of water molecules surrounding the metal ion.

  • Stability Constant (

    
    ):  The strength of the complex is defined by 
    
    
    .
  • Selectivity:

    
     values indicate affinity: 
    
    
    .
2.2 pH-Dependent Speciation Logic

The ability of EDTA to bind metals is strictly controlled by pH. The tetrasodium salt is pre-adjusted to the alkaline range where the

SpeciationLogiccluster_0Tetrasodium EDTA AdvantageH4YH4Y (pH < 2)Insoluble AcidH2YH2Y²⁻ (pH 3-6)Disodium Salt SpeciesPartial BindingH4Y->H2YDeprotonation(Add NaOH)Y4Y⁴⁻ (pH > 10)Tetrasodium Salt SpeciesMax Binding EfficiencyH2Y->Y4Deprotonation(Add NaOH)ComplexStable Chelate[MY]⁽ⁿ⁻⁴⁾Y4->ComplexHigh Affinity BindingMetalFree Metal Ion(Mⁿ⁺)Metal->ComplexChelation

Figure 1: pH-Dependent Speciation.[2][8] Tetrasodium EDTA provides the Y4- species directly, bypassing the need for neutralizing agents required when using the acid or disodium forms.

Part 3: Pharmaceutical & Industrial Applications[1][9][10][11][12][13]
3.1 Formulation Stabilization

In drug development, trace metal ions (Cu, Fe, Mn) act as catalysts for oxidative degradation, particularly in liquid parenterals and semi-solids.

  • Antioxidant Synergist: Edetate sodium tetrahydrate is often paired with primary antioxidants (sulfites, ascorbic acid). By sequestering the metal catalyst, it halts the propagation step of free-radical oxidation.

  • Alkaline Formulations: For drugs requiring a high pH for solubility (e.g., sulfonamides, barbiturates), the tetrasodium salt is the excipient of choice. Using the disodium salt would require adding extra NaOH, complicating the manufacturing process.

3.2 Antimicrobial Potentiation

EDTA destabilizes the outer membrane of Gram-negative bacteria by chelating divalent cations (

Part 4: Analytical Methodologies
4.1 Protocol: Complexometric Titration (Assay)

To verify the purity of Edetate Sodium Tetrahydrate, a direct titration with Calcium Carbonate is the gold standard.

Reagents:

  • Standard Calcium Solution (0.05 M): Dissolve 5.005 g

    
     in dilute HCl, boil to remove 
    
    
    , and dilute to 1 L.
  • Buffer Solution (pH 10): Dissolve 67.5 g

    
     in 570 mL conc. 
    
    
    , dilute to 1 L.
  • Indicator: Eriochrome Black T (EBT) triturate.

Workflow:

  • Weigh: Accurately weigh ~200 mg of Edetate Sodium Tetrahydrate sample.

  • Dissolve: Dissolve in 100 mL DI water.

  • Adjust: Add 5 mL of pH 10 Buffer.

  • Titrate: Add EBT indicator (solution turns blue). Titrate with Standard Calcium Solution until the endpoint (Blue

    
     Red/Wine). Note: This is a back-titration logic; direct titration of EDTA with Metal is the reverse of standard water hardness testing.
    
    • Correction: Standard pharmacopeial assay often uses

      
       or 
      
      
      as the titrant against the EDTA sample.

Calculation:

TitrationWorkflowStartSample PreparationDissolve ~200mg Sample in 100mL H₂OBufferpH AdjustmentAdd 5mL Ammonia Buffer (pH 10)Start->BufferIndicatorIndicator AdditionAdd Eriochrome Black T(Solution turns BLUE)Buffer->IndicatorTitrationTitrationTitrate with 0.05M Calcium StandardIndicator->TitrationEndpointEndpoint DetectionColor Change: Blue → Wine RedTitration->EndpointCalcCalculationDetermine % Purity via StoichiometryEndpoint->Calc

Figure 2: Complexometric Titration Workflow for Purity Determination.

References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 23287279, Edetate sodium tetrahydrate. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Tetrasodium ethylenediaminetetraacetate - Registration Dossier. Retrieved from [Link]

  • The Dow Chemical Company. VERSENE™ 220 Crystals Chelating Agent (Tetrasodium EDTA). Retrieved from [Link]

  • United States Pharmacopeia (USP).General Chapter <541> Titrimetry.

Molecular Weight and Physicochemical Profile of Edetate Sodium Tetrahydrate

[1][2][3][4][5]

Executive Summary

Edetate Sodium Tetrahydrate , correctly identified as Tetrasodium Ethylenediaminetetraacetate Tetrahydrate (

452.23  g/mol 123

This compound is the tetrasodium salt of EDTA, distinct from the more common "Edetate Disodium" (

4

Chemical Identity & Stoichiometry

Precise stoichiometric characterization is critical for formulation accuracy. The molecular weight is derived from the sum of the anhydrous tetrasodium salt and four water molecules of crystallization.

Molecular Formula Breakdown

Chemical Formula:

2567
ComponentElement / MoietyCountAtomic/Molar Mass ( g/mol )Subtotal Mass ( g/mol )Contribution (%)
Cation Sodium (Na)422.99091.9620.3%
Ligand Backbone Carbon (C)1012.011120.1126.6%
Hydrogen (H)121.00812.102.7%
Nitrogen (N)214.00728.016.2%
Oxygen (O)815.999127.9928.3%
Hydration Water (

)
418.01572.0615.9%
Total Tetrasodium EDTA Tetrahydrate -- -- 452.23 100%
Nomenclature & Identifiers
  • IUPAC Name: Tetrasodium 2,2',2'',2'''-(ethane-1,2-diyldinitrilo)tetraacetate tetrahydrate

  • CAS Number: 13235-36-4 (Tetrahydrate specific)[1][8][3][9][10]

  • CAS Number: 64-02-8 (General/Anhydrous)[7][9][11]

  • PubChem CID: 23287279[2]

Critical Distinction: Tetrasodium vs. Disodium

CRITICAL SAFETY NOTE: In pharmaceutical and research contexts, "Edetate Sodium" is an ambiguous term that often defaults to Edetate Disodium (USP). Confusing these two salts can lead to drastic pH shifts in formulation.

FeatureTetrasodium EDTA (

)
Disodium EDTA (

)
Common Name Tetrasodium EdetateEdetate Disodium
Hydration Tetrahydrate (

)
Dihydrate (

)
Molecular Weight 452.23 g/mol 372.24 g/mol
pH (1% Solution) 10.0 – 11.5 (Alkaline) 4.0 – 6.0 (Weakly Acidic)
Solubility Very High (~1000 g/L)Moderate (~100 g/L)
Primary Use Alkaline detergents, water treatment, buffers > pH 8IV chelators, food preservatives, buffers < pH 7

Insight: If your protocol requires a neutral or acidic buffer, using Tetrasodium EDTA will require significant acid adjustment (


), increasing the ionic strength of the solution unintentionally. Conversely, Disodium EDTA requires base (

) to dissolve fully at high concentrations.

Chelation Mechanism & Stability

The utility of Edetate Sodium Tetrahydrate lies in its ability to sequester di- and trivalent metal ions (

Chelation Pathway

The following diagram illustrates the dissociation and capture mechanism in an aqueous environment.

ChelationMechanismNa4EDTANa4EDTA·4H2O(Solid)DissociationDissociation in Water(pH > 10)Na4EDTA->DissociationSolubilizationEDTA_IonEDTA^4-(Active Species)Dissociation->EDTA_IonRelease 4 Na+Complex[M-EDTA]^2-(Stable Chelate)EDTA_Ion->ComplexCoordinationMetalMetal Ion (M^2+)(e.g., Ca^2+, Mg^2+)Metal->ComplexSequestration

Figure 1: The dissociation of Tetrasodium EDTA releases the fully deprotonated

3

Analytical Protocol: Determination of Purity & Identity

To verify the molecular weight and purity of a sample labeled "Edetate Sodium Tetrahydrate," a complexometric titration is the gold standard.

Reagents
  • Titrant: 0.05 M Zinc Sulfate (

    
    ) or Calcium Carbonate (
    
    
    ) standard solution.
  • Buffer: Ammonia-Ammonium Chloride Buffer (pH 10.0).

  • Indicator: Eriochrome Black T (EBT) or Hydroxy Naphthol Blue.

Methodology (Step-by-Step)
  • Preparation: Weigh accurately ~200 mg of the Edetate Sodium Tetrahydrate sample.

  • Dissolution: Dissolve in 100 mL of deionized water.

  • Buffering: Add 5 mL of pH 10 Ammonia buffer. (Note: Since Tetrasodium EDTA is already alkaline, check pH; if >10.5, adjust slightly with dilute HCl to pH 10.0 for optimal indicator sharpness).

  • Indicator: Add 50 mg of EBT indicator triturate. The solution turns Deep Blue .

    • Correction: EBT is blue in the absence of metal. This is a back-titration or direct titration of metal with EDTA.

    • Direct Assay of EDTA: To assay the EDTA salt itself, we titrate against a standard Zinc solution.

    • Corrected Step 4: Add the Zinc Sulfate titrant into the EDTA solution.

    • Endpoint: The EDTA complexes the Zinc immediately. Once all EDTA is consumed, the excess Zinc binds to the EBT, turning the solution from Blue to Wine Red .

  • Calculation:

    
    
    
    • 
      : Volume of Zinc Sulfate consumed (mL)
      
    • 
      : 452.23  g/mol [2][3][6]
      

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 23287279: Edetate sodium tetrahydrate. PubChem. Available at: [Link][2]

  • European Chemicals Agency (ECHA). Registration Dossier for Tetrasodium EDTA. ECHA.[1] Available at: [Link]

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Edetate Sodium Tetrahydrate (CAS: 13235-36-4)

This guide provides a comprehensive technical overview of Edetate Sodium Tetrahydrate, a cornerstone chelating agent in scientific research and pharmaceutical development. Moving beyond a simple recitation of facts, we will delve into the causality behind its applications, the intricacies of its analytical validation, and the practical considerations for its use in formulation and analysis.

Core Molecular Profile and Mechanism of Action

Edetate Sodium Tetrahydrate, the tetrasodium salt of ethylenediaminetetraacetic acid (EDTA), is a high-performance chelating agent.[1] Its primary function revolves around its remarkable ability to form stable, water-soluble complexes with di- and trivalent metal ions.[][3] This sequestration of metal ions prevents them from participating in undesirable reactions, such as catalyzing oxidative degradation, contributing to water hardness, or interfering with analytical procedures.[3]

PropertyValueSource(s)
CAS Number 13235-36-4[1][4][5]
Molecular Formula C₁₀H₁₂N₂Na₄O₈ · 4H₂O[5][6]
Molecular Weight 452.23 g/mol [6][7]
Appearance White crystalline powder[8][9]
Solubility Highly soluble in water (approx. 1030 g/L at 20°C)[1][10]
pH (1% aqueous solution) Approximately 10.4 - 11.5[1][9][10]
The Chelation Mechanism: An Electron-Level Perspective

The efficacy of EDTA lies in its structure. The molecule possesses six binding sites—two nitrogen atoms and four carboxylate groups—that can donate electron pairs to a metal cation.[11][12] This multi-dentate coordination envelops the metal ion in a stable, cage-like heterocyclic ring structure, rendering it chemically inert.[11][12] The stability of the resulting metal-EDTA complex is pH-dependent and varies for different metal ions, a principle that is fundamental to its diverse applications.[12]

Chelation_Mechanism cluster_EDTA Edetate (EDTA⁴⁻) Ligand N1 N N2 N Metal_Ion Metal Cation (Mⁿ⁺) N1->Metal_Ion Coordination Bonds N2->Metal_Ion Coordination Bonds O1 O⁻ O1->Metal_Ion Coordination Bonds O2 O⁻ O2->Metal_Ion Coordination Bonds O3 O⁻ O3->Metal_Ion Coordination Bonds O4 O⁻ O4->Metal_Ion Coordination Bonds Chelated_Complex Stable Metal-EDTA Complex Metal_Ion->Chelated_Complex Sequestration caption Fig 1: Mechanism of Metal Ion Chelation by EDTA.

Caption: Diagram illustrating the sequestration of a metal cation by the hexadentate EDTA ligand.

Synthesis and Quality Considerations

Industrially, tetrasodium EDTA is produced from the reaction of ethylenediamine, formaldehyde, and a cyanide source like sodium cyanide.[13] This process, known as alkaline cyanomethylation, first yields the tetrasodium salt, which can then be acidified to produce the less soluble acid form.[13]

A critical consideration for drug development professionals is the potential for impurities. One common byproduct of the synthesis is nitrilotriacetic acid (NTA), another chelating agent. Therefore, high-purity grades are essential for pharmaceutical applications, and quality control testing must be able to resolve and quantify such process-related impurities.

Applications in Pharmaceutical Development and Research

The utility of Edetate Sodium Tetrahydrate is extensive, driven by its ability to control metal ions across a wide pH range.

  • Formulation Stabilization: Trace metal ions, often introduced from raw materials or manufacturing equipment, can catalyze the oxidative degradation of active pharmaceutical ingredients (APIs). Edetate sodium, typically used at concentrations of 0.01–0.1% w/v, chelates these ions, thereby enhancing the stability and extending the shelf-life of parenteral, topical, and oral formulations.[8] It also acts as a synergist for antimicrobial preservatives.

  • Ophthalmic Formulations: It is a key excipient in ophthalmic solutions. It is used to treat calcium deposits on the cornea in conditions like band keratopathy.[14] By chelating calcium, it helps dissolve these deposits, which can improve vision.[11] Recent studies have also explored its potential in improving visual function for patients with early-stage cataracts.[15]

  • Anticoagulation for Diagnostics: In clinical and research laboratories, EDTA salts are the anticoagulant of choice for hematological testing.[] By chelating calcium ions (Ca²⁺) in blood samples, EDTA effectively halts the coagulation cascade, preserving blood cell morphology for accurate analysis.[11]

  • Heavy Metal Chelation Therapy: While the calcium disodium salt is more commonly used to prevent hypocalcemia, the principle of chelation therapy relies on EDTA's ability to bind toxic heavy metals like lead, forming a stable complex that can be excreted by the kidneys.[11][16]

Drug_Stabilization API Active Pharmaceutical Ingredient (API) Degradation Oxidative Degradation of API API->Degradation Leads to Metal Trace Metal Ion (e.g., Fe³⁺, Cu²⁺) Metal->API Catalyzes EDTA Edetate Sodium Metal->EDTA Is Sequestered by Stable_Complex Inert Metal-EDTA Complex EDTA->Stable_Complex Forms caption Fig 2: Role of Edetate Sodium in Preventing API Degradation.

Caption: Logical flow of how Edetate Sodium prevents metal-catalyzed API degradation.

Analytical Methodologies: A Validated RP-HPLC Protocol

Quantifying EDTA in pharmaceutical substances and formulations is crucial but challenging due to its lack of a significant UV chromophore. The most robust and widely accepted analytical approach is RP-HPLC following pre- or in-line complexation with a metal ion to form a UV-active complex.[17][18][19]

Principle of the Method

The protocol leverages EDTA's core function. By introducing a known metal salt (e.g., copper (II) sulfate or ferric chloride) into the mobile phase or sample diluent, EDTA forms a stable, stoichiometric complex.[17][18] This metal-EDTA complex exhibits strong UV absorbance, allowing for sensitive and specific detection. The use of an ion-pair reagent is also common to improve retention and peak shape on C18 columns.[17][20]

Step-by-Step Experimental Protocol: HPLC Determination of EDTA

This protocol is a representative method synthesized from established literature.[17][19][20] Self-validation is mandatory for specific applications.

  • Preparation of Reagents and Mobile Phase:

    • Mobile Phase: Prepare a solution of 98:2 (v/v) deionized water/acetonitrile containing 0.1% acetic acid and 2g/L tetrabutylammonium sulfate (as an ion-pair reagent).[19]

    • Complexing Agent: Prepare a solution of copper (II) sulfate or ferric chloride in deionized water. The final concentration in the mobile phase or sample should be sufficient to ensure complete complexation (e.g., ~50-70 µg/mL of the metal ion).[17] Note: Some methods add this directly to the mobile phase, while others use it in the sample diluent for pre-column derivatization.[19][20]

    • Standard Solution: Accurately weigh and dissolve Edetate Sodium Tetrahydrate reference standard in the mobile phase to prepare a stock solution. Create a series of calibration standards by serial dilution (e.g., 0.6 µg/mL to 3.0 µg/mL).[17]

  • Sample Preparation:

    • Accurately weigh the drug substance or formulation.

    • Dissolve and dilute with the mobile phase (or a diluent containing the complexing agent) to a final concentration within the validated linear range of the assay.

    • If using pre-column derivatization, allow sufficient time for complexation (e.g., incubate at 70°C for 20 minutes).[20]

    • Filter the final solution through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

ParameterTypical ValueSource(s)
Column Reversed-Phase C18, 5 µm (e.g., 4.6 x 150 mm)[17][20]
Mobile Phase As described in Step 1[19]
Flow Rate 1.0 - 2.0 mL/min[19][20]
Column Temperature 40°C[19]
Detection Wavelength 254 - 300 nm (dependent on metal used)[17][21]
Injection Volume 20 - 100 µL[19][21]
  • System Suitability and Validation:

    • Specificity: Analyze a blank (diluent) and a placebo to ensure no interfering peaks at the retention time of the metal-EDTA complex.

    • Linearity: Inject the calibration standards and perform a linear regression of peak area versus concentration. A correlation coefficient (r²) > 0.99 is required.

    • Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days/by different analysts). RSD should be < 2%.

    • Accuracy: Determine the recovery of EDTA spiked into a placebo matrix at different concentration levels (e.g., 80%, 100%, 120%).

Caption: A typical workflow for the quantitative analysis of EDTA using RP-HPLC.

Stability, Handling, and Incompatibilities

  • Storage and Stability: Edetate Sodium Tetrahydrate is slightly hygroscopic and should be stored in well-closed containers in a cool, dry place to protect it from moisture. Aqueous solutions are stable and can be sterilized by autoclaving.

  • Safe Handling: Handle in accordance with good industrial hygiene and safety practices.[5][22] Avoid dust formation and inhalation.[5][23] In case of eye contact, rinse immediately with plenty of water.[4][24]

  • Incompatibilities: It is incompatible with strong oxidizing agents, strong bases, and polyvalent metal ions such as copper and nickel in their raw form (as it is designed to chelate them).[25] It should not be stored in aluminum containers.[5]

Conclusion

Edetate Sodium Tetrahydrate (CAS 13235-36-4) is far more than a simple excipient; it is a versatile problem-solver for researchers and formulation scientists. Its profound ability to control metal ion activity makes it indispensable for enhancing drug stability, ensuring the accuracy of diagnostics, and enabling specific therapeutic applications. A thorough understanding of its chelation mechanism, analytical behavior, and handling requirements is paramount to leveraging its full potential in a controlled and scientifically rigorous manner.

References

  • National Center for Biotechnology Information. (2023). Ethylenediaminetetraacetic Acid (EDTA). StatPearls Publishing. Retrieved from [Link]

  • Carl ROTH. (2024, March 2). Safety Data Sheet: Ethylenediamine tetraacetic acid tetrasodium salt tetrahydrate. Retrieved from [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Disodium edetate? Patsnap Synapse. Retrieved from [Link]

  • Chemistry Connection. (2020, March 12). Tetrasodium EDTA Safety Data Sheet. Retrieved from [Link]

  • Patel, A., et al. (2022, July 30). Review on Determination of EDTA in Various Products and Water by Different Analytical Methods. Human Journals. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Synthesis of EDTA. Retrieved from [Link]

  • Ataman Kimya. (n.d.). TETRASODIUM EDTA. Retrieved from [Link]

  • PENTA. (2025, August 21). EDTA acid tetrasodium salt hydrate. Retrieved from [Link]

  • Fisher Scientific. (2010, June 1). SAFETY DATA SHEET. Retrieved from [Link]

  • Kushwah, D. K., et al. (2009). A Validated Method for the Estimation of EDTA in Drug Substances and their Intermediates by using Reversed Phase High Performance Liquid Chromatography. Research Journal of Pharmaceutical Dosage Forms and Technology, 1(2), 116-118.
  • SIELC Technologies. (n.d.). HPLC Application for Analysis of EDTA. Retrieved from [Link]

  • EDTA Chelation Therapy. (2018, October 12). Pharmacology of EDTA. Retrieved from [Link]

  • LCGC International. (n.d.). EDTA by Anion Exchange HPLC. Retrieved from [Link]

  • MicroSolv Technology Corporation. (n.d.). EDTA Analysis with HPLC - AppNote. Retrieved from [Link]

  • Wikipedia. (n.d.). Tetrasodium EDTA. Retrieved from [Link]

  • Watson International. (n.d.). edta tetra sodium cas 13235-36-4. Retrieved from [Link]

  • Queen's University Belfast Research Portal. (2023, January 13). Tetrasodium EDTA for the prevention of urinary catheter infections and blockages. Retrieved from [Link]

  • Paras Polymer & Chemicals. (n.d.). FINISISHED PRODUCT SPECIFICATION Product name: EDTA Tetra Sodium (Food Grade) Dihydrate. Retrieved from [Link]

  • Biblioteka Nauki. (n.d.). EDTA synthesis and selected applications. Retrieved from [Link]

  • Shanghai Chemex. (n.d.). Why is EDTA Used as a Chelating Agent? Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2004, January 15). Focus Group Decision Document for Tolerance Reassessment of Ethylenediaminetetraacetic Acid (EDTA) and its Salts. Retrieved from [Link]

  • Patsnap Eureka. (2018, March 13). Method for synthesizing EDTA (ethylene diamine tetraacetic acid) calcium sodium salt hydrate by low molecular alcohol precipitation at low boiling point. Retrieved from [Link]

  • SHIV CHEM INDUSTRIES. (n.d.). EDTA Tetrasodium Salt. Retrieved from [Link]

  • Modern Retina. (2024, August 31). Ophthalmic EDTA Solution Improves Visual Function in Early-Stage Cataract Patients: Study. Retrieved from [Link]

  • PubMed. (n.d.). [Bacterial degradation of EDTA]. Retrieved from [Link]

  • New Drug Loft & VLS Pharmacy. (n.d.). Edetate Disodium Ophthalmic Solution. Retrieved from [Link]

  • PubMed. (n.d.). Final report on the safety assessment of EDTA, calcium disodium EDTA, diammonium EDTA, dipotassium EDTA, disodium EDTA, TEA-EDTA, tetrasodium EDTA, tripotassium EDTA, trisodium EDTA, HEDTA, and trisodium HEDTA. Retrieved from [Link]

  • Niran Chemical. (2025, June 11). EDTA Tetrasodium Salt vs. EDTA Disodium Salt: A Comprehensive Comparison for Industrial and Commercial Use. Retrieved from [Link]

  • ResearchGate. (n.d.). Interactions between the Tetrasodium Salts of EDTA and 1-Hydroxyethane 1,1-Diphosphonic Acid with Sodium Hypochlorite Irrigants. Retrieved from [Link]

  • Nimc. (2025, December 4). EDTA Ophthalmic Gel: Uses, Benefits, And More. Retrieved from [Link]

  • PMC. (n.d.). Ocular safety of intravitreal ethylene diamine tetra acetic acid (EDTA): An experimental feasibility study. Retrieved from [Link]

  • BMC Ophthalmology. (2024, April 18). On-spot preparation of EDTA solution for the treatment of band keratopathy: a case report. Retrieved from [Link]

  • Canada.ca. (2025, December 19). Hazardous substance assessment – EDTA tetrasodium salt. Retrieved from [Link]

Sources

Technical Whitepaper: Structural Dynamics and Characterization of Tetrasodium Edetate Tetrahydrate

Author: BenchChem Technical Support Team. Date: February 2026


Document Type:  Technical Guide (Level 3: Research & Development)

Executive Summary & Nomenclature Precision

Warning on Nomenclature: In pharmaceutical and chemical contexts, the term "Edetate Sodium" is frequently used colloquially to refer to Disodium Edetate (


), the form commonly used in parenteral formulations. However, the specification of a Tetrahydrate  form uniquely identifies the compound as Tetrasodium Ethylenediaminetetraacetate Tetrahydrate  (

; CAS 13235-36-4).[1][2]

This guide focuses exclusively on the Tetrasodium Tetrahydrate variant. Unlike its disodium counterpart (pH 4.0–6.0), the tetrasodium salt acts as a potent alkalizing chelator (pH ~11.3), exhibiting vastly superior aqueous solubility and distinct crystal lattice dynamics driven by its four water molecules of hydration.

Molecular Architecture: The Tetrasodium Lattice

The efficacy of Tetrasodium EDTA stems from its hexadentate ligand structure, which is stabilized in the solid state by a specific hydration network.

Coordination Geometry

The core anion, ethylenediaminetetraacetate (


), consists of two amino groups and four carboxylate groups. In the tetrasodium salt, all four carboxylic protons are replaced by sodium ions (

).[3]
  • Ligand Topology: The molecule adopts a "claw-like" configuration. Upon dissolution, the

    
     anion wraps around divalent or trivalent metal cations (
    
    
    
    ) through four oxygen donors (carboxylates) and two nitrogen donors (amines), forming five stable five-membered chelate rings.
  • Lattice Electrostatics: The four

    
     ions are not covalently bound to the chelate cage but exist as counterions in the crystal lattice, balancing the high charge density of the 
    
    
    
    anion. This ionic nature is the primary driver of its extreme hydrophilicity.
The Role of the Tetrahydrate ( )

The four water molecules in the crystal structure are not merely solvent inclusions; they are structural pillars.

  • Lattice Water: They bridge the

    
     ions and the carboxylate oxygens via hydrogen bonding, lowering the lattice energy and stabilizing the solid form at room temperature.
    
  • Solubility Mechanism: Upon exposure to bulk water, these hydration waters facilitate the rapid dissociation of

    
     ions, leading to an immediate entropy-driven dissolution.
    
Structural Visualization

The following diagram illustrates the hierarchical structure from atomic composition to functional chelation.

structure_hierarchy cluster_0 Crystalline Solid State cluster_1 Aqueous Dissolution UnitCell Unit Cell (Monoclinic/Triclinic) LatticeWater 4x Lattice Waters (H-Bond Network) UnitCell->LatticeWater CounterIons 4x Na+ Counterions (Charge Balance) UnitCell->CounterIons Anion EDTA(4-) Anion (Hexadentate Ligand) UnitCell->Anion FreeIons Dissociated Ions (High Entropy) LatticeWater->FreeIons Solvation CounterIons->FreeIons Dissociation ActiveChelator Active Species: EDTA(4-) @ pH > 10 Anion->ActiveChelator Release

Figure 1: Structural dissociation pathway of Tetrasodium EDTA Tetrahydrate from solid lattice to active chelating agent.

Physicochemical Profile

The following data consolidates the distinct properties of the Tetrasodium Tetrahydrate salt, contrasting it with the Disodium salt where relevant for formulation context.

PropertyTetrasodium EDTA TetrahydrateDisodium EDTA Dihydrate (Reference)
CAS Number 13235-36-4 6381-92-6
Formula


Molar Mass 452.23 g/mol 372.24 g/mol
pH (1% w/v) 10.5 – 11.5 (Alkaline)4.0 – 6.0 (Weakly Acidic)
Solubility (25°C) ~600 g/L (Highly Soluble)~100 g/L
Appearance White crystalline powderWhite crystalline powder
Hygroscopicity Moderate to HighLow to Moderate
Primary Use Industrial cleaning, high pH buffersPharma parenteral, food preservative

Key Insight: The high pH of the tetrasodium salt solution ensures that the carboxylate groups remain deprotonated (


), maximizing the formation constant (

) for metal binding immediately upon dissolution.

Analytical Characterization Protocols

To ensure scientific integrity in drug development or industrial application, the identity and purity of the material must be validated using self-consistent protocols.

Protocol A: Identity via Infrared Spectroscopy (FTIR)

Objective: Confirm the presence of carboxylate salts and distinguish from the free acid form.

  • Sample Prep: Mix 1-2 mg of sample with 200 mg KBr (dried) and press into a pellet (or use ATR module).

  • Acquisition: Scan range 4000–400

    
    , resolution 4 
    
    
    
    .
  • Diagnostic Bands:

    • 1550–1610 cm⁻¹: Strong asymmetric stretching of

      
       (carboxylate). Note: This band shifts significantly compared to the free acid COOH band (~1700 cm⁻¹).
      
    • 1400 cm⁻¹: Symmetric stretching of

      
      .
      
    • 3200–3600 cm⁻¹: Broad O-H stretch indicative of the tetrahydrate water molecules.

Protocol B: Purity via Complexometric Titration

Objective: Quantify the active chelating capacity (Assay). Principle: Direct titration with a standard Calcium or Zinc solution using a metallochromic indicator.

  • Reagents:

    • 0.1 M Calcium Carbonate Standard.

    • Hydroxynaphthol Blue or Eriochrome Black T Indicator.

    • NaOH solution (to adjust pH > 12).

  • Procedure:

    • Dissolve accurately weighed sample (~200 mg) in 100 mL DI water.

    • Adjust pH to 12–13 using NaOH (ensures total deprotonation).

    • Add 300 mg Hydroxynaphthol Blue indicator.

    • Titrate with 0.1 M Calcium Standard until the solution turns from Deep Blue to Purple/Pink (endpoint).

  • Calculation:

    
    
    (Where 
    
    
    
    is volume of titrant,
    
    
    is molarity, and
    
    
    is 452.23)
Protocol C: Hydration Analysis (TGA)

Objective: Verify the tetrahydrate stoichiometry.

  • Method: Thermogravimetric Analysis (TGA).

  • Profile: Ramp 10°C/min from 25°C to 300°C under

    
    .
    
  • Expected Result: A weight loss step corresponding to ~15.9% (mass of 4

    
     / Total MW) occurring between 60°C and 150°C. Decomposition of the organic backbone typically begins >250°C.
    

Functional Mechanism: Chelation Thermodynamics

The driving force of Tetrasodium EDTA is the Entropy Effect . When one molecule of EDTA binds a metal ion, it displaces multiple water molecules that were previously coordinating the metal.



  • Reactants: 2 particles (

    
    ).
    
  • Products: 7 particles (

    
    ).
    
  • Result: A massive increase in system entropy (

    
    ), making the reaction essentially irreversible (
    
    
    
    ).

chelation_mechanism Metal Metal Ion (Ca2+, Mg2+) Complex Stable Metal-EDTA Complex Metal->Complex Binding Ligand EDTA(4-) Ligand Ligand->Complex Chelation Entropy Entropy Surge (Release of H2O) Complex->Entropy Thermodynamic Driver

Figure 2: Thermodynamic driver of the chelation process.

Stability and Storage Guidelines

  • Hygroscopicity: The tetrahydrate is stable but can absorb excess moisture in high humidity (>60% RH), leading to caking. It should be stored in tightly sealed containers.

  • Carbon Dioxide Sensitivity: Due to its high alkalinity (pH > 11), aqueous solutions of Tetrasodium EDTA will avidly absorb atmospheric

    
    , forming carbonates.
    
    • Mitigation: Store solutions under inert gas (Nitrogen/Argon) or prepare fresh.

  • Incompatibility: Strong oxidizers and polyvalent metal ions (Aluminum, Zinc, Copper) in storage vessels will degrade the product or leach metals, reducing potency.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 23287279: Edetate sodium tetrahydrate. PubChem. Available at: [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Tetrasodium ethylenediaminetetraacetate. ECHA.[1] Available at: [Link]

  • Harris, D. C. (2010). Quantitative Chemical Analysis. "EDTA Titrations".[4] W.H. Freeman and Company. (Standard reference for complexometric titration protocols).

Sources

Technical Guide: Solubility & Solution Thermodynamics of Edetate Sodium Tetrahydrate

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility profile, solution thermodynamics, and preparation protocols for Edetate Sodium Tetrahydrate (Tetrasodium EDTA).[1]

Critical Nomenclature Warning: In pharmaceutical and chemical contexts, "Edetate Sodium" is often used loosely.

  • Edetate Disodium (

    
    ):  Typically a dihydrate.[1][2] Acidic pH (4.0–6.0).[1] Moderate solubility.
    
  • Edetate Tetrasodium (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    ):  Typically a tetrahydrate.[1][3] Alkaline pH (10.0–11.5).[1][2] High solubility. 
    
  • This guide specifically addresses the Tetrasodium Tetrahydrate (

    
    )  salt.[1]
    

Executive Summary

Edetate Sodium Tetrahydrate (Tetrasodium Ethylenediaminetetraacetate) is the fully neutralized salt of EDTA.[1] Unlike its free acid or disodium counterparts, it exhibits exceptional water solubility and yields a strongly alkaline solution. Its primary utility lies in its ability to maintain high concentrations of the chelating agent (


) in solution without the need for initial pH adjustment using strong bases.[1]

This guide provides the physicochemical grounding required to formulate high-concentration stock solutions (up to ~1.45 M) and navigate the pH-dependent speciation that dictates its chelating efficiency.[1]

Physicochemical Identity & Solubility Profile[2][3][4][6][7][8][9][10]

Core Identity
ParameterDetail
Chemical Name Tetrasodium Ethylenediaminetetraacetate Tetrahydrate
Formula

Molecular Weight 452.23 g/mol
CAS Number 13235-36-4
Appearance White crystalline powder
Solubility Data (Aqueous)

The solubility of the tetrasodium salt is significantly higher than the disodium salt due to the complete ionization of the four carboxyl groups, preventing the formation of the intermolecular hydrogen bond networks that stabilize the crystal lattice of the acid forms.[1]

Temperature (°C)Solubility ( g/100 mL)Solubility (Molarity)Solution pH (1% w/v)
20°C ~103 - 110 g~2.2 - 2.4 M11.3
25°C ~115 g~2.5 M11.3
80°C > 150 g> 3.3 MN/A

Note: While highly soluble, solutions above 40% (w/w) become viscous.[1] A practical working limit for laboratory stock solutions is 0.5 M to 1.0 M.[1]

Thermodynamics & Speciation

Understanding the pH behavior is critical.[1] When Edetate Sodium Tetrahydrate dissolves, it releases four


 ions and the fully deprotonated 

species.[1] This hydrolysis creates a strongly alkaline environment.[1]
The "Salting Out" & Precipitation Trap

While


 is soluble at high pH, lowering the pH  (e.g., by adding HCl to reach physiological pH 7.[1]4) changes the speciation.
  • pH > 10: Dominant species is

    
     (Soluble).[1]
    
  • pH 4 - 6: Dominant species is

    
     (Soluble, equivalent to Disodium salt).[1]
    
  • pH < 2: Dominant species is

    
     (Free Acid).[1] INSOLUBLE. 
    

Critical Insight: If you acidify a concentrated Tetrasodium EDTA solution below pH 2, the free acid will precipitate out of solution.

Speciation Logic Diagram

The following diagram visualizes the dominant species transitions. To maintain solubility, one must avoid the "Precipitation Zone" at very low pH.[1]

Speciation cluster_0 Soluble Zone Na4 Na4 EDTA (Solid) Sol Solution (pH ~11) Species: Y4- Na4->Sol Dissolve in H2O Neu Neutral pH (7.0) Species: HY3- / H2Y2- Sol->Neu Add HCl Acid Acidic pH (< 2.0) Species: H4Y Neu->Acid Excess Acid Ppt PRECIPITATE (Insoluble Free Acid) Acid->Ppt Solubility Limit Exceeded

Caption: pH-dependent speciation flow. Solubility is maintained until extreme acidification drives the equilibrium toward the insoluble protonated acid (


).[1]

Experimental Protocol: Preparation of 0.5 M Stock Solution

This protocol describes the preparation of a standard 0.5 M stock solution. Unlike Disodium EDTA, which requires NaOH titration to dissolve, Tetrasodium EDTA dissolves directly.

Target: 500 mL of 0.5 M EDTA (


)
Reagents: 
  • Edetate Sodium Tetrahydrate (MW 452.23)[1]

  • Milli-Q / Deionized Water (Type I)[1]

  • Concentrated HCl (only if pH adjustment is required)[1]

Step-by-Step Methodology
  • Mass Calculation:

    
    
    
    
    
    [1]
  • Dissolution (The "Reverse" Method):

    • Note: Do not add the solid to the final volume of water.[1] The displacement volume of the salt is significant.[1]

    • Place 113.06 g of Edetate Sodium Tetrahydrate into a 600 mL beaker.

    • Add approximately 350 mL of Deionized water.

    • Agitation: Stir using a magnetic stir bar. The salt should dissolve rapidly (within 5-10 minutes) at room temperature.[1] The solution will be clear and colorless.[1]

  • pH Verification & Adjustment (Decision Point):

    • Measure pH: The solution will read approximately pH 11.3.

    • Scenario A (Alkaline Buffer/Cleaning): If high pH is desired, proceed to step 4.[1]

    • Scenario B (Biological/Physiological Use): Slowly add concentrated HCl (or dilute HCl for finer control) while monitoring pH.

      • Caution: The reaction is exothermic.[1] Add acid dropwise.[1]

      • Stop when pH reaches 8.0 (standard for TE buffers) or 7.4.[1]

  • Final Volume Adjustment:

    • Transfer the solution to a 500 mL volumetric flask .

    • Rinse the beaker with a small amount of water and add to the flask.

    • Dilute to the mark with Deionized water.[1]

    • Invert 5-10 times to mix.

Workflow Visualization

Protocol Start Start: 113.06g Na4-EDTA Solvent Add 350mL dH2O (Stir 10 mins) Start->Solvent Check Check pH (Current: ~11.3) Solvent->Check Decision Intended Use? Check->Decision PathA Industrial/Alkaline (No Adjustment) Decision->PathA High pH PathB Biological/Neutral (Add HCl to pH 8.0) Decision->PathB Neutral pH Final Dilute to 500mL Volumetric Mark PathA->Final PathB->Final

Caption: Decision tree for stock solution preparation. Unlike Disodium EDTA, Tetrasodium EDTA requires acid (HCl) for physiological pH adjustment.[1]

Formulation Challenges & Troubleshooting

Divalent Cation Interference

Water quality is paramount. Because Tetrasodium EDTA is a potent chelator, using tap water or water with high mineral content (


) will result in the immediate formation of Metal-EDTA complexes.[1]
  • Symptom: Reduced effective concentration of free EDTA.

  • Solution: Always use Type I (Milli-Q) water (Resistivity > 18.2 MΩ[1]·cm).

Container Compatibility

The high alkalinity (pH > 11) of the saturated solution can etch certain types of glass over long storage periods.[1]

  • Recommendation: Store concentrated stock solutions in High-Density Polyethylene (HDPE) or Polypropylene (PP) containers rather than borosilicate glass for long-term stability.[1]

"Salting Out" in Mixed Solvents

Tetrasodium EDTA is insoluble in organic solvents (ethanol, methanol).[1]

  • Risk: Adding cold ethanol to an aqueous EDTA solution can cause rapid crystallization/precipitation of the salt.

  • Protocol: Ensure the aqueous phase is dominant (>80%) if organic co-solvents are required.[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6144, Tetrasodium EDTA.[1] PubChem. Available at: [Link][1]

  • O'Neil, M.J.[1][4] (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals.[1][4] Whitehouse Station, NJ: Merck and Co., Inc., 2006.[1][4]

  • Dow Chemical. Versene™ Chelating Agents: Technical Handbook. Available at: [Link][1]

Sources

Role of water of hydration in edetate sodium tetrahydrate

Author: BenchChem Technical Support Team. Date: February 2026

The Hydro-Structural Dynamics of Edetate Sodium Tetrahydrate: A Technical Guide to Stability and Function

Executive Summary: The Criticality of Hydration

For researchers and formulation scientists, Edetate Sodium Tetrahydrate (Tetrasodium EDTA,


) represents a unique physicochemical challenge compared to its disodium counterpart. While often treated simply as a "chelating agent," the specific role of its four water molecules is a determinant factor in its thermodynamic stability, dissolution kinetics, and processing behavior.

This guide moves beyond basic stoichiometry to analyze the mechanistic function of the water of hydration . It establishes why the tetrahydrate form is the thermodynamic sink at ambient conditions and how deviations in hydration state can lead to process variability, caking, and dosing errors.

Structural Chemistry: The Lattice-Stabilizing Role of Water

Unlike surface moisture, the four water molecules in Edetate Sodium Tetrahydrate are integral to the crystal lattice. They do not merely occupy void space; they actively coordinate with the sodium ions (


) to satisfy their coordination spheres.
Coordination Dynamics

In the tetrasodium salt, all four carboxylic acid groups are deprotonated. This creates a high charge density environment dominated by four


 cations per molecule.
  • The Challenge: Sodium ions prefer an octahedral coordination geometry. The EDTA backbone, while flexible, cannot simultaneously satisfy the coordination requirements of all four

    
     ions solely through its carboxylate oxygens due to steric strain.
    
  • The Solution (Hydration): The water molecules act as bridging ligands . They complete the coordination sphere of the sodium ions, linking the

    
     centers to the carboxylate oxygens of adjacent EDTA molecules. This creates a hydrogen-bonded network that lowers the lattice energy, making the tetrahydrate the most stable polymorph at standard temperature and pressure (STP).
    
Thermodynamic Stability Logic

The transition from anhydrous to tetrahydrate is exothermic. Conversely, removing these waters requires significant energy input. This explains the compound's hygroscopicity in its anhydrous state—it is thermodynamically driven to scavenge atmospheric moisture to restore its low-energy crystal lattice.

HydrationThermodynamics Anhydrous Anhydrous Na4EDTA (High Lattice Energy) Tetrahydrate Tetrahydrate Crystal (Thermodynamic Sink) Anhydrous->Tetrahydrate Rapid Rehydration (Exothermic) Moisture Atmospheric Moisture (H2O) Moisture->Tetrahydrate Tetrahydrate->Anhydrous Thermal Dehydration (>150°C) Solution Aqueous Solution (Entropically Favored) Tetrahydrate->Solution Dissolution (pH ~11.3)

Figure 1: Thermodynamic pathways of Edetate Sodium. The system naturally gravitates toward the Tetrahydrate state to minimize lattice energy.

Functional Implications in Drug Development

Solubility and Dissolution Kinetics

The hydration state directly impacts the enthalpy of solution .

  • Anhydrous Form: When anhydrous

    
     hits water, the hydration of the crystal lattice occurs simultaneously with dissolution. This can cause localized exotherms and rapid gelling at the solid-liquid interface, potentially slowing down bulk dissolution (a "solvent-lock" effect).
    
  • Tetrahydrate Form: The crystal is already "pre-wetted" at the molecular level. The dissolution is smoother and more predictable, making it the preferred form for preparing consistent stock solutions.

pH and Buffering

Distinguishing the Tetrahydrate (


) from the Disodium (

) salt is vital.
  • Edetate Sodium Tetrahydrate (1% Soln): pH

    
     11.3 (Strongly Alkaline).
    
  • Edetate Disodium Dihydrate (1% Soln): pH

    
     4.0–6.0 (Slightly Acidic).
    
  • Implication: Using the wrong salt alters the pH significantly, potentially degrading pH-sensitive APIs or altering the stability constants of the metal-chelate complexes you intend to form.

Hygroscopicity and Processing

The anhydrous form is classified as deliquescent in high humidity. If you dry the tetrahydrate excessively during a granulation process (e.g., fluid bed drying >80°C), you may generate a metastable anhydrous surface. Upon cooling and exposure to air, this surface will pull moisture, leading to caking or bridging of powder particles.

Experimental Protocols: Characterizing Hydration State

To ensure the integrity of your raw material, you must validate the hydration state. Simple "Loss on Drying" (LOD) is often insufficient because it struggles to distinguish between surface moisture and bound crystal water.

Protocol A: Thermal Gravimetric Analysis (TGA)
  • Objective: Quantify precise stoichiometry of water loss.

  • Causality: We use a slow ramp rate to separate surface water evaporation from lattice dehydration events.

StepParameterRationale
1. Sample Prep 5–10 mg in Alumina panSmall mass minimizes thermal gradients.
2. Equilibration Hold at 25°C for 5 minEstablishes a stable baseline weight.
3. Heating Ramp 5°C/min to 300°CSlow rate prevents overlap of dehydration steps.
4. Gas Flow

at 50 mL/min
Removes evolved water vapor to prevent re-adsorption.

Data Interpretation:

  • Surface Water: Weight loss < 60°C.

  • Lattice Water (4

    
    ):  Distinct step(s) typically between 80°C and 200°C. Theoretical loss for 4 
    
    
    
    is ~15.9% (Calculated:
    
    
    ).
  • Decomposition: Weight loss onset > 300°C (breakdown of EDTA backbone).

Protocol B: Differential Scanning Calorimetry (DSC)[1]
  • Objective: Identify phase transitions associated with dehydration.

  • Expectation: You will observe broad endothermic peaks corresponding to the energy required to break the water-ion coordination bonds.

TGA_Workflow Sample Raw Material Sample (Na4EDTA) TGA_Run TGA Analysis (5°C/min ramp) Sample->TGA_Run Step1 Mass Loss < 60°C (Surface Moisture) TGA_Run->Step1 First Event Step2 Mass Loss 80-200°C (Lattice Water) Step1->Step2 Second Event Calc Calculate Stoichiometry Target: ~15.9% Step2->Calc Quantification

Figure 2: Analytical workflow for validating the Tetrahydrate stoichiometry.

Quantitative Data Summary

PropertyEdetate Sodium TetrahydrateAnhydrous Tetrasodium EDTA
Formula


Molecular Weight 452.23 g/mol 380.17 g/mol
Water Content (Theoretical) 15.94%0%
pH (1% Aqueous) 10.5 – 11.510.5 – 11.5
Solubility (20°C) ~1000 g/L (Highly Soluble)~1000 g/L (Exothermic dissolution)
Hygroscopicity Stable at ambient RHHighly Hygroscopic (Deliquescent)
CAS Number 13235-36-4 64-02-8

References

  • PubChem. (2025).[1] Edetate sodium tetrahydrate (Compound).[1][2][3] National Library of Medicine. [Link]

Sources

Technical Guide: Tetrasodium EDTA – Hydrated vs. Anhydrous Architectures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Guide: Edetate Sodium Tetrahydrate vs. Anhydrous Tetrasodium EDTA Content Type: In-depth Technical Guide Audience: Researchers, Formulation Scientists, and Process Engineers

Executive Summary

This guide provides a rigorous technical comparison between Tetrasodium EDTA Tetrahydrate and Anhydrous Tetrasodium EDTA . While both share the same active chelating moiety (ethylenediaminetetraacetate anion), their physicochemical behaviors—specifically regarding stoichiometry, hygroscopicity, and processing thermodynamics—diverge significantly.

Key Takeaway: The choice between the tetrahydrate and anhydrous forms is rarely about chelation efficiency (which is identical per mole of active moiety) and almost exclusively about process engineering (flowability, caking risks) and stoichiometric precision (water mass correction).

Critical Nomenclature & Safety Warning

⚠ CRITICAL FORMULATION ALERT: In pharmaceutical and chemical nomenclature, the term "Edetate Sodium" is frequently ambiguous.

  • Edetate Sodium (USP/EP): Typically refers to Edetate Disodium (Na₂EDTA), which yields a pH of 4.0–6.0.

  • Tetrasodium EDTA: Refers to the fully neutralized salt (Na₄EDTA), which yields a pH of 10.0–11.5.

Do not substitute Disodium for Tetrasodium. The pH shift from ~5 to ~11 can induce immediate precipitation of acid-sensitive APIs or degradation of preservatives. This guide focuses strictly on the Tetrasodium salt forms.

Physicochemical Profile: The Core Comparison

The following data consolidates the structural and physical differences required for accurate substitution calculations.

FeatureTetrasodium EDTA TetrahydrateAnhydrous Tetrasodium EDTA
CAS Number 13235-36-4 64-02-8
Molecular Formula C₁₀H₁₂N₂O₈Na₄[1][2] · 4H₂OC₁₀H₁₂N₂O₈Na₄
Molecular Weight 452.23 g/mol 380.17 g/mol
Active Moiety Content ~84.1% (by weight)100% (theoretical)
Physical State Crystalline Powder (White)Crystalline Powder / Granules
Hygroscopicity Low (Stable Hydrate)Moderate to High (Hygroscopic)
pH (1% w/v) 10.5 – 11.510.5 – 11.5
Solubility (Water) High (~1000 g/L)High (Dissolves rapidly)
Primary Utility General aqueous formulations, buffersDry blends, water-sensitive solids
Stoichiometric Conversion Factor

To replace Anhydrous Tetrasodium EDTA with the Tetrahydrate form in a protocol, multiply the mass by 1.19 .



Functional Analysis & Selection Logic

Stability and Hygroscopicity
  • Tetrahydrate: This is the thermodynamically stable form under standard ambient conditions. The four water molecules are integrated into the crystal lattice, making the powder free-flowing and resistant to caking unless exposed to extreme humidity (>80% RH).

  • Anhydrous: Being a high-energy state relative to the hydrate, the anhydrous salt acts as a desiccant. Upon exposure to atmospheric moisture, it will absorb water to transition toward the hydrated state.

    • Risk:[3] In open-handling environments, anhydrous powder can clump or "brick," leading to dosing errors in automated hoppers.

Dissolution Thermodynamics
  • Anhydrous: Dissolution is often slightly exothermic as the lattice energy is broken and hydration spheres form. It dissolves more rapidly per unit mass but requires vigorous agitation to prevent the formation of a viscous "gel layer" on the particle surface if added too quickly.

  • Tetrahydrate: Dissolution is endothermic or neutral. It disperses easily with less risk of localized gelling.

Decision Matrix: Which Salt to Choose?

SelectionLogic cluster_Aqueous Aqueous System cluster_Solid Solid / Dry Blend Start Start: Select EDTA Form FormulationType Is the final product Aqueous or Solid? Start->FormulationType IsPrecise Is precise water control critical? FormulationType->IsPrecise Aqueous MoistureSens Are other ingredients moisture sensitive? FormulationType->MoistureSens Solid UseTetra Use Tetrahydrate (Standard, Stable) IsPrecise->UseTetra No IsPrecise->UseTetra Yes (Account for hydrate water) UseAnhydrous Use Anhydrous (Prevents moisture migration) MoistureSens->UseAnhydrous Yes UseTetraSolid Use Tetrahydrate (Better flowability) MoistureSens->UseTetraSolid No

Figure 1: Decision tree for selecting between Hydrated and Anhydrous Tetrasodium EDTA based on formulation constraints.

Chelation Mechanism

Regardless of the initial salt form, once dissolved, the active species is the ethylenediaminetetraacetate anion (


). The chelation strength is pH-dependent.
  • Mechanism: The

    
     ligand acts as a hexadentate chelator, wrapping around metal cations (e.g., 
    
    
    
    ,
    
    
    ,
    
    
    ) through four oxygen atoms (carboxylate groups) and two nitrogen atoms.
  • Stability Constant (

    
    ):  The formation constant is highest in alkaline conditions (pH > 10), which is the native pH of Tetrasodium EDTA. This makes it superior to Disodium EDTA for sequestering metals in soaps, detergents, and alkaline buffers.
    

Chelation Metal Metal Ion (M++) Complex Stable Chelate Complex Metal->Complex EDTA EDTA Anion (Ligand) EDTA->Metal 4 Oxygen Bonds EDTA->Metal 2 Nitrogen Bonds

Figure 2: Simplified chelation interaction where the ligand encapsulates the metal ion.

Analytical Protocol: Complexometric Assay

To verify the purity of either salt, a complexometric titration with Zinc Sulfate is the gold standard.

Methodology: Complexometric Titration

Objective: Determine the % Assay of


 (Anhydrous basis).

Reagents:

  • Titrant: 0.1 M Zinc Sulfate (

    
    ) VS.
    
  • Buffer: Ammonia-Ammonium Chloride Buffer (pH 10.0).

  • Indicator: Eriochrome Black T (EBT).

Step-by-Step Protocol:

  • Weighing: Accurately weigh ~200 mg of the sample (Tetrahydrate or Anhydrous).

  • Dissolution: Dissolve in 100 mL of deionized water.

  • Buffering: Add 5 mL of pH 10 Ammonia buffer.

    • Note: The pH must be maintained at 10 ± 0.1 for the indicator to transition sharply.

  • Indicator: Add ~50 mg of EBT triturate (1:100 in NaCl). The solution turns Deep Wine Red .

  • Titration: Titrate with 0.1 M

    
     until the color changes from Red to Pure Blue .
    
  • Calculation:

    
    
    
    • Use

      
       for Anhydrous calculations.
      
    • Use

      
       for Tetrahydrate calculations.[4][5]
      

References

  • PubChem. (n.d.). Tetrasodium EDTA (Anhydrous) - Compound Summary. National Library of Medicine. Retrieved from [Link][2]

  • PubChem. (n.d.). Edetate Sodium Tetrahydrate - Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Chelating properties of edetate sodium tetrahydrate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Chelating Properties & Pharmaceutical Applications of Edetate Sodium Tetrahydrate

Executive Summary

Edetate Sodium Tetrahydrate (Tetrasodium Ethylenediaminetetraacetate;


) is a robust hexadentate chelating agent distinguished by its high aqueous solubility and intrinsic alkalinity.[1][2][3][4][5][6] Unlike its counterpart Edetate Disodium (

), which yields acidic solutions, the tetrasodium salt provides a high-pH environment (

at 1%) that maximizes the concentration of the fully deprotonated ligand (

). This guide analyzes its thermodynamic stability constants, mechanistic action, and critical formulation protocols for stabilizing metal-sensitive active pharmaceutical ingredients (APIs).

Molecular Architecture & Physicochemical Profile

To ensure experimental reproducibility, one must distinguish between the commercially available EDTA salts. The "Tetrahydrate" specification almost exclusively refers to the Tetrasodium salt.

FeatureTetrasodium EDTA (

)
Disodium EDTA (

)
CAS Number 13235-36-4 (Tetrahydrate)6381-92-6 (Dihydrate)
Formula


pH (1% Soln) 10.0 – 11.5 (Alkaline) 4.0 – 6.0 (Weakly Acidic)
Solubility (25°C) ~103 g/100 mL (Highly Soluble)~10 g/100 mL (Moderate)
Active Species Predominantly

(Active)

(Requires pH adjustment)

Expert Insight: In formulation, choosing


 eliminates the need for neutralizing agents (like NaOH) when an alkaline environment is required. However, for parenteral products requiring physiological pH, 

is typically preferred to avoid inducing tissue necrosis due to high alkalinity, unless the formulation is heavily buffered.

Mechanism of Action: The Chelation "Claw"[7]

The efficacy of Edetate Sodium Tetrahydrate relies on the "Claw Effect" (Chelate Effect). The molecule possesses six potential binding sites: four carboxylate oxygen atoms and two amine nitrogen atoms.[6][7][8]

Thermodynamic Stability Constants ( )

The strength of the metal-ligand complex is governed by the formation constant (


). A higher 

indicates a more stable complex.[9]

is particularly effective because the high pH ensures the ligand exists in the

state, removing the competition between protons (

) and metal ions (

) for the binding sites.

Key Stability Constants (at 25°C, Ionic Strength 0.1M):

  • Iron (III) (

    
    ): 
    
    
    
    (Extremely Stable)
  • Copper (

    
    ): 
    
    
    
  • Zinc (

    
    ): 
    
    
    
  • Calcium (

    
    ): 
    
    
    
  • Magnesium (

    
    ): 
    
    
    
Pathway Diagram: Chelation Equilibrium

The following diagram illustrates the competitive equilibrium between pH (protonation) and metal binding.

ChelationMechanism Na4 Na4EDTA (Solid) Y4 Y4- (Active Ligand) Na4->Y4 Dissolution (pH > 10) H_Y Protonated Species (HY3-, H2Y2-) Y4->H_Y pH < 9 (Protonation) Complex Metal-EDTA Complex [MY](n-4) Y4->Complex Chelation (Fast) Metal Free Metal Ion (M2+ / M3+) Metal->Complex Capture

Figure 1: The dissolution of Tetrasodium EDTA releases the fully deprotonated


 ligand, which directly sequesters free metal ions. Lowering pH shifts equilibrium toward protonated forms, reducing chelation efficiency.

Pharmaceutical Applications & Causality[11]

A. Antioxidant Synergist

Mechanism: Transition metals like


 and 

catalyze the generation of free radicals (Fenton Reaction). By sequestering these metals,

halts the propagation of oxidation chains. Causality: It is not an antioxidant itself; it protects the primary antioxidant (e.g., Ascorbic Acid, Sodium Sulfite) from metal-induced depletion.
B. Antimicrobial Potentiator

Mechanism:


 and 

ions stabilize the lipopolysaccharide (LPS) layer in the outer membrane of Gram-negative bacteria. Application:

strips these stabilizing ions, increasing membrane permeability and allowing preservatives (e.g., parabens, benzalkonium chloride) to penetrate more effectively.

Experimental Protocols (Self-Validating Systems)

Protocol A: Determination of Chelation Capacity (Complexometric Titration)

Objective: Verify the purity and chelating activity of raw


 material.

Reagents:

  • Analyte:

    
     sample (~200 mg).
    
  • Titrant: 0.05 M Calcium Carbonate Standard Solution (

    
    ).
    
  • Buffer: Ammonia-Ammonium Chloride Buffer (pH 10.0).

  • Indicator: Eriochrome Black T (EBT).

Workflow:

  • Dissolution: Dissolve 200 mg

    
     in 100 mL distilled water.
    
  • pH Check: Verify pH is > 10.0. (If using

    
    , this is automatic; if 
    
    
    
    , add buffer).
  • Indicator: Add 50 mg EBT triturate. Solution turns Blue (Free indicator).

  • Titration: Titrate with Standard

    
     solution.
    
  • Endpoint: Solution turns from Blue to Wine Red .

    • Logic: Unlike standard EDTA titrations where we titrate metal with EDTA (Red

      
       Blue), here we titrate the ligand with metal. The endpoint occurs when all EDTA is consumed and excess 
      
      
      
      binds to EBT (forming the Red complex).

Calculation:



Protocol B: Formulation Decision Tree ( vs. )

Use this logic flow to select the correct salt for drug development.

SelectionLogic Start Start: Select Chelator TargetPH What is the Target pH of the Formulation? Start->TargetPH Acidic Acidic / Neutral (pH 4.0 - 7.0) TargetPH->Acidic Low pH Alkaline Alkaline (pH > 8.0) TargetPH->Alkaline High pH UseNa2 Use Disodium EDTA (Na2EDTA) Acidic->UseNa2 Route Route of Administration? Alkaline->Route Parenteral Injectable / Ophthalmic Route->Parenteral Sensitive Tissue Topical Topical / Wash / Cleaning Route->Topical Resilient Tissue Parenteral->UseNa2 Buffer Required UseNa4 Use Tetrasodium EDTA (Na4EDTA) Topical->UseNa4 Maximize Efficiency

Figure 2: Decision matrix for selecting between Edetate salts based on formulation pH and route of administration.

Safety & Regulatory Considerations

  • Toxicity:

    
     is irritating to eyes and skin due to high alkalinity.[5]
    
  • Injectables: Generally, Disodium or Calcium Disodium EDTA is preferred for IV use to prevent hypocalcemia (tetany), as rapid infusion of

    
     would chelate serum calcium aggressively.
    
  • Limits: FDA Inactive Ingredient Database (IID) lists limits. For ophthalmic solutions, typical concentrations are 0.01% - 0.1%.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23287279, Edetate sodium tetrahydrate. Retrieved from [Link]

  • Skoog, D. A., West, D. M., & Holler, F. J.Fundamentals of Analytical Chemistry.
  • Harris, D. C.Quantitative Chemical Analysis. (Reference for Stability Constants and Alpha Values).
  • European Chemicals Agency (ECHA). Tetrasodium EDTA Registration Dossier.[3] Retrieved from [Link]

Sources

Metal ion affinity for edetate sodium tetrahydrate

Technical Guide: Metal Ion Affinity Profile of Edetate Sodium Tetrahydrate ( )

Executive Summary

Edetate Sodium Tetrahydrate (Tetrasodium EDTA) is the highly alkaline salt of ethylenediaminetetraacetic acid. Unlike its disodium counterpart (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

This alkalinity is not merely a physical property; it is the thermodynamic driver that maximizes metal ion affinity. At this pH, the EDTA molecule exists predominantly in its fully deprotonated state (


Part 1: Chelation Thermodynamics & The pH Advantage

The Mechanism of Action: Hexadentate Ligand Binding

EDTA functions as a hexadentate ligand, sequestering metal ions (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

123

The fundamental equilibrium equation for the formation of the metal complex (


The Critical Role of pH (Tetrasodium vs. Disodium)

The affinity of EDTA for a metal is quantified by the Stability Constant (


)


3
  • In Acidic/Neutral Solutions (

    
    ):  Protons (
    
    
    ) compete with metal ions for the binding sites. The effective affinity is lower.
  • In Alkaline Solutions (

    
    ):  At pH > 10, the competition from 
    
    
    is negligible. The Conditional Stability Constant (
    
    
    )
    approaches the theoretical maximum (
    
    
    ).

Key Insight: Using Edetate Sodium Tetrahydrate eliminates the need for buffering agents to reach the optimal chelation pH for most divalent cations (Ca, Mg, Zn).

pH_DependencyH4YH4Y(Fully Protonated)pH < 2H2YH2Y(-2)(Disodium Salt)pH 4-6H4Y->H2YDeprotonationY4Y(-4)(Tetrasodium Salt)pH > 10H2Y->Y4Deprotonation(Max Affinity)ComplexStable Chelate(MY)H2Y->ComplexSlow Binding(H+ Competition)Y4->ComplexRapid Binding(No H+ Competition)MetalFree Metal Ion(M+)Metal->ComplexSequestration

Figure 1: The protonation state of EDTA dictates binding efficiency.[3] Tetrasodium EDTA provides the reactive

Part 2: Comparative Metal Ion Affinity Profile

The following table presents the Logarithmic Stability Constants (


)

  • Rule of Thumb: A difference in

    
     of > 1.0 usually allows the metal with the higher constant to displace a metal with a lower constant.
    
Table 1: Stability Constants for Edetate Sodium Tetrahydrate ( , Ionic Strength 0.1M)
Metal IonSymbolLog Stability Constant (

)
Affinity TierClinical/Formulation Relevance
Iron (III)

25.1 Ultra-HighCritical for preventing oxidation in liquid formulations.
Mercury

21.8 Ultra-HighHeavy metal toxicity chelation.
Copper

18.8 HighCatalyzes oxidative degradation; must be sequestered.
Zinc

16.5 HighCommon cofactor; often displaced by Fe or Cu if not in excess.
Lead

18.0 HighTarget for chelation therapy (historical).
Calcium

10.7 ModeratePrimary target for anticoagulation and water softening.
Magnesium

8.7 LowWeakest bound; easily displaced by Ca, Zn, or Fe.

Note on Selectivity:


 is a broad-spectrum chelator. It will bind 

and

effectively, but if trace amounts of

or

are present, it will preferentially bind the transition metals first due to thermodynamic hierarchy.

Part 3: Experimental Protocol for Affinity Validation

To validate the affinity or concentration of

Complexometric Titration

Protocol: Determination of Total Chelation Capacity (Ca/Mg Model)

Objective: Quantify the active chelation capacity of a raw material lot of Edetate Sodium Tetrahydrate.

Reagents:

  • Analyte:

    
     sample (dissolved in DI water).
    
  • Titrant: Standardized Calcium Carbonate solution (

    
    ).
    
  • Indicator: Eriochrome Black T (EBT) or Hydroxy Naphthol Blue.

  • Buffer: Ammonia-Ammonium Chloride buffer (pH 10) – Optional for

    
     but recommended for consistency.
    

Workflow:

  • Preparation: Dissolve 200 mg of

    
     sample in 100 mL DI water. Verify pH is > 10.0.[3][4]
    
  • Indicator Addition: Add 50 mg of EBT indicator triturate. Solution turns Blue (indicating free dye).

  • Titration: Titrate with Standardized

    
     solution.
    
    • Mechanism:[1] As

      
       is added, EDTA binds it immediately.
      
    • Endpoint: Once all EDTA is consumed, excess

      
       binds to the EBT indicator.
      
  • Endpoint Detection: Solution changes from Blue to Wine Red .

Calculation:

  • 
    : Volume of Calcium titrant (L)
    
  • 
    : Molarity of Calcium titrant
    
  • 
    : Molecular weight of 
    
    
    (452.2 g/mol )

Titration_LogicStartDissolve Na4EDTA Sample(pH > 10 naturally)Add_IndAdd EBT Indicator(Solution turns BLUE)Start->Add_IndTitrateTitrate with 0.05M Ca++Add_Ind->TitrateChelationEDTA sequesters Ca++(Remains BLUE)Titrate->ChelationChelation->TitrateRepeat until...SaturationAll EDTA ConsumedChelation->SaturationLimit ReachedEndpointExcess Ca++ binds EBT(Turns RED)Saturation->Endpoint

Figure 2: Self-validating titration workflow. The color change confirms the exhaustion of the chelating agent.

Part 4: Pharmaceutical & Formulation Implications[1][6][7]

Stability Enhancement

In liquid drug formulations, trace metal ions (Fe, Cu) catalyze free radical generation and oxidation of the Active Pharmaceutical Ingredient (API).

  • Recommendation: Use

    
     when the formulation pH is intended to be alkaline (e.g., some sulfonamide solutions or topical cleansers).
    
  • Caution: Do not use

    
     for neutral/acidic formulations without acid adjustment, as it will cause a drastic pH spike. Use 
    
    
    for those cases.
Glass Delamination Prevention

In parenteral glass vials,


  • Action: EDTA sequesters leached ions, preventing the precipitation of silicate salts and maintaining container integrity.

Antimicrobial Synergy


References

  • Martell, A. E., & Smith, R. M. (2004).[5] NIST Critically Selected Stability Constants of Metal Complexes. NIST Standard Reference Database 46. National Institute of Standards and Technology.[6][7][8][9] [Link]

  • Harris, D. C. (2015). Quantitative Chemical Analysis (9th ed.). W. H. Freeman.
  • Dow Chemical. (2022). VERSENE™ Chelating Agents: Technical Guide. [Link]

  • O'Brien, L. C., et al. (2015).[10] "

    
    •EDTA Binding Affinities: A Modern Experiment in Thermodynamics". Journal of Chemical Education, 92(9), 1547–1551.[10] [Link][10]
    

Edetate Sodium Tetrahydrate: A Technical Guide to Metal Ion Decontamination

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Metal ion contamination—specifically transition metals like Iron (


), Copper (

), and Manganese (

)—is a critical failure mode in pharmaceutical manufacturing and biologic stability.[1] These ions catalyze oxidative degradation via the Fenton reaction, compromise protein integrity, and cause "rouge" formation in stainless steel equipment.

Edetate Sodium Tetrahydrate (Tetrasodium EDTA,


) is a high-pH, high-solubility chelating agent distinct from its disodium counterpart.[1] While Disodium EDTA is the standard for physiological pH formulations, Tetrasodium EDTA is the superior choice for alkaline cleaning (CIP) , equipment passivation , and stabilizing basic formulations  due to its intrinsic alkalinity (pH 10–11.[1]5) and superior solubility.

This guide provides a technical roadmap for leveraging Edetate Sodium Tetrahydrate to sequester metal ions, ensuring regulatory compliance (USP/EP) and process integrity.

Chemical Identity & Physicochemical Properties

Understanding the specific salt form is vital for accurate stoichiometry and pH control.

PropertyEdetate Sodium TetrahydrateEdetate Disodium Dihydrate
Formula


MW 452.23 g/mol 372.24 g/mol
pH (1% Soln) 10.0 – 11.5 (Alkaline) 4.0 – 6.0 (Acidic)
Solubility ~1000 g/L (Highly Soluble)~100 g/L
Primary Use Cleaning agents, alkaline buffers, scale removal.[1]Injectables, physiological buffers.[1]

Critical Insight: Do not interchange these salts without adjusting for pH and Molecular Weight. Using Na4EDTA in a pH-sensitive protein formulation without acid titration will induce alkaline denaturation.[1] Conversely, Na4EDTA is self-buffering at the optimal pH for removing organic residues and metal oxides simultaneously.

Mechanism of Action: Chelation Thermodynamics

EDTA functions as a hexadentate ligand, utilizing four carboxylate oxygen atoms and two amine nitrogen atoms to "cage" metal ions.

Stability Constants ( )

The efficiency of removal is dictated by the Formation Constant (


). A higher 

indicates a more stable complex. EDTA preferentially binds heavy metals over alkaline earth metals (Ca/Mg), allowing it to "strip" iron even in hard water.[1]

Table 1: Stability Constants of Metal-EDTA Complexes | Metal Ion |


 (Stability Constant) | Implication |
| :--- | :--- | :--- |
| 

(Ferric) | 25.1 | Extremely Strong. Removes rust/rouge effectively.[1] | |

(Copper) | 18.8 | Prevents copper-catalyzed oxidation.[1] | |

(Zinc) | 16.5 | Common leachate from rubber stoppers.[1] | |

(Ferrous) | 14.3 | Moderate stability; oxidation to

improves capture.[1] | |

(Calcium) | 10.7 | Water hardness removal.[1] | |

(Magnesium)| 8.7 | Weakest binding; displaced by heavy metals.[1] |
Chelation Visualization

The following diagram illustrates the sequestration pathway. Note that pH plays a role; at high pH (provided by Na4EDTA), the carboxyl groups are fully deprotonated (


), maximizing binding efficiency.[1]

ChelationMechanism cluster_pH pH Influence Metal Free Metal Ion (Fe³⁺, Cu²⁺) Complex Metal-EDTA Complex [M(EDTA)]⁻ (Water Soluble / Inert) Metal->Complex Sequestration EDTA Edetate Sodium Tetrahydrate (Y⁴⁻ Species) EDTA->Complex Hexadentate Binding Oxidation Inhibition of Fenton Reaction Complex->Oxidation Prevents High_pH High pH (Na4 Salt) Maximizes Y⁴⁻ Availability High_pH->EDTA

Figure 1: Mechanism of metal sequestration by Edetate Sodium Tetrahydrate, highlighting the formation of stable, inert complexes.[1]

Applications & Workflows

Pharmaceutical Equipment Cleaning (CIP)

Stainless steel equipment often accumulates "rouge" (iron oxide/hydroxide) and scale.[1] Acid cleaning is standard but corrosive.

  • The Na4 Advantage: Edetate Sodium Tetrahydrate allows for alkaline derouging . It solubilizes proteins and lipids (cleaning) while simultaneously chelating iron (derouging) without the corrosion risk of strong acids.[1]

HPLC/LC-MS System Passivation

Metal ions in chromatography flow paths cause peak tailing for phosphorylated compounds.[1]

  • Protocol: Flushing with Na4EDTA (followed by thorough rinsing) strips adsorbed ions from stainless steel frits and capillaries.[1]

Product Stabilization

In parenteral formulations, trace metals catalyze the degradation of APIs (e.g., epinephrine, ascorbic acid, therapeutic proteins).[1]

  • Role: Acts as a sacrificial antioxidant synergist.[1] It does not scavenge free radicals directly but removes the catalyst (

    
    ) that generates them.[1]
    

Experimental Protocols

Protocol A: Preparation of 0.1 M Stock Solution (Na4 Form)

Use this stock for cleaning validation or spiking studies.[1]

  • Calculate Mass:

    • Target Molarity: 0.1 M

    • Volume: 1.0 L

    • MW (

      
      ): 452.23  g/mol [1]
      
    • Mass required =

      
       g[1]
      
  • Dissolution:

    • Weigh 45.22 g of Edetate Sodium Tetrahydrate.

    • Add to ~800 mL of HPLC-grade water.

    • Stir (magnetic stirrer).[1] Note: Dissolution is rapid due to high solubility.

    • Check pH: Expect pH ~11.0. Do not adjust if using for alkaline cleaning. If using for physiological buffering, titrate with HCl (or use Disodium salt instead).[1]

    • Dilute to volume (1.0 L).

Protocol B: HPLC System Passivation (Decontamination)

Perform this when peak tailing or recovery issues are suspected.[1]

  • Remove Column: Replace the analytical column with a union connector.

  • Prepare Passivation Solvent:

    • Dilute Stock A to 10 mM in water.

  • Flush:

    • Pump 10 mM Na4EDTA through the system (lines, detector, injector loop) at 1.0 mL/min for 60 minutes.

  • Rinse (Critical):

    • Flush with HPLC-grade water for 60 minutes to remove all EDTA.[1]

    • Validation: Monitor UV absorbance at 254 nm. EDTA absorbs UV; flush until baseline returns to zero.

  • Re-equilibrate: Install column and flush with mobile phase.

Protocol C: Decision Matrix for Salt Selection

Use the following logic flow to ensure the correct salt is selected for your specific application.

SelectionWorkflow Start Identify Contamination/Goal Environment Target pH Environment? Start->Environment Acidic Acidic/Neutral (pH 4 - 7) Environment->Acidic < pH 7 Alkaline Alkaline (pH > 8) Environment->Alkaline > pH 8 Disodium Use Edetate Disodium (Na2EDTA) Acidic->Disodium Tetrasodium Use Edetate Sodium Tetrahydrate (Na4EDTA) Alkaline->Tetrasodium App_Inj Injectable Formulation (Physiological pH) Disodium->App_Inj App_Clean CIP / Derouging (Scale Removal) Tetrasodium->App_Clean App_Pass System Passivation (High Solubility Needed) Tetrasodium->App_Pass

Figure 2: Decision matrix for selecting between Disodium and Tetrasodium EDTA based on process pH and application requirements.[1]

Safety & Regulatory Considerations (E-E-A-T)

Compendial Standards

For pharmaceutical use, ensure the raw material meets USP or EP specifications.

  • USP Monograph: Edetate Sodium (Note: USP often refers to the Disodium salt as "Edetate Disodium" and the Tetrasodium salt requires specific vendor verification against CAS 13235-36-4).

  • Purity: Typical requirement is 99.0% – 101.0% (dried basis).[1][2][3]

  • Impurity A: Nitrilotriacetic acid (NTA) is a potential impurity and suspected carcinogen; limit is typically < 0.1%.[1]

Toxicity & Handling[1]
  • Corrosivity: 1% Na4EDTA solution is pH ~11.[1] It is irritating to eyes and skin.[4][5] Wear PPE (gloves, goggles).[1]

  • Hypocalcemia: Ingestion or injection of Na4EDTA (without Calcium) rapidly depletes serum calcium, leading to tetany.[1] Never inject Na4EDTA directly into patients; it is an excipient or processing aid, not an API in this form.[1]

References

  • USP-NF. (2023).[1] Official Monograph: Edetate Disodium / Edetate Calcium Disodium. United States Pharmacopeia.[2] Link[1]

  • European Pharmacopoeia (Ph.[1] Eur.). (11th Ed.).[1][6] Sodium Edetate.[7][4][8][9][10] Council of Europe. Link[1]

  • PubChem. (2024).[1] Edetate Sodium Tetrahydrate (Compound Summary).[1][5] National Library of Medicine. Link[1]

  • O'Neil, M.J. (2013).[1] The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals. RSC Publishing.

  • Shukla, A. et al. (2018).[1] "Role of EDTA in HPLC Method Development and Validation." Journal of Chromatographic Science. Link

  • Dow Chemical. (2022).[1] VERSENE™ Chelating Agents Technical Guide. (Manufacturer Data regarding stability constants and pH profiles). Link

Sources

Methodological & Application

Application Note: Preparation and Validation of 0.5 M Edetate Sodium Tetrahydrate Solution

Author: BenchChem Technical Support Team. Date: February 2026


)

Executive Summary & Chemical Identity

This Application Note details the precise formulation of a 0.5 M solution using Edetate Sodium Tetrahydrate (Tetrasodium EDTA).

CRITICAL WARNING: In laboratory nomenclature, "EDTA Solution" is ambiguous.

  • Standard Molecular Biology EDTA (pH 8.0): Typically prepared from Disodium EDTA Dihydrate (

    
    ) and adjusted with NaOH.[1][2]
    
  • Tetrasodium EDTA (

    
    ):  The subject of this protocol. It yields a highly alkaline solution (pH 10.0–11.0)  and is freely soluble in water without the need for added base.
    

Using the wrong salt will result in critical experimental failure (e.g., DNA denaturation due to high pH). This protocol specifically addresses the Tetrasodium salt as requested.[3]

Chemical Specifications
ParameterSpecification
IUPAC Name Tetrasodium ethylenediaminetetraacetate tetrahydrate
Common Name Tetrasodium EDTA
Formula ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Molecular Weight 452.23 g/mol
CAS Number 13235-36-4
Solubility Freely soluble in water (approx.[1][3][4] 1.45 M at 20°C)
Native pH (0.5 M) ~11.0 (Alkaline)

Pre-Formulation Decision Matrix

Before proceeding, verify your experimental requirements using the logic flow below.

DecisionMatrix Start Start: Select EDTA Salt CheckSalt Do you have Tetrasodium EDTA Tetrahydrate? Start->CheckSalt CheckApp Intended Application? CheckSalt->CheckApp Yes AppDNA DNA/RNA Buffer (TE, TAE) Requires pH 8.0 CheckApp->AppDNA AppLysis Alkaline Lysis / Cleaning Requires pH > 10 CheckApp->AppLysis Action1 STOP. Use Disodium EDTA (Na2EDTA•2H2O) + NaOH AppDNA->Action1 Preferred Method Action3 Proceed, but requires HCl adjustment (Not recommended) AppDNA->Action3 If you MUST use Na4 salt Action2 Proceed with this Protocol (No pH adjustment needed) AppLysis->Action2

Figure 1: Decision matrix for selecting the correct EDTA salt and preparation method.

Materials and Reagents

Reagent/EquipmentGrade/SpecificationNotes
Edetate Sodium Tetrahydrate ACS Reagent or USP Grade, ≥99%Check hydration state (

). MW: 452.23
Water Type I (Milli-Q) or Molecular Biology GradeResistivity > 18.2 MΩ·cm
Volumetric Flask Class A, 1000 mLFor precise final volume
Filtration Unit 0.22 µm PES or NylonPolyethersulfone (PES) preferred for flow rate
pH Meter Calibrated (3-point: 4.0, 7.0, 10.0)Essential for verification

Preparation Protocol (0.5 M Stock Solution)

Target Volume: 1000 mL (1 L) Target Concentration: 0.5 M Theoretical Mass Calculation: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="ng-star-inserted display">




[1][3][4][5][6][7][8]
Step-by-Step Methodology
  • Preparation of Vessel:

    • Rinse a 1 L beaker and a magnetic stir bar with Type I water.

    • Place on a magnetic stir plate.

  • Solvent Addition:

    • Add approximately 800 mL of Type I water to the beaker.

    • Note: Do not start with 1 L, as the solid will displace volume.

  • Solute Addition:

    • Weigh 226.12 g of Edetate Sodium Tetrahydrate.

    • Slowly add the powder to the water while stirring at medium speed.

    • Observation: Unlike Disodium EDTA, Tetrasodium EDTA dissolves rapidly and does not require pH adjustment to dissolve. The reaction may be slightly exothermic.

  • Dissolution & pH Check:

    • Stir until the solution is completely clear and colorless.

    • Measure the pH.[1][2][8][9][10][11][12]

    • Expected pH: 10.5 – 11.5.

    • Optional Step: If your application strictly requires pH 8.0 (e.g., for specific chromatography buffers), you must titrate with concentrated HCl. Caution: This generates heat and NaCl. For standard alkaline applications, leave as is.

  • Final Volume Adjustment:

    • Transfer the solution to a 1000 mL Class A volumetric flask.

    • Rinse the beaker with a small amount of Type I water and add to the flask.

    • Dilute to the calibration mark with Type I water.

    • Invert 5–10 times to mix.

  • Filtration & Sterilization:

    • Filter the solution through a 0.22 µm PES membrane into a sterile bottle.

    • Note: Autoclaving is possible (121°C, 20 min), but filtration is preferred to prevent potential precipitation or bottle degradation at high pH.

ProtocolWorkflow Step1 Weigh 226.12 g Na4EDTA•4H2O Step2 Add to 800 mL Type I Water Step1->Step2 Step3 Stir to Dissolve (Spontaneous) Step2->Step3 Step4 Check pH (Expect ~11.0) Step3->Step4 Step5 Fill to 1 L Volumetric Mark Step4->Step5 Step6 Filter Sterilize (0.22 µm) Step5->Step6

Figure 2: Workflow for the preparation of 0.5 M Tetrasodium EDTA.

Quality Control: Complexometric Titration

To validate the concentration of the prepared 0.5 M stock, a complexometric titration with Zinc Sulfate (


) is the gold standard.

Principle: EDTA chelates Zinc (


) in a 1:1 molar ratio. Eriochrome Black T (EBT) is used as an indicator, which turns from wine-red (Zn-EBT complex) to blue (free EBT) at the endpoint.
Validation Protocol
  • Dilution: Dilute the 0.5 M EDTA stock 1:100 to create a theoretical 0.005 M working solution.

  • Standard: Prepare a standardized 0.005 M

    
     solution (primary standard grade).
    
  • Buffer: Prepare an Ammonia Buffer (pH 10) (

    
    ).
    
  • Titration:

    • Aliquot 10 mL of standardized

      
       into a flask.
      
    • Add 5 mL Ammonia Buffer (pH 10).

    • Add a pinch of EBT indicator (solution turns wine-red).[13]

    • Titrate with the diluted EDTA solution until the color changes sharply to blue .

  • Calculation:

    
    
    
    • Acceptance Criteria: Calculated concentration should be

      
      .
      

Storage and Stability

  • Storage Conditions: Store at room temperature (15–25°C).

  • Container: High-Density Polyethylene (HDPE) or glass. Avoid long-term storage in glass with ground glass stoppers, as the alkaline solution may seize the stopper.

  • Shelf Life: 24 months if kept sterile.

  • Signs of Degradation: Precipitation or yellowing.

References

  • PubChem. (n.d.).[3] Edetate sodium tetrahydrate (Compound).[1][2][3][6][14] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Skoog, D. A., West, D. M., & Holler, F. J. (1996). Fundamentals of Analytical Chemistry (7th ed.). Saunders College Publishing.
  • Harris, D. C. (2010). Quantitative Chemical Analysis (8th ed.). W. H. Freeman and Company.

Sources

Application Note: Edetate Sodium Tetrahydrate for Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Precision Control of Metalloproteases and Nucleases in Biological Assays

Executive Summary

Edetate sodium tetrahydrate (Tetrasodium EDTA,


EDTA) is a potent chelating agent widely used to inhibit metal-dependent enzymes, including metalloproteases (MMPs), zinc-dependent nucleases, and calcium-dependent calpains. Unlike its disodium counterpart (

EDTA), the tetrasodium form yields a highly alkaline solution (pH 10–11.[1][2]5) upon dissolution.[3]

Critical Insight: While effective, the use of


EDTA requires rigorous pH control.[2] Direct addition of unbuffered tetrasodium EDTA to biological samples can induce alkaline denaturation of proteins, confounding inhibition data. This guide provides corrected protocols for stock preparation and concentration optimization to ensure specific enzymatic inhibition without artifactual toxicity.

Mechanistic Basis of Inhibition

EDTA inhibits enzymes by sequestering divalent metal cofactors (


, 

,

) required for catalysis or structural stability. The inhibition is governed by the Conditional Formation Constant (

)
, which dictates the equilibrium between the free metal, the enzyme-bound metal, and the EDTA-metal complex.
The Chelation Equilibrium

Enzymes (


) compete with EDTA (

) for the metal ion (

). Inhibition occurs when the affinity of EDTA for the metal (

) exceeds the affinity of the enzyme for the metal (

).


Thermodynamic Selectivity

The effectiveness of EDTA is pH-dependent. At physiological pH (7.4–8.0), the carboxyl groups are deprotonated, maximizing metal binding.

  • 
     (MMPs): 
    
    
    
    (Very strong binding; irreversible inhibition).
  • 
     (Calpains/Coagulation): 
    
    
    
    (Strong binding).
  • 
     (Nucleases): 
    
    
    
    (Moderate binding; requires higher concentrations).

Critical Technical Considerations: Tetrasodium vs. Disodium

The choice of salt form fundamentally alters the buffer preparation workflow.

FeatureDisodium EDTA (

)
Tetrasodium EDTA (

)
Initial pH (0.5 M) ~4.5 (Acidic)~11.0 (Alkaline)
Solubility Moderate (Requires pH adjustment to dissolve)High (Dissolves instantly)
Adjustment Reagent Requires NaOH to reach pH 8.0Requires HCl to reach pH 8.0
Ionic Strength Risk Adds extra

during pH adjustment
High native

content
Primary Use Case General biological buffersAlkaline lysis, detergents, industrial

Expert Warning: Do not substitute


EDTA for 

EDTA by weight without correcting for the molecular weight difference (

vs

) and the opposing pH effects.

Concentration Matrix for Enzyme Inhibition

The following concentrations are empirical standards for specific biological targets.

Target Enzyme ClassRecommended Conc.MechanismNotes
Metalloproteases (MMPs) 1 mM – 10 mMChelates active site

5 mM is often optimal for MMP-2/9 inhibition in tissue lysates [1].
Serine Proteases N/ANo effectEDTA does not inhibit Trypsin or Chymotrypsin.
Nucleases (DNase/RNase) 1 mM – 5 mMChelates cofactor

Essential in TE buffer to protect DNA/RNA.
Calpains 2 mM – 5 mMChelates structural

Often used in conjunction with EGTA.
Alkaline Phosphatase 1 mM – 10 mMChelates

/

Reversible inhibition.
Blood Anticoagulation ~4 mM (1.8 mg/mL)Chelates

Prevents clotting cascade activation.

Experimental Protocols

Protocol A: Preparation of 0.5 M EDTA Stock (pH 8.[3][4][5][6]0) using Tetrasodium Salt

Standard protocols describe the Disodium salt. This protocol is specifically for the Tetrasodium salt to prevent alkaline shock.

Reagents:

  • Edetate Sodium Tetrahydrate (

    
    , MW ~452.2  g/mol ).
    
  • Concentrated HCl (Hydrochloric Acid).

  • Ultrapure water (Type I).

Procedure:

  • Calculation: To make 100 mL of 0.5 M solution, weigh 22.61 g of Tetrasodium EDTA.

  • Dissolution: Add the powder to a beaker containing approx. 70 mL of ultrapure water.

    • Observation: The salt will dissolve rapidly compared to the disodium form.[4]

  • pH Adjustment (Critical Step):

    • Place the beaker on a magnetic stirrer with a calibrated pH probe.

    • The initial pH will be >10.5.[2][5]

    • Slowly add concentrated HCl dropwise. Caution: This is an exothermic neutralization.

    • Titrate down until pH reaches 8.0 .[6]

  • Final Volume: Transfer to a volumetric flask and bring volume to 100 mL with water.

  • Sterilization: Autoclave at 121°C for 20 minutes.

Protocol B: Metalloprotease Inhibition Assay (MMP-9)

Validates the efficacy of the EDTA stock in a functional assay.

  • Buffer Prep: Prepare Assay Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM

    
    ).
    
    • Note:

      
       is added to stabilize the enzyme structure, but EDTA will strip the catalytic Zinc.
      
  • Enzyme Setup: Dilute recombinant MMP-9 to 10 ng/µL.

  • Inhibition Series: Prepare EDTA dilutions in Assay Buffer: 0 mM (Control), 0.1 mM, 1 mM, 5 mM, 10 mM, 50 mM.

  • Incubation: Mix Enzyme (20 µL) + EDTA Dilution (20 µL). Incubate at 37°C for 30 minutes to allow equilibrium chelation.

  • Substrate Addition: Add fluorogenic MMP substrate (e.g., gelatin-FITC or peptide substrate).

  • Readout: Measure fluorescence kinetics (Ex/Em 495/515 nm) for 60 minutes.

  • Analysis: Calculate % Relative Activity vs. Control. Plot Dose-Response curve to determine IC50.

Visualization of Workflows

Figure 1: Mechanism of Action

This diagram illustrates the competitive equilibrium between the enzyme-metal complex and the EDTA-metal chelate.

G cluster_0 Active State cluster_1 Inhibited State Enzyme_Active Enzyme-Metal Complex (Active) Enzyme_Inactive Apo-Enzyme (Inactive) Enzyme_Active->Enzyme_Inactive Metal Stripping Metal Metal Ion (Zn2+, Ca2+) Enzyme_Active->Metal Kd (Enzyme) EDTA_Free Free EDTA (Tetrasodium) EDTA_Complex EDTA-Metal Chelate EDTA_Free->EDTA_Complex Chelation (High Kf) Metal->EDTA_Complex Binding

Caption: Thermodynamic competition: EDTA strips the metal cofactor from the enzyme active site when


.
Figure 2: Protocol Workflow (Stock Preparation)

Visualizing the critical pH adjustment step for Tetrasodium EDTA.

Workflow Start Weigh Na4 EDTA (Tetrahydrate) Dissolve Dissolve in Water (Result: pH ~11.0) Start->Dissolve Check Check pH Dissolve->Check Decision Titration Required Check->Decision Action_Acid Add Conc. HCl (Dropwise) Decision->Action_Acid High pH (Na4) Action_Base Add NaOH (Incorrect for Na4) Decision->Action_Base Low pH (Na2) Final Final pH 8.0 Adjust Volume Action_Acid->Final Sterilize Autoclave (0.5 M Stock) Final->Sterilize

Caption: Correct preparation workflow for Tetrasodium EDTA requires acid titration (HCl) to reach physiological pH 8.0.

References

  • National Institutes of Health (NIH). (2012). Modulation of matrix metalloproteinase activity by EDTA prevents posterior capsular opacification.[7][8] Molecular Vision.[9][7] [Link]

  • ResearchGate. (2018). Discussion on EDTA Salt Solubility and pH Properties.[Link]

Sources

Application Note: Edetate Sodium (EDTA) in Molecular Biology Protocols

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to serve as a definitive technical guide for researchers and drug development professionals. It moves beyond basic recipes to explore the mechanistic causality of Edetate Sodium (EDTA) in molecular workflows, ensuring reproducibility and data integrity.

Introduction: The Chelation Mechanism

Edetate sodium (Disodium Ethylenediaminetetraacetate, Na₂EDTA) is the cornerstone of molecular stability. Its ubiquity in the laboratory often leads to it being taken for granted, yet its function is precise and critical.

Chemical Basis: EDTA is a hexadentate ligand.[1][2] It sequesters divalent cations (specifically


 and 

) by wrapping around the metal ion, occupying up to six coordination sites. Biological Relevance:
  • Nuclease Inhibition: Most nucleases (DNase I, S1 nuclease) are metalloenzymes requiring

    
     as a cofactor for the hydrolysis of the phosphodiester bond. By reducing the concentration of free 
    
    
    
    to negligible levels, EDTA renders these enzymes catalytically inert.
  • Structural Destabilization: In cell culture, cell-to-cell adhesion is mediated by cadherins, which are calcium-dependent. EDTA strips

    
     from these proteins, causing conformational changes that facilitate cell detachment.
    
Diagram 1: Mechanism of Action

The following diagram illustrates the dual pathway of EDTA: preserving DNA integrity by inhibiting DNases and facilitating cell dissociation by destabilizing cadherins.

EDTA_Mechanism EDTA Edetate Sodium (EDTA) Mg Mg²⁺ Ions EDTA->Mg Chelation (Kd ~ 10⁻¹⁸) Ca Ca²⁺ Ions EDTA->Ca Chelation DNase_Active Active DNase (Mg²⁺ Bound) Mg->DNase_Active Cofactor Binding Cadherin_Stable Stable Cadherins (Cell Adhesion) Ca->Cadherin_Stable Structural Integrity DNase_Inactive Inactive DNase (Apo-enzyme) DNase_Active->DNase_Inactive Loss of Cofactor DNA Genomic DNA DNase_Active->DNA Degradation DNase_Inactive->DNA Preservation Cadherin_Unstable Destabilized Cadherins (Detachment) Cadherin_Stable->Cadherin_Unstable Conformational Collapse

Caption: EDTA acts as a molecular scavenger, sequestering essential metal cofactors to inactivate degradative enzymes and destabilize adhesion proteins.

Core Application: Preparation of Stock Solutions

The preparation of EDTA is non-trivial due to its pH-dependent solubility. The disodium salt will not dissolve until the pH approaches 8.0.[3]

Protocol 1: 0.5 M EDTA Stock Solution (pH 8.0)

Purpose: Universal stock for buffers (TE, TAE, TBE) and lysis reagents.[3] Reagents:

  • Edetate Disodium Dihydrate (

    
    , MW: 372.24  g/mol ).[1][3][4]
    
  • Sodium Hydroxide (NaOH) pellets.[3][4][5]

  • Ultrapure water (Milli-Q or equivalent).

Step-by-Step Methodology:

  • Weighing: Weigh 186.1 g of disodium EDTA dihydrate.

  • Initial Suspension: Add to a beaker containing 800 mL of ultrapure water.

    • Note: The powder will not dissolve; it will form a cloudy white slurry. Vigorous magnetic stirring is required.[4]

  • pH Adjustment (The Critical Step):

    • Add NaOH pellets slowly (approx. 20 g total).

    • Monitor pH continuously.[3] The solution will remain cloudy until the pH reaches near 8.0.

    • Causality: The carboxyl groups must be deprotonated to increase polarity and solubility.

  • Finalization: Once fully dissolved and pH is stable at 8.0, adjust volume to 1 L with water.

  • Sterilization: Autoclave at 121°C for 20 minutes.

Core Application: Nucleic Acid Preservation

EDTA is the primary defense against nuclease contamination during DNA extraction and storage.[6][7]

Protocol 2: Genomic DNA Lysis Buffer

Purpose: To lyse cells while simultaneously inhibiting cytosolic DNases. Composition:

  • 10 mM Tris-HCl (pH 8.0)

  • 25 mM EDTA (pH 8.0) – High concentration ensures total inhibition of released nucleases.

  • 100 mM NaCl

  • 0.5% SDS (Sodium Dodecyl Sulfate)

Workflow Integration:

  • Cell Lysis: Add lysis buffer to cell pellet. The SDS solubilizes membranes, releasing DNA and cellular enzymes.

  • Immediate Protection: The 25 mM EDTA instantly chelates available

    
    , preventing the released DNases from degrading the genomic DNA.
    
  • Proteinase K Digestion: If Proteinase K is used, EDTA is compatible (Proteinase K requires

    
     for stability but is active in the presence of EDTA at 50°C).
    
Table 1: EDTA Concentrations in Common Buffers
Buffer SystemEDTA ConcentrationFunction
Lysis Buffer 10 – 50 mMAggressive inhibition of high-load nucleases during cell rupture.
TE Buffer 1 mMLong-term storage; prevents autohydrolysis and minor contamination.
TAE Buffer 1 mMElectrophoresis running buffer; protects DNA during migration.[8]
TBE Buffer 2 mMElectrophoresis; higher buffering capacity for longer runs.

Core Application: Cell Culture (Passaging)

In adherent cell culture, "Trypsin-EDTA" is the gold standard for subculturing.[9][10]

Protocol 3: Enzymatic Cell Detachment

Purpose: To detach adherent cells (e.g., HeLa, HEK293) without compromising viability. Reagents:

  • Trypsin-EDTA Solution: 0.05% Trypsin, 0.53 mM EDTA (4Na).

  • PBS (Calcium/Magnesium Free): Essential for the wash step.

Step-by-Step Methodology:

  • Wash: Aspirate media and wash cells with PBS (-/-).

    • Scientific Logic:[4][11] Serum contains trypsin inhibitors (alpha-1 antitrypsin) and

      
      . Washing removes these to allow the enzyme to work.
      
  • Application: Add Trypsin-EDTA (approx. 1 mL per 25 cm²).

    • Mechanism:[7][9] EDTA chelates

      
       from the adherens junctions (cadherins).[10] This "loosens" the cells, exposing peptide bonds to Trypsin. Trypsin then cleaves the extracellular matrix anchors.[9]
      
  • Incubation: Incubate at 37°C for 2–5 minutes. Tap the flask gently.

  • Quenching: Add complete media (containing FBS).

    • Self-Validation: The

      
       and proteins in the serum neutralize the EDTA and inhibit the trypsin, preventing damage to cell surface receptors.
      
Diagram 2: Cell Detachment Workflow

Cell_Passaging Adherent Adherent Monolayer (Cadherin + Ca²⁺ intact) Wash PBS Wash (Remove Serum Inhibitors) Adherent->Wash Add_TE Add Trypsin-EDTA Wash->Add_TE Action Mechanism: 1. EDTA removes Ca²⁺ 2. Trypsin cleaves anchors Add_TE->Action Detached Cells Rounded/Floating Add_TE->Detached Quench Add Serum Media (Neutralize Trypsin) Detached->Quench

Caption: The synergistic action of EDTA and Trypsin allows for gentle yet rapid detachment of adherent cell lines.

Troubleshooting & Optimization

1. Downstream Inhibition:

  • Issue: High concentrations of EDTA (>1 mM) inhibit enzymatic reactions like PCR, Restriction Digestion, and Ligation.

  • Solution: DNA stored in TE (10 mM Tris, 1 mM EDTA) is usually safe. However, if the DNA is dissolved in high-EDTA lysis buffer, it must be purified (silica column or ethanol precipitation) or diluted significantly before use in PCR.

    
     must be added to the PCR mix to overcome any carryover EDTA.
    

2. Buffer Choice (TAE vs. TBE):

  • TAE (Tris-Acetate-EDTA): Better for downstream enzymatic applications (ligation) as acetate does not inhibit enzymes.

  • TBE (Tris-Borate-EDTA): Better resolution for small fragments (<1 kb) and high-voltage runs, but borate is a potent enzyme inhibitor.

3. Solubility:

  • Never attempt to dissolve the free acid form of EDTA in water; it is insoluble. Always use the disodium salt and adjust pH with NaOH.

References

  • Cold Spring Harbor Protocols. "Preparation of EDTA Stock Solution." Cold Spring Harbor Laboratory Press.

  • Thermo Fisher Scientific. "Cell Dissociation with Trypsin-EDTA." Thermo Fisher Technical Resources.

  • Promega Corporation. "DNA Purification and the Role of EDTA." Promega Protocols & Applications Guide.

  • Sigma-Aldrich. "Product Information: Ethylenediaminetetraacetic acid disodium salt dihydrate." Merck KGaA.

  • National Institutes of Health (NIH). "Modification of gel architecture and TBE/TAE buffer composition." PubMed Central.

Sources

Using edetate sodium tetrahydrate as a sequestrant

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Sequestration using Edetate Sodium Tetrahydrate

Abstract

This technical guide provides a rigorous framework for the application of Edetate Sodium Tetrahydrate (Tetrasodium EDTA) as a sequestering agent in pharmaceutical and biochemical applications. Unlike its counterpart Edetate Disodium, the tetrasodium salt exhibits distinct solubility and pH profiles that critically impact formulation stability and efficacy.[1][2] This document details the thermodynamic basis of its action, provides validated protocols for stock preparation and optimization, and outlines a decision matrix for salt selection.

Introduction: The Chelation Paradigm

Edetate Sodium Tetrahydrate (


) acts as a hexadentate ligand, sequestering di- and trivalent metal ions (

,

,

,

) that catalyze oxidative degradation or activate metalloproteases.
The Critical Distinction: vs.

The choice between Tetrasodium (


) and Disodium (

) EDTA is not interchangeable; it is a function of the formulation's pH landscape and solubility requirements.[1]
FeatureEdetate Sodium Tetrahydrate (

)
Edetate Disodium (

)
CAS Number 13235-36-4 (Tetrahydrate)6381-92-6 (Dihydrate)
pH (1% Solution) 10.5 – 11.5 (Alkaline) 4.0 – 6.0 (Slightly Acidic)
Solubility (25°C) ~1000 g/L (High)~100 g/L (Moderate)
Active Species Predominantly


Primary Use Alkaline formulations, high-conc. stocksNeutral/Acidic formulations
Mechanism of Action

The efficacy of EDTA is governed by the conditional stability constant (


), which is pH-dependent.[3] The chelating species is the fully deprotonated tetra-anion (

).[3]
  • At pH < 3: Carboxyl groups are protonated; chelation is weak.

  • At pH > 10: The

    
     species predominates, maximizing the formation constant (
    
    
    
    ) for metal complexes.[3]

Because Tetrasodium EDTA yields a highly alkaline solution, it inherently drives the equilibrium toward the active


 state, making it a potent sequestrant immediately upon dissolution, provided the formulation can tolerate or buffer the pH shift.

Visualizing the Decision Process

The following decision tree assists researchers in selecting the appropriate EDTA salt based on formulation constraints.

EDTA_Selection Start Select Sequestrant CheckpH Target Formulation pH? Start->CheckpH Acidic Acidic / Neutral (pH 4.0 - 7.0) CheckpH->Acidic Alkaline Alkaline (pH > 8.0) CheckpH->Alkaline CheckSol Required Stock Concentration? HighConc High (> 0.5 M) CheckSol->HighConc LowConc Standard (< 0.1 M) CheckSol->LowConc Acidic->CheckSol UseNa4 Use Tetrasodium EDTA (Na4EDTA) Alkaline->UseNa4 HighConc->UseNa4 Higher Solubility Warning *Requires Acid Titration to adjust pH down HighConc->Warning UseNa2 Use Disodium EDTA (Na2EDTA) LowConc->UseNa2

Figure 1: Decision matrix for selecting between Tetrasodium and Disodium EDTA based on pH and solubility constraints.

Experimental Protocols

Protocol A: Preparation of 0.5 M Tetrasodium EDTA Stock Solution (pH 11.0)

Application: High-concentration stock for alkaline buffers or industrial cleaning.

Materials:

  • Edetate Sodium Tetrahydrate (MW: 452.24 g/mol )

  • Milli-Q Water (18.2 MΩ·cm)

  • Volumetric Flask (1 L)

Procedure:

  • Weighing: Accurately weigh 226.1 g of Edetate Sodium Tetrahydrate.

  • Dissolution: Add the powder to a beaker containing approx. 700 mL of Milli-Q water.

  • Mixing: Stir using a magnetic stir bar. Note: Unlike Disodium EDTA, which requires NaOH addition to dissolve at this concentration, Tetrasodium EDTA will dissolve readily, but the reaction is exothermic.

  • pH Check: Measure the pH. It should be approximately 11.0 – 11.5.

    • Critical Step: If this stock is intended for a lower pH buffer (e.g., pH 8.0), do not adjust the pH of this stock. Adjust the pH after dilution into the final buffer to prevent precipitation of the free acid form (

      
      ) at high concentrations.
      
  • Final Volume: Transfer to a 1 L volumetric flask and bring to volume with water.

  • Sterilization: Filter through a 0.22 µm PES membrane. Store at room temperature (Stable for >1 year).

Protocol B: Determination of Optimal Sequestrant Concentration (Challenge Test)

Application: Determining the Minimum Effective Concentration (MEC) to prevent oxidation in a drug product.

Rationale: Over-addition of EDTA can strip metals from metalloproteins or leach metals from glass vials. This protocol identifies the lowest effective dose.

Workflow Diagram:

Challenge_Test Prep Prepare Formulation (No EDTA) Spike Spike with Metal (e.g., 5 ppm Fe3+) Prep->Spike Split Split into Aliquots Spike->Split Treat1 0.00% EDTA Split->Treat1 Treat2 0.01% EDTA Split->Treat2 Treat3 0.05% EDTA Split->Treat3 Treat4 0.10% EDTA Split->Treat4 Stress Stress Testing (40°C / 75% RH, 4 weeks) Treat1->Stress Treat2->Stress Treat3->Stress Treat4->Stress Analyze HPLC Analysis (Degradation Products) Stress->Analyze

Figure 2: Workflow for establishing Minimum Effective Concentration (MEC) via metal-spiking challenge studies.

Steps:

  • Metal Spiking: Intentionally spike the drug product vehicle with a known pro-oxidant (e.g.,

    
     or 
    
    
    
    ) at 5–10 ppm.
  • Dosing: Prepare aliquots with increasing concentrations of Tetrasodium EDTA (e.g., 0, 0.01%, 0.05%, 0.1% w/v).

    • Note: Ensure pH is re-adjusted to the formulation target after EDTA addition, as Tetrasodium EDTA will raise the pH.

  • Stress: Incubate at accelerated stability conditions (40°C/75% RH) for 4 weeks.

  • Analysis: Quantify oxidative degradation products via HPLC. The MEC is the concentration where degradation plateaus.

Troubleshooting & Compatibility

IssueCauseCorrective Action
pH Drift Addition of

EDTA to weak buffers causes alkalization.
Use strong buffers (100mM+) or titrate with HCl immediately after addition.
Precipitation pH dropped below 3.5 in high-concentration stock.EDTA free acid (

) precipitates at low pH. Keep stocks alkaline (pH > 8).
Glass Delamination High pH + High EDTA conc. attacks Type I glass.Avoid storing high pH EDTA solutions in glass for long periods; use polypropylene.
Protein Instability Stripping of structural metals (e.g., Zn in insulin).Verify protein metal dependency. Supplement with specific metals if necessary.

Regulatory & Safety (E-E-A-T)

  • Regulatory Status: Edetate Sodium is listed in the FDA Inactive Ingredient Database (IIG).

    • Max Potency (IV): Typically up to 3 mg/mL (check specific route).

    • Ophthalmic: Up to 0.5%.

  • Toxicity: While GRAS for food preservation, IV administration must be carefully controlled to avoid hypocalcemia (sequestration of serum calcium).

  • Waste Disposal: EDTA is not readily biodegradable and can mobilize heavy metals in the environment. Dispose of according to local chemical waste regulations (often requires incineration).

References

  • Merck Millipore. (n.d.). EDTA, Tetrasodium Tetrahydrate Salt - CAS 13235-36-4.[4][5][6][7] Retrieved from

  • FDA. (2023). Inactive Ingredient Database (IIG) Search. U.S. Food and Drug Administration.[8][9] Retrieved from

  • Harris, D. C. (2010).[10] Quantitative Chemical Analysis (8th ed.). W. H. Freeman and Company. (Chapter on EDTA Titrations and Conditional Formation Constants).

  • GuideChem. (2024). Disodium EDTA vs Tetrasodium EDTA. Retrieved from

  • PubChem. (n.d.). Tetrasodium EDTA (Compound Summary). National Center for Biotechnology Information. Retrieved from

Sources

Edetate sodium tetrahydrate in buffer preparation (e.g., TBE, TAE)

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Edetate Sodium Tetrahydrate in Buffer Preparation

Topic: Strategic Utilization of Tetrasodium EDTA (


) in Electrophoresis Buffers (TAE/TBE)
Date:  October 26, 2025
Author:  Senior Application Scientist, Buffer Optimization Unit

Executive Summary

In molecular biology, the preparation of 0.5 M EDTA (pH 8.[1][2]0) is a notorious bottleneck due to the poor solubility of the standard Disodium EDTA (


) at low pH. Researchers often spend hours titrating with NaOH pellets to solubilize the salt.

This guide details the use of Edetate Sodium Tetrahydrate (


) as a superior alternative for high-throughput buffer preparation. While 

offers immediate solubility, its strong alkalinity (pH ~11) presents a different challenge: the risk of buffer degradation if not neutralized correctly. This note provides the precise stoichiometry, ionic strength considerations, and protocols to integrate

into TAE and TBE workflows without compromising electrophoretic resolution.

Scientific Foundation: The Ionic Balance

Solubility vs. pH Dynamics

The choice between Disodium and Tetrasodium EDTA is a trade-off between solubility kinetics and ionic composition .

  • Disodium EDTA (

    
    ): 
    
    • Initial pH: ~4.5 (Acidic).

    • Solubility: Poor. Requires deprotonation of the carboxylic acid groups by a strong base (NaOH) to dissolve.

    • Mechanism:

      
      .
      
    • Result: Slow dissolution; risk of "overshooting" pH 8.0.

  • Tetrasodium EDTA (

    
    ): 
    
    • Initial pH: ~10.0–11.0 (Alkaline).

    • Solubility: High/Instant. All four carboxyl groups are already sodiated.

    • Mechanism: Dissolves immediately; requires acidification (HCl or Acetic Acid) to reach pH 8.0.

    • Result: Instant dissolution; introduces counter-anions (

      
       or Acetate
      
      
      
      ).
The Conductivity Trap (Critical for TBE)

Using


 adjusted with HCl introduces Chloride ions (

) into the buffer.
  • Standard Method (

    
     + NaOH):  Adds 
    
    
    
    ions.
  • Tetrasodium Method (

    
     + HCl):  Adds 
    
    
    
    ions AND
    
    
    ions.

In TBE (Tris-Borate-EDTA) , which is often used for high-voltage, rapid electrophoresis, excess conductivity causes Joule heating, leading to "smiling" bands and melt-prone gels. Therefore, when using


 for TBE, one must be cautious of the total ionic load, or use the "Direct Acid Titration" method described in Protocol 3.

Data Summary & Calculations

Table 1: Physicochemical Comparison of EDTA Salts

FeatureDisodium EDTA DihydrateTetrasodium EDTA Tetrahydrate
Formula


MW 372.24 g/mol 452.23 g/mol
Solubility Low (needs pH > 7.5 to dissolve)High (Instant)
Native pH 4.0 – 5.010.0 – 11.0
Adjustment Requires NaOH (Base)Requires HCl or Acid (Acid)
Substitution Factor 1.0x1.215x (Mass relative to

)

Molarity Substitution Rule: To replace


 with 

, multiply the mass by 1.215 .

Example: Standard recipe calls for 18.61 g


.[1][2] Use 

g

.

Visual Workflow

BufferPrep Start Select EDTA Source Na2 Disodium EDTA (Na2•2H2O) Start->Na2 Na4 Tetrasodium EDTA (Na4•4H2O) Start->Na4 DissolveNa2 Add Water (Suspension, pH ~4) Na2->DissolveNa2 DissolveNa4 Add Water (Clear Solution, pH ~11) Na4->DissolveNa4 TitrateNa2 Add NaOH Pellets Slowly (Exothermic) DissolveNa2->TitrateNa2 TitrateNa4 Add Acid Source DissolveNa4->TitrateNa4 Result 0.5M EDTA pH 8.0 Ready for Use TitrateNa2->Result Decision Target Buffer? TitrateNa4->Decision HCl Add HCl (General Stock) Decision->HCl General Use Acetic Add Glacial Acetic Acid (For TAE Only) Decision->Acetic TAE Optimization HCl->Result Acetic->Result

Figure 1: Decision matrix for selecting EDTA salt. The Tetrasodium pathway (Green) bypasses the slow dissolution step of the Disodium pathway (Red).

Detailed Protocols

Protocol A: Rapid 0.5 M EDTA Stock Solution (pH 8.0)

Use this for general lab stock compatible with most applications.

Reagents:

  • Edetate Sodium Tetrahydrate (

    
    , MW 452.23)[3]
    
  • Concentrated HCl (37%)

  • Milli-Q Water[3]

Procedure:

  • Weighing: Weigh 22.61 g of

    
    .
    
  • Dissolution: Add to a beaker containing 80 mL of Milli-Q water.

    • Observation: The powder will dissolve almost instantly under stirring.

  • pH Adjustment:

    • Place a pH probe into the solution (Initial pH will be >10).

    • Slowly add concentrated HCl dropwise.

    • Caution: This is an acid-base neutralization; it may generate mild heat.

    • Target pH: 8.0 .

  • Final Volume: Transfer to a graduated cylinder and top up to 100 mL with water.

  • Sterilization: Autoclave at 121°C for 20 minutes.

Protocol B: "Chloride-Free" 50x TAE Buffer (Direct Method)

Optimization: This protocol uses Acetic Acid to neutralize the


, preventing the introduction of 

ions and maintaining the purity of the Acetate buffer system.

Reagents (for 1 Liter of 50x Stock):

  • Tris Base: 242 g[4][5]

  • Glacial Acetic Acid: 57.1 mL (Standard) + Extra for EDTA neutralization

  • Edetate Sodium Tetrahydrate: 22.61 g (Equivalent to 100mL 0.5M stock)

Procedure:

  • Dissolve 242 g Tris Base in 700 mL deionized water.

  • Add 22.61 g

    
     . Stir until dissolved (instant).
    
  • Add the standard 57.1 mL Glacial Acetic Acid .

  • The Critical Step: The pH will likely be higher than the standard 50x TAE (pH ~8.3) due to the alkalinity of the tetrasodium salt.

    • Titrate with small additional volumes of Glacial Acetic Acid until pH reaches 8.3 .

    • Why? This converts the extra

      
       from the EDTA into Sodium Acetate, which is a native component of TAE, rather than Sodium Chloride.
      
  • Adjust volume to 1 L with water.

Troubleshooting & Optimization

ProblemCauseSolution
Precipitation upon Acidification Rapid addition of concentrated acid causing local low pH.Add acid slowly while stirring vigorously. If precipitate forms, add dilute NaOH to redissolve, then back-titrate carefully.
Overheating Gels (TBE) Excess conductivity from

ions (if using Protocol A for TBE).
Use Disodium EDTA for TBE preparation to minimize ionic strength, or prepare TBE using Protocol B logic (adjusting with Boric Acid, though difficult due to weak acidity).
pH Drift

absorbs

from air (alkaline solution).
Store tetrasodium powder in a desiccator. Check pH of stock solutions monthly.

References

  • Cold Spring Harbor Protocols. "Preparation of EDTA Stock Solution." CSH Protocols, 2006. Link

  • Brody, J. R., & Kern, S. E. "History and principles of conductive media for standard DNA electrophoresis." Analytical Biochemistry, 333(1), 1-13, 2004. Link

  • Sigma-Aldrich. "Product Specification: Ethylenediaminetetraacetic acid tetrasodium salt dihydrate." Link

  • Thermo Fisher Scientific. "Nucleic Acid Electrophoresis Education: Buffer Selection." Link

Sources

Application Note: Spectrophotometric Determination of Metal Ions by Complexometric Titration with Edetate Sodium Tetrahydrate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the quantitative determination of metal ions using spectrophotometric complexometric titration with edetate sodium tetrahydrate (EDTA). Moving beyond simple procedural lists, this document elucidates the core chemical principles, offers field-proven protocols, and explains the causality behind experimental choices. It is designed for researchers, scientists, and drug development professionals who require a robust and scientifically grounded method for metal ion quantification. Protocols for titrant standardization and a specific application for the determination of zinc (Zn²⁺) are detailed, alongside data interpretation and visualization aids.

Principle of the Method

Complexometric titration is a form of volumetric analysis where the formation of a colored complex is used to indicate the endpoint of a titration.[1] The titrant, ethylenediaminetetraacetic acid (EDTA), is a versatile chelating agent that forms stable, 1:1 stoichiometric complexes with most divalent and polyvalent metal ions.[2][3][4][5] EDTA is a hexadentate ligand, meaning it has six donor sites (four carboxylate groups and two amino groups) that can wrap around a metal ion, forming a stable, cage-like structure.[1][2]

The fundamental reaction can be represented as: Mⁿ⁺ + [EDTA]⁴⁻ ⇌ [M-EDTA]ⁿ⁻⁴

The stability of the metal-EDTA complex is paramount and is described by the formation constant (Kf).[6] However, since EDTA's protonation state is pH-dependent, the concept of a conditional formation constant (K'f) is more practical.[2][6] This constant accounts for the effect of pH on the concentration of the fully deprotonated EDTA species ([Y⁴⁻]), which is the most reactive form.

Scientist's Note (Expertise): The titration must be performed in a buffered solution to maintain a constant pH.[7] A stable pH ensures that the conditional formation constant does not change during the titration, which is critical for achieving a sharp and accurate endpoint. For most divalent metals, alkaline pH ranges (pH 8-10) are optimal.[8]

Spectrophotometric detection of the endpoint relies on monitoring the absorbance of the solution at a specific wavelength as the EDTA titrant is added. This is typically achieved using a metallochromic indicator, an organic dye that changes color when it binds to metal ions.[2][9][10]

The process follows this sequence:

  • Initial State: The metal ion (Mⁿ⁺) in the sample is complexed with the indicator (In), forming a distinctively colored M-In complex.

  • Titration: As EDTA is added, it first reacts with any free metal ions. Then, because the M-EDTA complex is significantly more stable than the M-In complex, EDTA displaces the indicator.[7][9] M-In + EDTA → M-EDTA + In

  • Endpoint: At the equivalence point, essentially all metal ions are complexed with EDTA. This releases the indicator into its free, uncomplexed form, which has a different color (and thus a different absorbance spectrum).[11]

The change in absorbance is monitored by a spectrophotometer. Plotting absorbance versus the volume of EDTA added generates a titration curve, and the inflection point of this curve corresponds to the equivalence point.[12] This instrumental approach offers superior precision and objectivity compared to visual endpoint determination.

Instrumentation and Reagents

  • Instrumentation:

    • Spectrophotometer (UV-Vis) with cuvette holder.

    • Automated or manual burette (Class A, 25 mL or 50 mL).

    • pH meter, calibrated.

    • Magnetic stirrer and stir bars.

    • Analytical balance.

    • Volumetric flasks and pipettes (Class A).

  • Reagents:

    • Edetate Sodium Tetrahydrate (Na₂H₂EDTA·2H₂O): Analytical reagent grade.

    • Primary Standard (for standardization): Zinc metal (99.9%+ purity) or Calcium Carbonate (ACS grade), dried.[13]

    • Metallochromic Indicator: Xylenol Orange, Eriochrome Black T (EBT), or Calmagite, depending on the analyte.[8][14]

    • Buffer Solutions: e.g., Acetic acid-sodium acetate buffer (pH ~5.3) for Zinc titration with Xylenol Orange, or Ammonia-ammonium chloride buffer (pH 10) for titrations with EBT.[14][15]

    • Hydrochloric Acid (HCl): Concentrated and dilute solutions.

    • Sodium Hydroxide (NaOH): For pH adjustment.

    • Deionized Water.

Core Protocols

Protocol 1: Preparation and Standardization of 0.05 M EDTA Solution

Rationale (Trustworthiness): The accuracy of any titration depends critically on the precise concentration of the titrant. While analytical grade disodium EDTA is quite pure, it is slightly hygroscopic. Therefore, standardization against a primary standard is a mandatory step for a self-validating and trustworthy protocol.[15]

Procedure:

  • Preparation of ~0.05 M EDTA Solution:

    • Accurately weigh approximately 18.6 g of disodium edetate dihydrate (Na₂H₂EDTA·2H₂O).[13]

    • Transfer to a 1000 mL volumetric flask, dissolve in ~500 mL of deionized water, and then dilute to the mark. Mix thoroughly.

    • Store in a polyethylene bottle, as EDTA solutions can leach ions from glass containers over time.

  • Standardization against Primary Standard Zinc Metal:

    • Accurately weigh about 0.32 g of pure zinc metal and place it in a 250 mL conical flask.

    • Add 5 mL of 6 M HCl and warm gently to dissolve the zinc completely.

    • Carefully neutralize the excess acid with 2 M NaOH until the solution is just cloudy, then add a few drops of dilute HCl to clarify.

    • Quantitatively transfer the solution to a 500 mL volumetric flask and dilute to the mark with deionized water. This creates a standard zinc solution.

    • Pipette a 25.00 mL aliquot of the standard zinc solution into a 250 mL conical flask.

    • Add 5 mL of acetic acid-sodium acetate buffer (pH 5-5.3) and dilute to approximately 100 mL with deionized water.[14]

    • Add a few drops of Xylenol Orange indicator. The solution will turn a red-purple color.[14][16]

    • Titrate with the prepared ~0.05 M EDTA solution until the color changes sharply from red-purple to a clear yellow.[14][16]

    • Record the volume of EDTA used. Repeat the titration at least two more times to ensure precision.

  • Calculation of Molarity:

    • Molarity of EDTA = (Mass of Zn × Volume of Aliquot) / (Molar Mass of Zn × Volume of EDTA × Total Volume of Zn solution)

    • Calculate the average molarity from the replicate titrations. The relative standard deviation should be <0.2%.

Protocol 2: Application Example - Spectrophotometric Titration of Zinc (Zn²⁺)

This protocol details the determination of Zn²⁺ using an automated spectrophotometric titrator, but can be adapted for manual operation.

1. Instrument Setup:

  • Set the spectrophotometer wavelength to 570 nm, the λ_max for the Zn-Xylenol Orange complex.

  • Configure the titrator for a dynamic or incremental dose addition, with a smaller step size near the expected endpoint.

  • Place the photometric probe into the titration vessel, ensuring the light path is clear and free of bubbles.

2. Sample Preparation:

  • Accurately pipette a volume of the unknown zinc sample into a 150 mL beaker.

  • Add approximately 60 mL of deionized water.[14]

  • Add 5 mL of acetic acid-sodium acetate buffer (pH 5.3) to maintain constant pH.[14]

  • Add 1 mL of Xylenol Orange indicator solution.[14]

  • Place the beaker on the magnetic stirrer and begin gentle stirring.

3. Titration Procedure:

  • Immerse the photometric probe and the burette tip into the solution.[14]

  • Start the titration. The titrator will add increments of the standardized 0.05 M EDTA solution and record the absorbance after each addition.

  • Initially, the absorbance will be high and relatively stable (due to the red-purple Zn-Indicator complex).

  • As the endpoint is approached, EDTA will displace the indicator, causing the absorbance to decrease as the yellow free indicator is formed.

  • The titration is complete when all Zn²⁺ is complexed with EDTA, and the absorbance stabilizes at a low value.

Data Analysis and Interpretation

The data from the spectrophotometric titration is a set of absorbance values versus the volume of titrant added.

  • Construct the Titration Curve: Plot Absorbance (y-axis) against Volume of EDTA (x-axis). The resulting curve will typically have two distinct linear regions with a sharp inflection in between.[12]

  • Determine the Endpoint: The equivalence point is the volume of EDTA corresponding to the intersection of the two extrapolated linear portions of the curve.[12][17] For automated titrators, this is often calculated using a second derivative method.

  • Calculate Analyte Concentration: Use the determined endpoint volume to calculate the concentration of the metal ion in the original sample.

Calculation Formula: Concentration of Mⁿ⁺ (mol/L) = (Molarity of EDTA × Volume of EDTA at endpoint) / Volume of Sample

Visualization & Data Summary

Logical Workflow

The following diagram illustrates the logical steps involved in a typical spectrophotometric EDTA titration experiment.

Spectrophotometric_Titration_Workflow cluster_prep Phase 1: Preparation & Standardization cluster_analysis Phase 2: Sample Analysis cluster_data Phase 3: Data Interpretation P1 Prepare ~0.05 M EDTA Solution P2 Prepare Primary Standard Solution (e.g., Zn²⁺) P3 Titrate EDTA vs. Primary Standard P2->P3 P4 Calculate Exact Molarity of EDTA P3->P4 A2 Perform Spectrophotometric Titration with Std. EDTA P4->A2 Standardized Titrant A1 Prepare Sample: Aliquot + Buffer + Indicator A1->A2 A3 Record Absorbance vs. Volume Data A2->A3 D1 Plot Titration Curve (Absorbance vs. Volume) A3->D1 Raw Data D2 Determine Endpoint (Equivalence Volume) D1->D2 D3 Calculate Analyte Concentration D2->D3 Result Result D3->Result Final Result

Caption: Workflow for Spectrophotometric Titration with EDTA.

Chemical Principle of Endpoint Detection

This diagram illustrates the displacement reaction that occurs at the endpoint, leading to the color change.

Endpoint_Mechanism cluster_info Key MI M-Indicator (Complex 1) ME M-EDTA (Complex 2) MI->ME + EDTA (Higher Stability) I Free Indicator MI->I Displaces EDTA EDTA K1 M-Indicator: High Absorbance at λ_max K2 Free Indicator: Low Absorbance at λ_max K3 Reaction driven by Kf(M-EDTA) >> Kf(M-Indicator)

Sources

Application Note: Use of Edetate Sodium Tetrahydrate in Polymerase Chain Reaction (PCR)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Edetate sodium tetrahydrate (


), often referred to as Tetrasodium EDTA, is a potent chelating agent distinct from the more common disodium salt (

).[1] Its high solubility and strong alkalinity (pH ~10–11) make it the reagent of choice for alkaline lysis buffers used in plasmid preparation and specific genomic DNA extraction protocols.

However, its utility in sample preparation creates a critical conflict in downstream applications. PCR relies on Thermus aquaticus (Taq) DNA polymerase, an enzyme strictly dependent on divalent magnesium cations (


). Carryover of tetrasodium EDTA into the PCR reaction sequester 

, leading to reaction failure.

This guide details the chemical rationale for using tetrasodium EDTA in sample prep, the mechanism of PCR inhibition, and a validated protocol for Magnesium Titration to rescue reactions compromised by chelator carryover.

Chemical Profile & Mechanism[2][3][4][5][6][7]

Tetrasodium vs. Disodium EDTA

While both forms chelate divalent cations, their impact on buffer chemistry differs significantly:

FeatureDisodium EDTA (

)
Tetrasodium EDTA (

)
pH (1% Solution) 4.0 – 6.0 (Mildly Acidic)10.0 – 11.0 (Strongly Alkaline)
Solubility Moderate (~100 g/L)High (~1000 g/L)
Primary Use Standard TE Buffer (pH 8.0)Alkaline Lysis Buffers , High pH Extraction
PCR Risk Moderate (usually diluted)High (often used at high conc. in lysis)
The Mechanism of Inhibition

PCR inhibition by EDTA operates through two distinct pathways:

  • Cation Starvation (Primary): Taq polymerase requires free

    
     ions to catalyze the phosphodiester bond formation. EDTA binds 
    
    
    
    with a formation constant (
    
    
    ) of
    
    
    , effectively stripping the enzyme of its cofactor.[2]
  • Direct Enzyme Binding (Secondary): Recent structural studies suggest EDTA may bind directly to the active site of Taq polymerase, competing with dNTPs, independent of

    
     chelation [1].
    

PCR_Inhibition_Mechanism EDTA Tetrasodium EDTA (Carryover) Mg Free Mg2+ (Cofactor) EDTA->Mg High Affinity Binding (Kf ~ 10^8.79) Taq Taq Polymerase (Inactive) EDTA->Taq Direct Competition (Secondary Mechanism) Mg->Taq Activates Complex EDTA-Mg Chelate (Inert) Mg->Complex Sequestered Taq_Active Holoenzyme (Active) Taq->Taq_Active PCR PCR Amplification Taq_Active->PCR Catalysis

Caption: Figure 1. Dual mechanism of PCR inhibition. EDTA primarily sequesters the essential Mg2+ cofactor, but can also directly inhibit Taq polymerase.[3]

Application Protocol: Alkaline Lysis Buffer

Tetrasodium EDTA is critical in the "Solution I" (Resuspension Buffer) of alkaline lysis protocols because it destabilizes the outer membrane of Gram-negative bacteria by chelating


 and 

, while its alkalinity primes the solution for the subsequent denaturation step.
Reagents Required[3][6][7][9][10][11][12][13][14]
  • Tetrasodium EDTA (Anhydrous MW 380.17 or Dihydrate MW 416.2)

  • Tris Base

  • Glucose[4][5]

  • RNase A[6]

Protocol: Preparation of 10X Alkaline Lysis Solution I

Target Formulation: 50 mM Glucose, 25 mM Tris-HCl, 10 mM Tetrasodium EDTA.

  • Calculate: To make 100 mL of 10X stock :

    • Glucose: 9.0 g[5]

    • Tris-Cl: 25 mL of 1M Stock (pH 8.0)

    • Tetrasodium EDTA: 3.8 g (if anhydrous) or 4.16 g (if dihydrate).

  • Dissolve: Add reagents to ~80 mL deionized water.

  • pH Adjustment: Check pH. Due to Tetrasodium EDTA, the pH will be high (>10).[1][7] Adjust down to pH 8.0 using concentrated HCl.

    • Note: Using Tetrasodium EDTA here is advantageous over Disodium because it dissolves rapidly at high concentrations without requiring the initial addition of NaOH pellets often needed to solubilize Disodium EDTA.

  • Sterilize: Autoclave at 121°C for 15 minutes. Store at 4°C.[5]

Application Protocol: PCR Rescue via Magnesium Titration

If a DNA template extracted via buffers containing high EDTA (like the one above) inhibits your PCR, you must titrate


 to saturate the chelator and restore free magnesium levels.

Standard PCR Buffer: Typically contains 1.5 mM


.[2]
Inhibition Threshold:  > 1.0 mM EDTA carryover usually abolishes PCR.
Experimental Design: The Rescue Matrix

Do not simply add "more magnesium." You must determine the optimal balance between activity (high Mg) and specificity (low Mg).

Materials:

  • Inhibited DNA Template

  • 25 mM

    
     Stock Solution (usually supplied with Polymerase)
    
  • Standard PCR Master Mix (Mg-free or known concentration)

Step-by-Step Protocol:

  • Prepare a Master Mix (excluding template and extra Mg).

  • Aliquot the mix into 6 PCR tubes (45 µL each).

  • Add Template (typically 1-5 µL) to all tubes.

  • Titrate Magnesium: Add 25 mM

    
     to achieve the final concentrations below. (Assumes 50 µL final reaction volume).
    
Tube #Standard Mg (mM)Added 25mM

(µL)
Final Mg Concentration (mM)Expected Outcome
11.50.01.5 No Band (Inhibited)
21.51.02.0 Faint Band
31.52.02.5 Optimal Yield
41.53.03.0 High Yield / Low Specificity
51.54.03.5 Smearing / Non-specific
61.55.04.0 High Background
  • Cycle: Run standard thermocycling program.

  • Analyze: Run 5 µL on a 1-2% agarose gel.

  • Select: Choose the lowest

    
     concentration that yields a bright, single band.
    
Workflow Visualization

PCR_Rescue_Workflow Sample DNA Sample (High EDTA Carryover) Check Standard PCR (1.5 mM MgCl2) Sample->Check Result_Fail No Amplification Check->Result_Fail Inhibition Titration Mg2+ Titration Matrix (1.5mM - 4.0mM) Result_Fail->Titration Initiate Rescue Outcome1 Low Mg (1.5-2.0mM) EDTA still dominant Titration->Outcome1 Outcome2 Mid Mg (2.5-3.0mM) Chelation Saturated + Free Mg Titration->Outcome2 Outcome3 High Mg (>3.5mM) Non-specific priming Titration->Outcome3

Caption: Figure 2. Decision tree for rescuing PCR reactions inhibited by Tetrasodium EDTA carryover.

Troubleshooting & Quality Control

The "Spike-In" Control

To confirm that reaction failure is due to EDTA (inhibitor) and not degraded DNA or bad reagents:

  • Tube A: Control DNA (known good) + Water.

  • Tube B: Control DNA + Your Test Sample (10% volume).

  • Tube C: Your Test Sample only.

  • Result: If Tube A works but Tube B fails, your sample contains a trans-acting inhibitor (likely EDTA).

  • Action: Proceed to Mg Titration or re-purify sample using an isopropanol precipitation step (EDTA is soluble in isopropanol/ethanol mixes, but washing the pellet with 70% ethanol removes the salts).[8]

References

  • Lopata, A., et al. (2019). "Beyond Chelation: EDTA Tightly Binds Taq DNA Polymerase, MutT and dUTPase and Directly Inhibits dNTPase Activity."[9][10] Biomolecules, 9(10), 621.[9]

  • New England Biolabs (NEB). "Guidelines for PCR Optimization with Taq DNA Polymerase."[11] NEB Technical Guides.

  • Thermo Fisher Scientific. "PCR Troubleshooting: Magnesium Concentration." Education Center.

  • Birnboim, H. C., & Doly, J. (1979). "A rapid alkaline extraction procedure for screening recombinant plasmid DNA." Nucleic Acids Research, 7(6), 1513–1523.

Sources

Application Note: Advanced Chelation Strategies for Trace Heavy Metal Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Sub-title: Matrix Elimination and Pre-concentration Protocols for Pharmaceutical and Environmental Matrices

Abstract & Scope

In the era of ICH Q3D and ultra-trace environmental monitoring, the direct analysis of heavy metals (Pb, Cd, Hg, As, etc.) by ICP-MS or GFAA is often compromised by complex matrices. High salt content (seawater, biological buffers) suppresses ionization, while organic solvents in pharmaceutical formulations can destabilize plasma.

This guide details the use of Chelating Agents not merely as chemical additives, but as active tools for Matrix Elimination and Analyte Pre-concentration . We focus on two distinct workflows: Solid Phase Extraction (SPE) using iminodiacetate resins and Liquid-Liquid Extraction (LLE) using dithiocarbamates.

Mechanism of Action: The Chelate Effect & pH Dependence[1]

To optimize extraction, one must understand the thermodynamic competition occurring in the sample vial. Chelation is driven by the Chelate Effect , an entropic advantage gained when a multidentate ligand (e.g., EDTA, APDC) displaces multiple monodentate water molecules from a metal ion.[1]

However, the "Conditional Stability Constant" (


) is heavily pH-dependent.
  • Low pH (Acidic): Protons (

    
    ) compete with the metal (
    
    
    
    ) for the ligand's binding sites. If pH is too low, the ligand is protonated and inactive.
  • High pH (Basic): Hydroxyl ions (

    
    ) compete with the ligand for the metal, potentially precipitating metal hydroxides.
    

Strategic Insight: The "Sweet Spot" for most transition metals is pH 5.0 – 6.0, where the ligand is deprotonated enough to bind, but the metal has not yet precipitated.

Visualization: Chelation Equilibrium

The following diagram illustrates the competitive equilibrium that dictates extraction efficiency.

ChelationEquilibrium H_Ion Protons (H+) (Low pH Interference) Ligand Chelating Ligand (L) H_Ion->Ligand Protonation (Competition) Metal Free Metal Ion (M+) Complex Stable Metal-Chelate Complex (ML) Metal->Complex Binding Precipitate Metal Hydroxide Precipitate (M(OH)x) Metal->Precipitate pH > 8-10 Ligand->Complex Binding ProtonatedLigand Protonated Ligand (HL - Inactive) Ligand->ProtonatedLigand pH < pKa Hydroxyl Hydroxyls (OH-) (High pH Interference) Hydroxyl->Metal Hydrolysis (Competition)

Figure 1: The Thermodynamic Battleground. Successful chelation requires balancing pH to favor the Green path (Complex formation) over the Red/Grey paths (Protonation or Precipitation).

Selection Guide: Matching Agent to Application

Not all chelators are suitable for all instruments.[2] Use this table to select the correct agent.

Chelating AgentTypeTarget MetalsIdeal pHPrimary Application
Chelex 100 (Iminodiacetic Acid)Resin (SPE)Pb, Cd, Cu, Zn, Ni, Fe5.0 – 5.5Matrix Removal. Separating trace metals from seawater, brine, or Ca/Mg rich biological fluids.
APDC (Ammonium Pyrrolidine Dithiocarbamate)Reagent (LLE)Pb, Cd, As, Se, Hg2.0 – 4.0Solvent Extraction. Complexing metals into organic solvents (MIBK) for GFAA or AAS.
EDTA Reagent (Aqueous)Broad Spectrum4.0 – 10.0Masking/Stabilization. Keeping metals in solution during storage. Not recommended for extraction as the complex is hydrophilic.
Dithizone Reagent (LLE)Hg, Pb, ZnAcidicColorimetric/Legacy. specific extraction of Mercury.

Protocol A: Solid Phase Extraction with Chelex 100

Objective: Extract trace Pb, Cd, and Ni from a high-saline sample (e.g., seawater or buffered drug product) while eliminating Na, K, Ca, and Mg matrix. Reference Basis: EPA Method 200.13 [1].

Materials
  • Resin: Chelex 100 (Bio-Rad), 100-200 mesh, Ammonium form.

  • Column: Polypropylene Econo-Column (1.0 cm ID).

  • Buffer: 1M Ammonium Acetate (pH 5.5).

  • Eluent: 1.5M Nitric Acid (Trace Metal Grade).

Workflow Diagram

SPE_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Extraction cluster_2 Phase 3: Recovery Step1 Resin Slurry Preparation Step2 Conditioning (pH 5.5 Buffer) Step1->Step2 Step3 Sample Loading (Flow: 2 mL/min) Step2->Step3 Step4 Matrix Wash (Ammonium Acetate) Step3->Step4 Step3->Step4 Na, K, Ca Pass Through Step5 Elution (1.5M HNO3) Step4->Step5 Step6 Analysis (ICP-MS) Step5->Step6 Step5->Step6 Metals Released Concentrated 20x

Figure 2: Chelex 100 SPE Workflow for Matrix Elimination.

Step-by-Step Procedure
  • Resin Conversion: If resin is in Na-form, convert to Ammonium form by washing with 1M HCl, then water, then 2M NH₄OH, then water.

  • Conditioning: Pack 2g of resin into the column. Rinse with 10 mL of Ammonium Acetate Buffer (pH 5.5) .

    • Why? This sets the "chemical gate." At pH 5.5, the iminodiacetate groups bind transition metals tightly but have low affinity for Na+ and K+.

  • Sample Loading: Adjust sample pH to 5.5 using acetic acid or ammonia. Load onto column at ~2 mL/min.

    • Critical Control Point: Do not exceed pH 7.0, or Ca/Mg may begin to bind, clogging the sites intended for trace metals.

  • Matrix Wash: Wash column with 10 mL Ammonium Acetate buffer.

    • Result: The effluent contains the salt matrix (Na, Cl, K). The analytes (Pb, Cd) remain trapped on the resin.

  • Elution: Elute with 10 mL of 1.5M Nitric Acid .

    • Mechanism:[3] The high concentration of protons (

      
      ) floods the resin, protonating the ligand and forcing it to release the metal ions.
      
  • Analysis: The eluate is now in a clean nitric acid matrix, perfect for ICP-MS injection.

Protocol B: Liquid-Liquid Extraction (LLE) with APDC

Objective: Concentrate hydrophobic metal complexes into an organic solvent for GFAA or AAS analysis. Reference Basis: Standard Methods for Examination of Water and Wastewater (APDC-MIBK Method) [2].

Materials
  • Chelator: 2% (w/v) APDC (Ammonium Pyrrolidine Dithiocarbamate) in water. Prepare fresh daily.

  • Solvent: MIBK (Methyl Isobutyl Ketone).[4][5]

  • Buffer: Citrate or Acetate buffer (pH 3.0 - 4.0).

Step-by-Step Procedure
  • Sample Prep: Place 100 mL of sample in a separatory funnel.

  • pH Adjustment: Adjust sample to pH 3.0 using buffer.

    • Why? APDC complexes are most stable in acidic conditions, and this prevents metal hydrolysis.

  • Chelation: Add 5 mL of APDC solution. Swirl and let stand for 2 minutes.

    • Observation: A transient precipitate may form if metal concentrations are high.

  • Extraction: Add 10 mL of MIBK . Shake vigorously for 2 minutes.

    • Mechanism:[3] The APDC-Metal complex is neutral and hydrophobic. It partitions preferentially into the organic MIBK phase.

  • Separation: Allow phases to separate. Drain the lower aqueous layer (waste).

  • Collection: Collect the upper organic layer (MIBK).

    • Note: This layer contains the concentrated metals.[6] It can be aspirated directly into a Flame AAS or GFAA.

Method Validation & Quality Control

To ensure data integrity (E-E-A-T), every batch must include:

  • Method Blank: Run the full extraction on reagent water.

    • Limit: Must be < 10% of the lowest standard.

  • Spike Recovery: Spike a sample before extraction with a known concentration of target metals.

    • Acceptance Criteria: 85% – 115% recovery.

    • Troubleshooting: Low recovery usually indicates incorrect pH during the loading/chelation step.

  • Breakthrough Check (SPE only): Analyze the "Wash" fraction. If target metals are found here, the column capacity was exceeded or flow rate was too high.

References

  • U.S. EPA. (1992).[2] Method 200.13: Determination of Trace Elements in Marine Waters by Off-Line Chelation Preconcentration with Graphite Furnace Atomic Absorption.[2][3][7][8] Revision 1.0. [Link][9]

  • Bio-Rad Laboratories. (n.d.).[10] Chelex® 100 and Chelex 20 Chelating Ion Exchange Resin Instruction Manual. [Link]

  • ICH. (2019). Guideline Q3D (R1) on Elemental Impurities. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Brooks, R. R., Presley, B. J., & Kaplan, I. R. (1967).[5] APDC-MIBK extraction system for the determination of trace elements in saline waters by atomic-absorption spectrophotometry.[4][5] Talanta, 14(7), 809-816.[4] [Link]

Sources

Edetate sodium tetrahydrate in the formulation of in vitro diagnostic reagents

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Formulation of In Vitro Diagnostic Reagents using Edetate Sodium Tetrahydrate


)

Executive Summary: The Architecture of Cation Control

In the development of In Vitro Diagnostic (IVD) reagents, trace metal ions are the silent saboteurs of stability. They catalyze oxidation, stabilize microbial cell walls, and act as essential cofactors for degradative enzymes (metalloproteases, DNases). Edetate Sodium Tetrahydrate (


) is not merely an additive; it is a foundational "architectural" component that defines the thermodynamic environment of a reagent.

Unlike its counterpart Disodium EDTA (


), which requires caustic alkalization to dissolve, 

offers immediate high solubility and alkalinity. This guide details the strategic application of

to streamline manufacturing, enhance enzyme stability, and ensure assay reproducibility.

Material Science: The Tetrasodium Advantage

To formulate effectively, one must understand the physicochemical distinction between the EDTA salts.

FeatureDisodium EDTA (

)
Tetrasodium EDTA (

)
Solubility (25°C) Low (~100 g/L).[1] Requires pH adjustment to dissolve.[2][3]High (~1000 g/L). Dissolves instantly.
Native pH (1% Soln) Acidic (pH 4.0 – 5.0)Alkaline (pH 10.0 – 11.5)
Manufacturing Safety Requires handling NaOH pellets (exothermic risk).Eliminates solid alkali handling.
Buffering Capacity Low.High (in alkaline ranges).

Senior Scientist Insight: Legacy protocols often instruct: "Dissolve


, then add NaOH pellets until clear." This process is slow, generates heat, and introduces variability.
The Modern Approach:  Start with 

. It dissolves immediately.[4] Then, titrate down to the desired pH (e.g., 8.0) using dilute HCl. This "Top-Down" pH adjustment is safer, faster, and more reproducible for large-scale IVD manufacturing.

Mechanism of Action: Chelation Thermodynamics

EDTA functions by sequestering divalent and trivalent metal ions (


, 

,

,

) into a stable ring structure. The stability of this complex is pH-dependent.

ChelationMechanism cluster_pH pH Dependency Metal Free Metal Ions (Ca++, Mg++, Zn++) Complex Stable Metal-EDTA Chelate Complex Metal->Complex + EDTA (Kf > 10^10) Enzymes Degradative Enzymes (DNases, MMPs) Metal->Enzymes Cofactor Activation Oxidation Oxidative Damage (Fenton Reaction) Metal->Oxidation Catalysis EDTA Tetrasodium EDTA (Fully Ionized Y4-) EDTA->Complex Complex->Enzymes Starvation (Inhibition) Complex->Oxidation Prevention Equation Y4- species dominates at pH > 10 H3Y- dominates at pH < 2

Figure 1: Mechanism of Action.


 provides the fully ionized 

species, aggressively sequestering metal ions that otherwise activate degradative enzymes or catalyze oxidation.

Application Protocols

Protocol A: The "Safe-Process" 0.5M EDTA Stock Solution (pH 8.0)

Standardizing a stock solution for use in Wash Buffers and Diluents.

Rationale: Using


 eliminates the need for solid NaOH, reducing safety risks in the formulation suite.

Reagents:

  • Edetate Sodium Tetrahydrate (

    
     g/mol ).
    
  • Hydrochloric Acid (6N HCl).

  • Type I Ultrapure Water.

Procedure:

  • Calculation: To prepare 1 Liter of 0.5M EDTA:

    
    
    
  • Dissolution: Add 208.1 g of

    
     to 800 mL of Ultrapure Water.
    
    • Observation: The powder will dissolve rapidly under stirring. The solution will be clear and alkaline (pH ~11).

  • Titration: Under constant stirring, slowly add 6N HCl. Monitor pH continuously.

    • Target: Adjust pH to 8.0 ± 0.1 .

    • Note: As pH approaches 8.0, the buffering capacity increases; add acid dropwise.

  • Final Volume: Adjust volume to 1.0 L with water. Filter sterilize (0.22 µm) if storing long-term.

Validation Criteria:

  • Appearance: Clear, colorless solution.

  • Conductivity: Consistent with reference standard (ionic strength is high).

  • Chelation Capacity: Titrate with standard Calcium Carbonate solution using Eriochrome Black T indicator.

Protocol B: High-Stability ELISA Wash Buffer

Preventing "hook effects" and background noise caused by calcium-mediated non-specific binding.

Context: Calcium ions can bridge interactions between proteins and plastic surfaces. Removing them decreases background signal.

Formulation (1 Liter):

Component Concentration Mass/Vol Function
PBS (10X) 1X 100 mL Physiological Buffer
Tween-20 0.05% (v/v) 0.5 mL Surfactant (Detergent)

|


 Stock (0.5M)  | 5 mM  | 10 mL  | Chelator / Stabilizer  |
| ProClin 300 | 0.05% | 0.5 mL | Preservative |

Step-by-Step:

  • Dilute 100 mL of 10X PBS into 850 mL water.

  • Add 10 mL of the 0.5M EDTA Stock (prepared in Protocol A).

  • Add Tween-20 slowly while stirring (viscous).

  • Verify pH is 7.[3][4]4. If using

    
     directly (powder) instead of stock, you must check pH as it will drift alkaline.
    
  • Critical Check: Ensure no Magnesium or Zinc is intentionally required for the assay (e.g., Alkaline Phosphatase detection systems may be inhibited by >10mM EDTA). 5 mM is the safe "Goldilocks" zone.

Critical Considerations & Troubleshooting

Interference with Downstream Assays

While


 stabilizes reagents, it is a potent inhibitor of enzymatic reactions that rely on metal cofactors.
  • PCR Interference: High EDTA (>10 mM) in DNA extraction buffers can inhibit Taq Polymerase by sequestering

    
    .
    
    • Solution: In molecular workflows, use TE Buffer (10 mM Tris, 1 mM EDTA ). Do not exceed 1 mM.

  • Alkaline Phosphatase (ALP) Assays: ALP requires Zinc and Magnesium.

    • Rule: Avoid EDTA in the final reaction buffer for ALP-based ELISAs. Use it only in the wash steps, and ensure the final wash removes traces.

Decision Matrix: When to use

DecisionTree Start Select EDTA Salt TargetPH What is the Target pH? Start->TargetPH HighPH Alkaline (pH > 8.0) TargetPH->HighPH High NeutralPH Neutral/Acidic (pH < 7.0) TargetPH->NeutralPH Low UseNa4 Use Tetrasodium EDTA (Na4EDTA) HighPH->UseNa4 Ideal Match Solubility Is High Conc (>0.2M) Required Instantly? NeutralPH->Solubility Solubility->UseNa4 Yes (Titrate with HCl) UseNa2 Use Disodium EDTA (Na2EDTA) Solubility->UseNa2 No (Standard Protocol)

Figure 2: Selection logic for EDTA salts in formulation.

References

  • Clinical and Laboratory Standards Institute (CLSI). Tubes and Additives for Venous and Capillary Blood Specimen Collection; Approved Standard—Sixth Edition. CLSI document GP39-A6. Wayne, PA: CLSI; 2010.

  • Skoog, D. A., West, D. M., & Holler, F. J.Fundamentals of Analytical Chemistry.
  • Doumas, B. T., et al. "A Candidate Reference Method for Determination of Total Protein in Serum." Clinical Chemistry, 27(10), 1642–1650. (Discusses biuret reagents where alkaline copper/EDTA complexes are critical).

  • Thermo Fisher Scientific. "EDTA: Applications and Properties." Technical Note. (Confirming solubility profiles of Tetrasodium vs Disodium salts).

  • World Health Organization (WHO). Use of Anticoagulants in Diagnostic Laboratory Investigations. WHO/DIL/LAB/99.1 Rev.2.

Sources

Application Note & Protocols: Ensuring the Long-Term Stability and Efficacy of Edetate Sodium Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Edetate Sodium in Scientific Formulations

Edetate Sodium, commonly known as Disodium EDTA (Ethylenediaminetetraacetic acid disodium salt), is a cornerstone of modern pharmaceutical, cosmetic, and research formulations.[1][2] Its primary function is that of a chelating agent, a molecule with a remarkable capacity to sequester multivalent metal ions and form stable, water-soluble complexes.[3][4] This action is pivotal; trace metal ions, often present as impurities, can catalyze oxidative and degradative reactions, compromising the stability, efficacy, and shelf-life of active pharmaceutical ingredients (APIs) and other critical components.[1]

While Edetate Sodium is an inherently stable molecule under normal conditions, its efficacy and integrity in solution over the long term are not guaranteed.[5][6] The stability is a dynamic interplay of environmental factors including temperature, pH, light exposure, and interaction with storage materials. A comprehensive understanding of these factors is not merely academic—it is essential for ensuring product quality, reproducibility of experiments, and regulatory compliance.

This guide provides an in-depth analysis of the factors governing the stability of Edetate Sodium solutions, offering field-proven protocols for long-term storage and robust stability testing.

The Mechanism and Chemistry of Chelation

The Chelation Process: A Molecular Perspective

Edetate Sodium functions by forming multiple coordination bonds with a single metal ion, effectively "enclosing" it in a stable, ring-like structure known as a chelate.[3][7] The EDTA molecule possesses six binding sites (two nitrogen atoms and four carboxylate groups) that can wrap around a metal ion, forming a highly stable, water-soluble complex.[8] This sequestration blocks the reactive sites of the metal ion, preventing it from participating in deleterious chemical reactions.[7] The strength of this bond is quantified by the stability constant (Log K); a higher value indicates a more tightly bound complex.[7][9]

cluster_EDTA EDTA Molecule N1 N M Metal Ion (M²⁺) N1->M N2 N N2->M C1 COO⁻ C1->M C2 COO⁻ C2->M C3 COO⁻ C3->M C4 COO⁻ C4->M

Caption: The chelation mechanism of EDTA sequestering a metal ion.

Key Chemical and Physical Properties

A summary of the essential properties of Disodium Edetate is presented below. Its hygroscopic nature necessitates storage in airtight containers to prevent caking and loss of efficiency.[10]

PropertyValueReference
Chemical Formula C₁₀H₁₄N₂Na₂O₈·2H₂O[11]
Molecular Weight 372.24 g/mol [6]
Appearance White crystalline powder[7]
Solubility Soluble in water (approx. 100 g/L at 20°C)[12]
Hygroscopicity Hygroscopic; absorbs moisture from the air[10][13]
Typical pH 4.0 - 6.0 (in a 1-5% solution)[11][12][14]

Critical Factors Influencing Solution Stability

The long-term stability of an Edetate Sodium solution is a function of its chemical environment. Understanding these influences is paramount to preventing degradation and preserving chelating efficacy.

A Edetate Sodium Solution Stability Core molecule is robust, but efficacy is environmentally dependent B B A->B C C A->C D Light Exposure UV light can induce photodegradation. Fe(III)-EDTA complex is particularly light-sensitive. A->D E Incompatibilities & Container Strong oxidizers can degrade EDTA. Incompatible with metals like Al, Zn, Cu. Can leach ions from glass containers. A->E

Caption: Key environmental factors affecting Edetate Sodium stability.

Temperature

While Edetate Sodium solutions are stable at room temperature, elevated temperatures accelerate degradation. Studies have shown that significant thermal degradation occurs at temperatures above 175°C.[15] For storage, a controlled room temperature between 15°C and 30°C (59°F to 86°F) is recommended to ensure long-term stability.[5]

The Critical Role of pH

The pH of the solution is arguably the most critical factor governing the effectiveness of Edetate Sodium.[8][9]

  • Acidic Conditions (pH < 4-5): In acidic environments, the carboxylate groups of EDTA become protonated. This reduces the negative charge and weakens the coordination bonds with metal ions like Ca²⁺ and Mg²⁺, leading to their release.[8]

  • Alkaline Conditions (pH > 8-9): At high pH, metal ions like Fe³⁺ are prone to hydrolysis, forming insoluble metal hydroxides. This precipitation effectively breaks the chelate complex, reducing the concentration of soluble Fe-EDTA.[8]

  • Optimal Range: The optimal pH for chelation depends on the specific metal ion being targeted. The stability of the EDTA molecule itself is high across a broad pH range, but its functional stability as a chelator is dictated by these pH-dependent equilibria.[9]

Light Exposure

Exposure to direct sunlight, particularly UV radiation, can induce photodegradation of EDTA.[10][16] The Fe(III)-EDTA complex is especially susceptible to photo-reductive dissociation, a process that can break down the chelate and reduce its effectiveness.[17][18] Therefore, storing solutions in amber or opaque containers is a mandatory precaution.

Incompatible Materials and Container Interactions
  • Chemical Incompatibility: Edetate Sodium is incompatible with strong oxidizing agents (e.g., sodium hypochlorite, permanganates), which can degrade the molecule.[5][7][19] It can also react with certain metals such as aluminum, zinc, and copper alloys.[20][21]

  • Container Choice: Long-term storage in glass containers is ill-advised. Edetate Sodium solutions can leach calcium and other metal ions from the glass matrix over time, which can slowly reduce the chelating capacity of the solution.[22] The preferred storage vessels are made of chemically resistant plastics like High-Density Polyethylene (HDPE) or polycarbonate.[10][22]

Protocols for Long-Term Storage

Adherence to a strict storage protocol is the primary mechanism for ensuring the long-term viability of Edetate Sodium solutions.

Recommended Storage Conditions
ParameterRecommended ConditionRationale
Temperature 15°C to 30°C (59°F to 86°F)Prevents acceleration of degradation kinetics.[5][10]
Light Store in darkness (use opaque or amber containers)Protects against UV-induced photodegradation.[10][16]
Container Tightly sealed HDPE, Polycarbonate, or corrosion-resistant lined vesselsPrevents moisture absorption, contamination, and leaching of ions from container walls.[10][22][23]
Atmosphere Standard air (airtight seal)Protects hygroscopic solid from moisture and solution from contamination.[10]
Protocol: Preparation of a 0.5 M Edetate Sodium Stock Solution (pH 8.0)

This protocol describes the preparation of a standard stock solution widely used in molecular biology and biochemistry labs.

Materials:

  • Edetate disodium salt, dihydrate (C₁₀H₁₄N₂Na₂O₈·2H₂O, MW: 372.24)

  • High-purity, deionized water

  • Sodium hydroxide (NaOH) pellets or a concentrated solution (e.g., 10 M)

  • Calibrated pH meter

  • Stir plate and magnetic stir bar

  • Graduated cylinders and a volumetric flask

  • Chemically resistant storage bottle (HDPE or Polycarbonate)

Procedure:

  • Weighing: Weigh 186.1 g of edetate disodium salt, dihydrate.

  • Initial Mixing: Add the powder to a beaker containing approximately 800 mL of deionized water.

  • Justification for pH Adjustment: Edetate disodium is poorly soluble in water at neutral or acidic pH. To fully dissolve the salt, the pH of the solution must be raised to approximately 8.0. At this pH, the carboxyl groups are deprotonated, significantly increasing solubility.[12]

  • pH Adjustment: Place the beaker on a stir plate with a magnetic stir bar. While stirring vigorously, slowly add NaOH. Monitor the pH continuously with a calibrated pH meter. Add NaOH incrementally until the powder is fully dissolved and the pH stabilizes at 8.0.

  • Final Volume Adjustment: Carefully transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the flask to ensure a complete transfer. Add deionized water to bring the final volume to exactly 1 L.

  • Storage: Transfer the final solution to a labeled, airtight HDPE or polycarbonate bottle. Store at room temperature, protected from light. A 0.5 M solution at pH 8.0 is stable for months to years under these conditions.[12][22]

Stability Testing and Quality Control Protocols

A robust stability testing program is essential to define the shelf-life and validate the storage conditions of Edetate Sodium solutions. This involves both real-time and accelerated studies.[24]

Designing a Stability Study

A typical stability study involves analyzing key parameters of the solution at defined time points under various storage conditions.

  • Real-Time Study: Samples are stored under the recommended conditions (e.g., 25°C/60% RH) and tested over a long period (e.g., every 3-6 months for 2-3 years) to establish the actual shelf-life.[24][25]

  • Accelerated Study: Samples are stored under stressed conditions (e.g., 40°C/75% RH) for a shorter period (e.g., 6 months). These studies provide an early indication of stability but must be confirmed by real-time data.[24][25]

Protocol: Quantitative Analysis by Reverse-Phase HPLC

This method is a highly specific and sensitive approach for quantifying Edetate Sodium and separating it from potential impurities like nitrilotriacetic acid (NTA).[26] The underlying principle is the formation of a stable metal-EDTA complex that can be easily detected by a UV spectrophotometer.[26][27]

A 1. Sample Preparation (Dilute solution to linear range) B 2. Complexation (Mix with Cu²⁺ or Fe³⁺ solution to form stable, UV-active complex) A->B C 3. HPLC Injection (Inject aliquot onto column) B->C D 4. Chromatographic Separation (Use C18 or similar column with appropriate mobile phase) C->D E 5. UV Detection (Monitor effluent at a specific wavelength, e.g., 254 nm) D->E F 6. Quantification (Compare peak area to a standard curve) E->F

Caption: Workflow for the quantitative analysis of Edetate Sodium by HPLC.

Materials & Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 5 µm particle size)

  • Copper(II) Nitrate or similar metal salt solution

  • Mobile phase (e.g., Acetonitrile and an aqueous buffer like tetrabutylammonium phosphate)[26]

  • Edetate Disodium reference standard

  • Volumetric flasks and pipettes

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of known Edetate Sodium concentrations.

  • Sample Preparation: Dilute the test sample to fall within the concentration range of the standards.

  • Complex Formation: Mix a precise volume of each standard and sample solution with an excess of the Copper(II) Nitrate solution. This reaction stoichiometrically forms the Cu-EDTA complex.

  • Chromatography:

    • Set the HPLC column temperature and flow rate.

    • Equilibrate the column with the mobile phase.

    • Set the UV detector to the appropriate wavelength for the metal complex (e.g., 254 nm for Cu-EDTA).[26]

  • Analysis: Inject equal volumes of the complexed standards and samples. Record the chromatograms.

  • Quantification:

    • Identify the peak corresponding to the metal-EDTA complex based on retention time.

    • Generate a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of Edetate Sodium in the test sample by interpolating its peak area on the calibration curve.

Self-Validation: The method's specificity is confirmed by the clear separation of the analyte peak from other matrix components and known impurities.[26] Reproducibility is validated by achieving a low relative standard deviation (%RSD) across replicate injections.[28]

Summary and Best Practices

Ensuring the long-term stability of Edetate Sodium solutions is fundamental to their function as a critical excipient and reagent. The following best practices encapsulate the core principles outlined in this guide:

  • Prioritize Proper Storage: Always store solutions in tightly sealed, opaque, chemically resistant plastic containers (HDPE, polycarbonate) at a controlled room temperature (15-30°C).

  • Control pH: Be aware that the chelating efficacy of EDTA is highly pH-dependent. Prepare and buffer solutions to a pH that is optimal for the target application and the specific metal ions of concern.

  • Avoid Incompatibilities: Keep Edetate Sodium solutions away from strong oxidizing agents and incompatible metals.

  • Validate with Data: Implement a routine stability testing program using a validated, specific analytical method like HPLC to confirm concentration and purity over the product's lifecycle.

  • Use High-Purity Reagents: Begin with high-quality Edetate Sodium and purified water to minimize the initial burden of metallic and other contaminants.

By adhering to these scientifically grounded protocols and principles, researchers and developers can confidently rely on the performance and stability of their Edetate Sodium solutions, ensuring the integrity and reproducibility of their work.

References

  • Chemignition. (2025). Disodium EDTA Storage Conditions & Shelf Life | Packaging Guide. Chemignition.
  • Annexe Chem. (2024).
  • Wellyou Tech. (2025).
  • Carl ROTH. Safety Data Sheet: EDTA disodium salt solution. Carl ROTH.
  • MDPI. (2023). Biodegradation Rate of EDTA and IDS and Their Metal Complexes. MDPI. [Link]

  • Nouryon.
  • The Chem Connections Homepage.
  • PubMed. (1988). Quantitative determination of disodium edetate in ophthalmic and contact lens care solutions by reversed-phase high-performance liquid chromatography.
  • Australian Government Department of Health. (2025). EDTA and salts and complexes - Evaluation. Australian Industrial Chemicals Introduction Scheme.
  • Redox. (2025). Safety Data Sheet EDTA Tetrasodium Salt Liquid. Redox.
  • RSC Publishing. (2022). From initial treatment design to final disposal of chelating agents: a review of corrosion and degradation mechanisms. Royal Society of Chemistry.
  • Nanyang Chemical. Ethylenediaminetetraacetic Acid Disodium Salt: Your Industrial Solution. Nanyang Chemical.
  • Santa Cruz Biotechnology. 0.5M Sodium EDTA. Santa Cruz Biotechnology.
  • Nimc. (2025).
  • ResearchGate. (2025). Development of a simple RP-HPLC method for the determination of EDTA residue in pharmaceutical clean-in-place (CIP) applications.
  • Chemignition. (2025). Top 5 Factors Affecting Chemical Stability. Chemignition.
  • ResearchGate. (2025). Thermal degradation of EDTA chelates in aqueous solution | Request PDF.
  • SpecialChem. Disodium EDTA. SpecialChem.
  • ResearchGate. (2018). What is different of EDTA, K2 EDTA, and EDTA (disodium salt)?.
  • Narkive. Stability of EDTA solution?. Narkive.
  • ResearchGate. (2025). (PDF) Development of a simple RP-HPLC method for the determination of EDTA residue in pharmaceutical clean-in-place (CIP) applications.
  • ResearchGate. (PDF) 72- Analytical Profile of Edetic Acid (EDTA).
  • USP.
  • Teknova. Stability Studies. Teknova.
  • ResearchGate. (2025). Effect of pH, light, and temperature on Fe-EDTA chelation and Fe hydrolysis in seawater.
  • European Chemicals Agency. (2023).
  • Spectrum Chemical. Edetate Disodium, USP, EP, JP, bioCERTIFIED(TM)
  • Santa Cruz Biotechnology.
  • FAO. DISODIUM ETHYLENEDIAMINETETRAACETATE.
  • PMC. (2023). Greater than pH 8: The pH dependence of EDTA as a preservative of high molecular weight DNA in biological samples.
  • ResearchGate. Molecular Interactions on Ethylenediaminetetraacetic Acid After Mixing With Sodium Hypochlorite.
  • Scribd. (2019). EDTA Disodium Salt SDS Guide. Scribd.

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Application Notes & Protocols: The Role and Use of Edetate Sodium Tetrahydrate in Preventing Blood Coagulation

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Indispensable Role of Anticoagulants in In Vitro Diagnostics

In the realm of diagnostics and research, the integrity of a blood sample is paramount. Once drawn, whole blood has an intrinsic propensity to clot, a physiological process essential for hemostasis but detrimental to a vast array of laboratory analyses. To counteract this, anticoagulants are employed to maintain the blood in a fluid state.[1][2] Among these, Ethylenediaminetetraacetic acid (EDTA), available in various salt forms including edetate sodium tetrahydrate, is a cornerstone, particularly for hematological testing.[1][2]

This guide provides a comprehensive overview of EDTA's mechanism, applications, and detailed protocols for its use. It is designed to equip laboratory professionals with the technical knowledge and practical insights necessary to ensure sample quality and the reliability of downstream analytical results.

Mechanism of Action: The Chelation of Divalent Cations

The anticoagulant effect of EDTA is not achieved by interfering with the enzymatic activity of clotting factors directly, but rather by sequestering a critical cofactor required for the coagulation cascade: calcium ions (Ca²⁺).[3][4]

EDTA is a powerful chelating agent, meaning it can form multiple stable bonds with a single metal ion.[1][2][4] As a polyprotic acid with four carboxyl groups and two amine groups, it effectively encircles and binds divalent cations like calcium.[1][2] The coagulation cascade, a series of enzyme activation steps leading to the formation of a fibrin clot, is critically dependent on calcium ions at several key stages. By chelating the available calcium in the blood sample, EDTA effectively halts this cascade, irreversibly preventing clot formation.[1][3][4]

EDTA_Mechanism_of_Action cluster_0 Blood Coagulation Cascade cluster_1 Anticoagulant Action Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Requires Ca²⁺ Fibrinogen Fibrinogen (Factor I) Thrombin->Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin Polymerization EDTA EDTA EDTA_Ca_Complex EDTA-Ca²⁺ Complex EDTA->EDTA_Ca_Complex Calcium Calcium Ions (Ca²⁺) Calcium->EDTA_Ca_Complex EDTA_Ca_Complex->Prothrombin Inhibits Cascade

Caption: EDTA chelates calcium ions, making them unavailable for the coagulation cascade.

Formulations and Selection: Choosing the Right EDTA Salt

EDTA is most commonly used in its salt forms to improve solubility. The choice between dipotassium (K₂EDTA), tripotassium (K₃EDTA), and disodium (Na₂EDTA) salts depends on the specific application and laboratory workflow. The International Council for Standardization in Haematology (ICSH) recommends K₂EDTA for hematological testing.[1][2]

FeatureK₂EDTA (Dipotassium EDTA)K₃EDTA (Tripotassium EDTA)Na₂EDTA (Disodium EDTA)
Form Typically spray-dried onto the inner surface of collection tubes.Often used in a liquid solution.Available in powder and liquid forms.
Solubility Highly soluble.Very high solubility.Less soluble than potassium salts.[5]
Effect on Cells Minimal impact on red blood cell volume at recommended concentrations.Can cause slight red blood cell shrinkage due to its higher osmolality, potentially affecting hematocrit values.Can cause cellular artifacts if not mixed properly.
Primary Use The recommended standard for hematology (e.g., Complete Blood Counts - CBC).[1][2][3]Used in some automated systems and for manual blood collection.[3]Less common for routine hematology; used in some specialized tests.
Tube Cap Color Lavender / PurpleLavender / PurpleLavender / Purple

Key Applications in Research and Diagnostics

The preservation of cellular morphology and components makes EDTA the anticoagulant of choice for a wide range of applications.[1][2]

  • Hematology: EDTA is essential for routine tests like the Complete Blood Count (CBC), which measures red blood cells, white blood cells, and platelets.[3][6] It preserves cell integrity, allowing for accurate counts and morphological assessment via blood smear analysis.[3][6] It is also used for determining Erythrocyte Sedimentation Rate (ESR) and hemoglobin electrophoresis.[6]

  • Molecular Diagnostics: EDTA is suitable for tests requiring genetic material analysis. It effectively stabilizes nucleic acids (DNA and RNA), making it ideal for DNA extraction and subsequent Polymerase Chain Reaction (PCR) applications.[3][7]

  • Blood Banking: In transfusion medicine, EDTA tubes are standard for blood typing (ABO grouping and Rh typing) and antibody screening.[3][6]

  • Parasitology: It is used in the preparation of blood samples for the detection of blood-borne parasites, such as malaria.[3]

Detailed Protocols

Adherence to standardized protocols is critical for ensuring the quality and validity of results.

Protocol 1: Preparation of K₂EDTA Anticoagulant Solution (10% w/v)

This protocol is for laboratories that prepare their own anticoagulant solutions instead of using commercially available pre-coated tubes.

Materials:

  • Dipotassium EDTA (K₂EDTA) powder

  • Distilled or deionized water

  • Calibrated analytical balance

  • Volumetric flask (e.g., 100 mL)

  • Magnetic stirrer and stir bar

  • Sterile microcentrifuge tubes or other appropriate storage vials

Procedure:

  • Weighing: Accurately weigh 10 g of K₂EDTA powder using an analytical balance.

  • Dissolving: Transfer the powder to a 100 mL volumetric flask. Add approximately 70-80 mL of distilled water.

  • Mixing: Place a magnetic stir bar in the flask and place it on a magnetic stirrer. Mix until the K₂EDTA is completely dissolved.

  • Volume Adjustment: Once dissolved, carefully add distilled water to bring the final volume to the 100 mL mark.

  • Aliquoting & Storage: Aliquot the solution into sterile, clearly labeled tubes. A common practice is to add 10 µL of this 10% solution for every 1 mL of blood to be collected.[5] Store the stock solution at 4°C.

Protocol 2: Blood Sample Collection Using EDTA Tubes

This workflow ensures the collection of a high-quality, non-coagulated blood sample.

Blood_Collection_Workflow start Start: Patient Identification prep 1. Assemble Materials (EDTA Tube, Needle, etc.) start->prep select_vein 2. Select and Prepare Venipuncture Site prep->select_vein collect 3. Perform Venipuncture & Fill Tube to Mark select_vein->collect mix 4. Immediately Invert Tube Gently 8-10 Times collect->mix label_tube 5. Label Tube with Patient Info, Date, and Time mix->label_tube transport 6. Transport to Lab (Adhering to Temp. Guidelines) label_tube->transport analysis Downstream Analysis (Hematology, PCR, etc.) transport->analysis

Caption: Standardized workflow for collecting blood in EDTA tubes.

Step-by-Step Methodology:

  • Patient and Sample Identification: Verify the patient's identity using at least two unique identifiers.[8] Ensure the collection tube is properly labeled with the patient's full name, date of birth, and any other required identifiers.[7][9]

  • Venipuncture: Collect the blood sample via venipuncture using a sterile needle and syringe or a vacuum tube system.[9][10] The venipuncture should be as non-traumatic as possible to minimize platelet activation.[10]

  • Fill Volume: Fill the EDTA tube to the designated fill line indicated on the tube.[7] Underfilling or overfilling alters the critical blood-to-anticoagulant ratio, which can lead to erroneous results or clot formation.[7][10]

  • Immediate Mixing: As soon as the blood is collected in the tube, it must be mixed immediately to ensure the anticoagulant is distributed throughout the sample.[7][9]

  • Proper Inversion Technique: Gently invert the tube 8-10 times.[7][9] Do not shake the tube , as vigorous agitation can cause hemolysis (rupture of red blood cells), which can compromise test results.[10]

Protocol 3: Post-Collection Handling and Storage

Proper storage is crucial for maintaining sample integrity until analysis.

ParameterConditionDurationNotes
General Hematology (CBC) Room Temperature (18-25°C)Up to 24 hoursRefrigeration is preferred for longer storage.[9]
Refrigerated (2-8°C)Up to 72 hoursDo not freeze whole blood for hematology, as this will cause cell lysis.[9][10]
Blood Smears N/AShould be prepared within 1-3 hours of collection.Storage in EDTA can cause morphological artifacts in leukocytes over time.[10]
Nucleic Acid Analysis Refrigerated (2-8°C)Variable (typically 24-72 hours)For long-term storage, plasma or buffy coat should be separated and frozen at -20°C or -80°C.

Technical Considerations and Self-Validation

  • Incompatibility with Coagulation Tests: EDTA is unsuitable for coagulation assays such as Prothrombin Time (PT) or Activated Partial Thromboplastin Time (aPTT), as its mechanism directly interferes with the calcium-dependent pathways being measured.[3]

  • Interference with Chemistry Analytes: EDTA can interfere with the measurement of calcium, magnesium, potassium (if K₂EDTA or K₃EDTA is used), and the activity of certain enzymes like alkaline phosphatase.[11] Therefore, it is not recommended for most clinical chemistry panels.

  • EDTA-Induced Pseudothrombocytopenia: In rare cases, antibodies in a patient's plasma can cause platelets to clump in the presence of EDTA, leading to a falsely low platelet count from automated analyzers.[10] A review of a peripheral blood smear can help identify this artifact.

  • Carryover Contamination: During phlebotomy, if an EDTA tube is drawn before a tube for other tests (e.g., serum chemistry), there is a risk of EDTA carryover, which can contaminate the subsequent sample.[12] While unlikely with vacuum systems, adhering to the recommended order of draw is a critical quality assurance step.[12]

Safety Precautions

While generally safe in the concentrations used in collection tubes, concentrated forms of edetate sodium tetrahydrate require careful handling.

  • Hazard Classification: Edetate sodium tetrahydrate is classified as harmful if swallowed and can cause serious eye damage.[13][14]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles and gloves, when handling EDTA powder or solutions.[13][14][15]

  • Handling: Avoid creating dust when working with the powdered form.[14][16] Use in a well-ventilated area.[14][15] Do not eat, drink, or smoke in areas where the chemical is handled.[14][15]

  • First Aid:

    • Eyes: In case of contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[13][14][16]

    • Ingestion: If swallowed, rinse mouth and seek medical advice.[14][16]

  • Storage: Store in a dry, cool, well-ventilated place in tightly closed containers.[13][16] Keep away from incompatible materials such as strong oxidizing agents.[16]

Conclusion

Edetate sodium tetrahydrate is an essential anticoagulant that enables a wide array of critical diagnostic and research applications by effectively chelating calcium ions to halt the coagulation cascade. Its superior ability to preserve the morphology and integrity of blood cells makes it the standard for hematological analysis. By understanding its mechanism of action and adhering to the rigorous protocols for collection, handling, and storage outlined in this guide, researchers and clinicians can ensure the acquisition of high-quality, reliable data, thereby upholding the principles of scientific integrity and advancing patient care.

References

  • EDTA Anticoagulant: Principles and Applications Explained - EDTA Tubes. (2024). Vertex AI Search.
  • The Effect of Edta Anticoagulant on Biochemical Tests. (2022).
  • Understanding the Importance of EDTA in Capillary Blood Collection Tubes. (n.d.). Needle.Tube.
  • Protocol for the Preparation and Shipment of Peripheral Blood Samples with EDTA. (2025).
  • Edta: Health Benefits, Side Effects, Uses, Dose & Precautions. (n.d.). RxList.
  • EDTA in Blood Sample Preservation: The Science Accuracy. (2025). Medium.
  • Sample collection - Hematology. (n.d.).
  • EDTA: Uses and Risks. (2024). WebMD.
  • Relevance of EDTA Carryover During Blood Collection. (n.d.). PubMed.
  • The role of ethylenediamine tetraacetic acid (EDTA) as in vitro anticoagulant for diagnostic purposes. (n.d.). PubMed.
  • The role of ethylenedimine tetraacetic acid (EDTA) as in vitro anticoagulant for diagnostic purposes. (2025).
  • How to prepare EDTA as anticoagulant for human blood collection?. (2014).
  • EDTA acid tetrasodium salt hydrate Safety D
  • Safety Data Sheet EDTA Tetrasodium Salt Liquid. (2022). Redox.
  • Safety Data Sheet: tetrasodium ethylenediaminetetraacetate tetrahydr
  • Hazardous substance assessment – EDTA tetrasodium salt. (2025). Canada.ca.
  • SAFETY DATA SHEET - Ethylenediaminetetraacetic acid tetrasodium salt dihydr
  • The Clinical Applications Of An EDTA Blood Collection Tube. (2025). WEGO Medical.
  • EDTA : a chelating agent and anticoagulant. (2024). ChemicalBook.
  • Best Practices for Blood Sample Collection Using EDTA Tubes: Ensuring Accuracy and Integrity. (n.d.). LinkedIn.

Sources

Troubleshooting & Optimization

Technical Support: Troubleshooting Edetate Sodium Dissolution

Author: BenchChem Technical Support Team. Date: February 2026

Doc ID: TS-EDTA-001 | Version: 2.4 | Last Updated: 2026-02-17 Department: Reagent Formulation & Stability[1]

Diagnostic Phase: Identify Your Reagent

The "White Powder Standoff" is a common laboratory bottleneck.[1] The root cause of dissolution failure usually stems from a mismatch between the specific salt form of EDTA you possess and the dissolution protocol you are attempting.[1]

"Edetate Sodium" is an ambiguous term in daily practice. Before proceeding, verify the CAS Number on your reagent bottle against the table below to confirm exactly which compound you are handling.

Reagent Identification Table
Common NameChemical NameCAS NumberpH (1% Soln)Solubility Behavior
Disodium EDTA Disodium Ethylenediaminetetraacetate Dihydrate6381-92-6 4.0 – 6.0The Problem Child. Insoluble in water >0.1 M without pH adjustment.[1][2]
Tetrasodium EDTA Tetrasodium Ethylenediaminetetraacetate Tetrahydrate13235-36-4 10.0 – 11.5The Easy One. Highly soluble in water.[1] Dissolves instantly.
EDTA Acid Ethylenediaminetetraacetic Acid (Free Acid)60-00-4 2.5 – 3.0The Rock. Insoluble in water.[1] Requires significant base to dissolve.[3]

Troubleshooting Guide

Scenario A: "I have Disodium EDTA (CAS 6381-92-6) and it sits at the bottom of the beaker."

Diagnosis: The pH Lock. Disodium EDTA (


) is a zwitterion.[1] In water, it establishes a pH of ~4.[1][2][4]8. At this pH, the carboxyl groups are protonated and the molecule effectively precipitates itself.[1] It will not dissolve  until the pH is raised to nearly 8.0, where the protons are stripped, creating the fully soluble ionic form.[1]

The Fix: The "Magic" Hydroxide Protocol

  • Mechanism: You must drive the equilibrium from

    
     to 
    
    
    
    and
    
    
    using a strong base.[1]
  • Warning: Do not expect it to dissolve by stirring alone. You can stir for weeks; it will not work.

Step-by-Step Protocol:

  • Weigh your Disodium EDTA dihydrate (e.g., 186.1 g for 1 L of 0.5 M solution).[1]

  • Add it to a beaker with 80% of your final volume of deionized water.

  • Place on a magnetic stirrer. You will see a cloudy, white slurry.[1]

  • Critical Step: Add solid NaOH pellets (sodium hydroxide) or 10 N NaOH solution dropwise.[1]

  • Monitor pH continuously.[1] The powder will remain visible until the pH approaches 8.0 .[1]

  • Visual Cue: As the pH hits 8.0, the solution will turn crystal clear almost instantly.[1]

  • Once dissolved, adjust to final volume with water.[1]

Scenario B: "I have Tetrasodium EDTA (CAS 13235-36-4) and it won't dissolve."

Diagnosis: Saturation or Common Ion Effect. Tetrasodium EDTA (


) is highly soluble (~500 g/L).[1] If this is not dissolving, you are likely facing one of two issues:
  • Supersaturation: You are exceeding the solubility limit (unlikely for standard 0.5 M stocks).[1]

  • Common Ion Effect: You are trying to dissolve it in a buffer that already contains high sodium (e.g., 1M NaCl or PBS).[1] The existing

    
     ions push the equilibrium back toward the solid precipitate.[1]
    

The Fix:

  • Heat: Gently heat the solution to 50°C to aid dissolution.

  • Order of Addition: Always dissolve the EDTA in pure water before adding other salts (NaCl, Tris, etc.).[1]

Scenario C: "It dissolved, but now my buffer pH is wrong."

Diagnosis: The "Tetra" Trap. If you used Tetrasodium EDTA (pH ~11) instead of Disodium EDTA (pH ~5) to make a standard buffer (like TAE or TBE), your starting pH is now drastically alkaline.[1] Standard protocols (like Sambrook & Russell) assume the use of Disodium EDTA adjusted to pH 8.0.[1]

The Fix:

  • If you must use Tetrasodium EDTA, you will need to add concentrated HCl (hydrochloric acid) to bring the pH down to 8.[1]0. This is chemically valid but introduces extra Chloride ions (

    
    ) into your buffer, which may affect downstream enzymatic reactions.[1]
    

Decision Logic & Workflow

EDTATroubleshooting Start User Issue: EDTA Won't Dissolve CheckCAS Step 1: Check CAS Number on Bottle Start->CheckCAS IsDisodium CAS 6381-92-6 (Disodium Salt) CheckCAS->IsDisodium IsTetra CAS 13235-36-4 (Tetrasodium Salt) CheckCAS->IsTetra PHCheck Did you add NaOH? IsDisodium->PHCheck CheckSolvent Check Solvent Composition IsTetra->CheckSolvent SolnDisodium SOLUTION: Add NaOH pellets until pH 8.0. It will not dissolve below pH 8. PHCheck->SolnDisodium No PHCheck->CheckSolvent Yes, still solid SolnTetra SOLUTION: 1. Heat to 50°C. 2. Ensure low initial salt conc. 3. Add water if saturated. CheckSolvent->SolnTetra Pure Water ErrorWrong CRITICAL ERROR: Using Tetrasodium for standard TAE/TBE buffers will spike pH to 11. CheckSolvent->ErrorWrong Trying to make Standard Buffer?

Caption: Diagnostic flowchart for identifying EDTA dissolution failures based on salt form and pH conditions.

Frequently Asked Questions (FAQ)

Q: Can I autoclave my 0.5 M EDTA solution? A: Yes. EDTA solutions are stable at autoclave temperatures (121°C, 15 psi, 20 min).[1] However, always re-check the pH after the solution cools to room temperature, as temperature shifts can slightly alter the pKa of the buffering amines.[1]

Q: Why does the protocol say "Edetate Sodium" if it means Disodium? A: This is a legacy nomenclature issue. In USP (United States Pharmacopeia) terms, "Edetate Sodium" refers to the Disodium salt.[1] However, chemically strict suppliers may label the Tetrasodium salt as "Sodium EDTA."[1] Always rely on the CAS number rather than the name.[1]

Q: My solution turned yellow after autoclaving. Is it ruined? A: A slight yellowing is common for concentrated EDTA solutions (0.5 M) after autoclaving, often due to minor impurities or amine oxidation.[1] For general molecular biology (electrophoresis buffers), this is acceptable.[1] For sensitive enzymatic work or mass spectrometry, discard and prepare fresh using high-purity (molecular biology grade) reagents and filter sterilization (0.22 µm) instead of autoclaving.[1]

Q: Can I substitute Tetrasodium EDTA for Disodium EDTA in a recipe? A: Only if you account for the stoichiometry and pH.

  • Stoichiometry:

    
     EDTA has a higher molecular weight (MW ~452.2) than 
    
    
    
    EDTA (MW ~372.2).[1] You must recalculate the mass to achieve the same molarity.[1]
  • pH: You will need to use HCl to lower the pH, whereas Disodium requires NaOH to raise it. This changes the final ionic strength (adding

    
     vs 
    
    
    
    ).[1]

References

  • Cold Spring Harbor Protocols. "Preparation of EDTA Stock Solution (0.5 M, pH 8.0)." CSH Protocols, 2006.[1] Link

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 6049, Edetate Disodium."[1] PubChem, Accessed 2024. Link

  • Sigma-Aldrich. "Product Specification: Ethylenediaminetetraacetic acid tetrasodium salt dihydrate."[1] Merck KGaA, Accessed 2024.[1] Link[1]

  • Harris, D. C. Quantitative Chemical Analysis. 9th ed., W. H. Freeman and Company, 2015.[1] (Chapter 11: EDTA Titrations).

Sources

Technical Support Center: EDTA Solubilization & Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Precipitation in Concentrated EDTA Solutions Document ID: TS-EDTA-005M-V2 Last Updated: 2025-06-15 Audience: Laboratory Scientists, Formulation Chemists, QA/QC Personnel

Core Concept: The Chemistry of Solubility

Why does 0.5 M EDTA precipitate? Ethylenediaminetetraacetic acid (EDTA) is a polyprotic acid with four carboxylic acid groups.[1][2][3] Its solubility is strictly pH-dependent.

  • The Free Acid (

    
    ):  Virtually insoluble in water.[2]
    
  • Disodium Salt (

    
    ):  Moderately soluble (~0.26 M at pH 4–5), but insoluble  at the target concentration of 0.5 M without pH adjustment.
    
  • Tetrasodium Salt (

    
    ):  Highly soluble, but yields a pH > 10, which is often too alkaline for biological applications.[4]
    

To create a stable 0.5 M solution, you must drive the equilibrium toward the deprotonated forms (


 and 

) by raising the pH to 8.0 . As you add NaOH, the protons (

) released from the EDTA neutralize the base, buffering the solution.[2] The solid will not dissolve until the pH approaches the

value (approx. 6.16) and fully clears near pH 8.0.
Visualization: Solubility Logic Gate

The following diagram illustrates the decision matrix for EDTA species dominance based on pH.

EDTASolubility Start Start: 0.5 M Target Acid pH < 5.0 Species: H4Y / H3Y- Result: Precipitate Start->Acid No Base Added Neutral pH 5.0 - 7.0 Species: H2Y-2 Result: Cloudy/Partial Acid->Neutral Add NaOH Target pH 8.0 Species: HY-3 / Y-4 Result: Clear Solution Neutral->Target Target pH Alkaline pH > 10.0 Species: Y-4 Result: Soluble (Too Basic) Target->Alkaline Excess NaOH

Figure 1: Solubility states of EDTA relative to pH. Note that 0.5 M concentrations are physically impossible to maintain in the "Red" or "Yellow" zones.

Standard Protocol: Preparation of 0.5 M EDTA (pH 8.0)

Objective: Prepare 1 Liter of 0.5 M EDTA stock solution. Pre-requisites: Calibrated pH meter, Magnetic stirrer (heavy duty).

The "Self-Validating" Workflow

This protocol is designed so that the visual state of the solution confirms the chemical state.

StepActionTechnical Rationale
1 Weigh 186.1 g of Disodium EDTA (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

).
MW = 372.24 g/mol .[4][5] We use the disodium salt because it allows precise pH titration from 4.0 up to 8.0.
2 Add to 800 mL of deionized water (Type I/II).CRITICAL: Do not start with 1 L. The addition of NaOH and the dissolution process will increase the volume.[4]
3 Begin vigorous stirring.The powder will create a thick, white slurry. It will not dissolve yet.
4 Add solid NaOH pellets (~20 g).Exothermic Warning: The solution will heat up.[6] The pH will rise, but then drop again as EDTA dissolves and releases protons.
5 Titrate with NaOH (pellets or 10N solution).The "Patience" Phase: You must wait for the pellets to dissolve. The solution will remain cloudy until the pH hits ~7.5.
6 Stop Point: pH 8.0.The solution should turn crystal clear. If it is still cloudy, the pH is likely < 8.0.
7 Adjust volume to 1 L with water.Only add the final water after the solid is fully dissolved to ensure accurate molarity.
8 Sterilize (Autoclave or Filter).Autoclaving (121°C, 20 min) is standard.
Visualization: Preparation Workflow

PrepWorkflow Weigh 1. Weigh 186.1g Na2EDTA Slurry 2. Add to 800mL H2O (White Slurry) Weigh->Slurry Base 3. Add NaOH (Solid or 10N) Slurry->Base Check 4. Check pH Base->Check Dissolve 5. Solution Clears? (pH ~ 8.0) Check->Dissolve Dissolve->Base No (Cloudy) Volume 6. Top up to 1L Dissolve->Volume Yes (Clear) Autoclave 7. Sterilize Volume->Autoclave

Figure 2: Iterative loop for dissolving EDTA. The process cycles between adding base and checking pH until the solubility threshold is met.

Troubleshooting & FAQs

Diagnostic Guide for Common Failures

Q1: I added the calculated amount of NaOH, but the solution is still cloudy.

Root Cause: The pH is likely slightly below 8.0.[3][7] Fix: Calibrate your pH meter. EDTA buffering is strong near pH 8.0. Small additions of NaOH are required to push it over the threshold. Note: Temperature affects pH.[4][8] If your solution is hot from the exothermic reaction of NaOH, allow it to cool to room temperature before the final pH adjustment.

Q2: Can I use Tetrasodium EDTA ( ) instead?

Technical Answer: Yes, but with caveats.

  • Pros: It dissolves instantly.

  • Cons: The pH of a 0.5 M

    
     solution is ~10.0–11.0. To bring it to pH 8.0, you must add concentrated HCl. This adds excess 
    
    
    
    ions to your buffer, which may interfere with downstream enzymatic reactions (e.g., PCR, restriction digests).
  • Recommendation: Stick to

    
     for biological buffers to control ionic strength and composition [1, 2].
    
Q3: My solution precipitated after autoclaving.

Root Cause:

  • pH Shift: Autoclaving can drive off dissolved

    
     or cause slight evaporation, shifting the pH. If the pH drops below 7.5, EDTA precipitates.
    
  • Contamination: Introduction of divalent cations (

    
    ) from poor quality glassware or water can cause precipitation of metal-EDTA complexes.
    Fix:  Verify pH after autoclaving. If it has dropped, add sterile NaOH. Ensure Type I (Milli-Q) water is used.
    
Q4: Why does the pH drop while I am stirring?

Mechanism: As the solid EDTA dissolves, it releases protons (


) into the solution:


This release of protons neutralizes the NaOH you just added, causing the pH to drop. You must continue adding base to maintain the pH at 8.0 until all solid is dissolved [3].

Advanced Applications: Pharmaceutical Formulations

In drug development, EDTA is used as an antioxidant synergist (sequestering trace metals that catalyze oxidation).

Critical Formulation Risks:

  • Calcium Interaction: In formulations containing Calcium (e.g., Ringers Lactate), adding standard EDTA will strip Calcium, potentially causing precipitation of the drug or the Calcium-EDTA complex itself if the pH is incorrect.

  • Alternative Salt: Use Calcium Disodium EDTA (

    
    ) if the goal is to sequester other metals (Fe, Cu) without depleting Calcium from the patient or the formulation [4].
    
  • Glassware Leaching: Concentrated EDTA stored in soft glass can leach ions over months, leading to "ghost" precipitates. Store in borosilicate glass or high-density polyethylene (HDPE).

References

  • Cold Spring Harbor Protocols. "Preparation of EDTA Stock Solution." CSH Protocols, 2006. Link

  • Sigma-Aldrich. "Product Information: Ethylenediaminetetraacetic acid disodium salt dihydrate." Merck/Sigma Technical Documents. Link

  • PubChem. "Edetic Acid (EDTA) - Chemical and Physical Properties." National Library of Medicine. Link

  • Lanigan, R. S., & Yamarik, T. A. "Final report on the safety assessment of EDTA, calcium disodium EDTA, diammonium EDTA, dipotassium EDTA, disodium EDTA, TEA-EDTA, tetrasodium EDTA..." International Journal of Toxicology, 2002. Link

Sources

Technical Support Center: EDTA Dissolution & pH Control

Author: BenchChem Technical Support Team. Date: February 2026

Topic: How to avoid overshooting pH when dissolving EDTA salts Ticket ID: #EDTA-05M-pH8 Status: Resolved / Guide Available

Executive Summary

Dissolving Disodium EDTA (


) is a common bottleneck in buffer preparation. Users frequently experience "pH overshoot"—accidentally exceeding pH 8.0—necessitating the addition of acid (HCl) to compensate.

Why this matters: Correcting overshoot with HCl significantly increases the ionic strength of the solution (creating excess NaCl). This "hidden" salt concentration can inhibit sensitive enzymatic reactions, alter protein-DNA binding affinities, and disrupt electrophoretic mobility.

This guide provides a self-validating protocol to dissolve EDTA without overshooting, ensuring the chemical integrity of your downstream experiments.

Module 1: The Mechanism (Why won't it dissolve?)

To master the protocol, you must understand the chemistry.


 is not soluble in water at neutral or acidic pH.[1]
  • The Solubility Cliff: The ethylenediaminetetraacetic acid molecule has four carboxylic acid groups.[2][3][4] In its disodium form (

    
    ), two groups are protonated. The molecule remains insoluble until the pH approaches 8.0 .
    
  • The Protonation Trap: As you add NaOH, the hydroxide ions (

    
    ) strip protons from the EDTA. This deprotonation creates the tri- and tetra-anionic forms (
    
    
    
    and
    
    
    ), which are highly water-soluble.
  • The Visual Indicator: The solution acts as its own indicator. It will remain a cloudy slurry at pH 6.0 and 7.0. It will only turn clear exactly as it reaches pH 8.0.

Key Takeaway: If your solution is cloudy, the pH is below 8.0. If it is clear, you are at or above pH 8.0.

Module 2: The Self-Validating Protocol

Target: 0.5 M EDTA (pH 8.0) | Volume: 1 Liter

Reagents:
  • Disodium EDTA Dihydrate (

    
    , MW: 372.24  g/mol )[5]
    
  • Sodium Hydroxide (NaOH) pellets[1][6]

  • Ultrapure Water[1][7]

Step-by-Step Workflow:
  • Volume Control (Critical): Start with 800 mL of water (80% of final volume).

    • Reasoning: You need headspace. The addition of EDTA powder and NaOH pellets will displace volume. If you start with 1L, you will overflow.

  • The Slurry: Add 186.1 g of

    
    .
    
    • Observation: The powder will not dissolve. It will form a thick, white slurry. Vigorous magnetic stirring is required.

  • Bulk Alkalization: Add approximately 18–20 g of NaOH pellets directly to the slurry.

    • Note: The dissolution of NaOH is exothermic. The solution will warm up, which actually aids EDTA solubility.

  • The Approach (The "Overshoot" Danger Zone):

    • Monitor pH continuously.[6]

    • As the pH rises to ~7.0, the solution will still be cloudy.

    • STOP adding pellets when the pH hits 7.5. Switch to a 5M or 10M NaOH liquid solution for the final adjustment.

  • The Clearing Point: Add the liquid NaOH dropwise.

    • Validation: The moment the pH hits 8.0, the white slurry will vanish, leaving a crystal-clear solution.

  • Final Adjustment: Once clear and stable at pH 8.0, dilute with water to exactly 1 Liter. Filter sterilize or autoclave.[1]

Module 3: Visualizing the Workflow

The following diagram illustrates the critical decision points to prevent overshoot.

EDTA_Dissolution node_start Start: 800mL Water node_slurry Add Na2EDTA (186.1g) Result: Cloudy Slurry node_start->node_slurry node_base Add NaOH Pellets (~18g) Monitor pH node_slurry->node_base node_check Is pH > 7.5? node_base->node_check node_check->node_base No (pH < 7.5) node_liquid Switch to Liquid NaOH Add Dropwise node_check->node_liquid Yes (pH > 7.5) node_clear Solution Clears (pH reached 8.0) node_liquid->node_clear Visual Check node_final Top up to 1L Filter/Autoclave node_clear->node_final

Caption: Logic flow for dissolving EDTA. Note the switch from solid pellets to liquid base at pH 7.5 to prevent overshoot.

Module 4: Troubleshooting & FAQs
Q1: I overshot the pH to 9.0. Can I just add HCl to bring it back?

Technical Answer: Yes, but proceed with caution. The Risk: Adding HCl neutralizes the excess NaOH, forming NaCl (table salt).

  • Consequence: In a 0.5 M EDTA stock, a significant overshoot correction can add 50–100 mM of extra NaCl to the final solution.

  • Impact: If this stock is used for buffers sensitive to ionic strength (e.g., certain enzyme kinetics assays or protein-protein interaction studies), the "hidden" salt may alter your results [1].

  • Recommendation: If the assay is robust (e.g., standard DNA electrophoresis), correcting with HCl is acceptable. If the assay is sensitive, discard and restart .

Q2: Why not just use Tetrasodium EDTA (

)? It dissolves instantly.

Comparison: | Feature | Disodium EDTA (


) | Tetrasodium EDTA (

) | | :--- | :--- | :--- | | Initial pH (1% sol) | 4.0 – 5.0 (Acidic) | 10.0 – 11.0 (Alkaline) | | Solubility | Low (until pH adjusted) | High (Instant) | | Adjustment Needed | Requires Base (NaOH) | Requires Acid (HCl) | | Final Composition | EDTA + Na ions | EDTA + Na ions + Cl ions |

Verdict: Using


 forces you to add HCl to lower the pH to 8.0. This inevitably introduces Chloride ions (

) into your buffer. Using

and adjusting with NaOH keeps the buffer "cleaner" (only Sodium and EDTA are present) [2].
Q3: The solution is clear, but the pH meter reads 7.8. Is it done?

Diagnosis: This is likely a temperature artifact. Explanation: The dissolution of NaOH generates significant heat. pH is temperature-dependent (pH decreases as temperature rises). Fix: Allow the solution to cool to room temperature (25°C) before making the final pH reading. It is likely the pH will rise slightly as it cools.

References
  • Effect of Ionic Strength on Enzym

    • Source: MDPI / Int. J. Mol. Sci.
    • Context: Ionic strength fluctuations can alter enzymatic turnover r
    • URL:[Link]

  • EDTA Salt Comparison (Disodium vs. Tetrasodium)

    • Source: Niran Chemical / Industry Technical D
    • Context: Detailed breakdown of pH profiles and solubility differences between salt forms.
    • URL:[Link]

  • Standard Protocol: 0.

    • Source: Cold Spring Harbor Protocols[6]

    • Context: The gold-standard methodology for molecular biology buffer prepar
    • URL:[Link]

Sources

Improving chelation efficiency of edetate sodium in experiments

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Edetate Sodium (EDTA) Optimization

Subject: Improving Chelation Efficiency & Troubleshooting Experimental Protocols From: Dr. Aris Thorne, Senior Application Scientist To: Research & Development Teams

Introduction

Welcome to the technical support hub for Edetate Sodium. In my 15 years of formulation and assay development, I have observed that 90% of "EDTA failures" are not due to the reagent itself, but rather a misunderstanding of its thermodynamic dependence on pH and ionic competition.

EDTA is not a passive ingredient; it is a dynamic ligand. Its ability to sequester metal ions (Ca²⁺, Mg²⁺, Fe³⁺) is governed strictly by the Conditional Stability Constant (


) , which is a function of pH and the specific metal's affinity.

This guide moves beyond basic recipes to the mechanistic "why" of chelation, ensuring your buffers remain stable, your proteins protected, and your data reproducible.

Module 1: The Solubility Paradox (Preparation & pH)

User Issue: "I am trying to make a 0.5 M stock solution of Disodium EDTA, but the powder won't dissolve even after stirring for hours."

The Mechanism: Disodium EDTA (


) creates a solution with a pH of approximately 4.0–5.0. At this pH, the molecule exists primarily as the 

species. Due to strong intermolecular hydrogen bonding in this protonated state, its water solubility is kinetically limited.

To dissolve EDTA at high concentrations (0.5 M), you must deprotonate the carboxylic acid groups, shifting the equilibrium toward the more soluble


 and 

forms. This requires a pH > 8.0.

The Protocol: 0.5 M EDTA Stock Preparation (Self-Validating)

  • Weigh: Measure 186.1 g of Disodium EDTA·2H₂O (MW: 372.24 g/mol ).[1][2]

  • Suspend: Add to a beaker with approx. 800 mL of ultrapure water. Note: It will remain a cloudy slurry.

  • Titrate (The Critical Step): Place on a magnetic stirrer. Slowly add NaOH pellets (~20 g) or 10 N NaOH solution.

  • Monitor: The solution will remain cloudy until the pH reaches roughly 8.0.

    • Checkpoint: If the solution is clear, check the pH.[1] It is likely near 8.0. If it is still cloudy, the pH is likely < 7.5.

  • Finalize: Once clear, adjust volume to 1 L. Autoclave to sterilize.

Visual Workflow: Dissolution Logic

DissolutionProtocol Start Disodium EDTA Powder Slurry Cloudy Slurry (pH ~4.5) Start->Slurry Add H2O NaOH Add NaOH (Deprotonation) Slurry->NaOH Stirring Clear Clear Solution (pH 8.0) NaOH->Clear H+ Removal Breaks Lattice Stock 0.5M Stock Ready Clear->Stock Filter/Autoclave

Caption: The dissolution of Disodium EDTA is pH-dependent; the transition from slurry to solution occurs only when pH approaches 8.0.[1]

Module 2: Chelation Efficiency & Stoichiometry

User Issue: "I added EDTA to sequester Calcium, but my Iron-dependent reaction is also inhibited. Why is it not selective?"

The Mechanism: Chelation is a competitive war governed by thermodynamics. The strength of the binding is defined by the Stability Constant (


). EDTA binds metals in a 1:1 molar ratio, but it prefers metals with higher charge densities.

Hierarchy of Binding (Selectivity):



If you have a solution containing both


 and 

, EDTA will always strip the Iron first. You cannot sequester Calcium without first sequestering all available Iron, Copper, and Zinc.

Data: Stability Constants (Log K)

Metal IonLog K (Stability Constant)Minimum pH for Effective Chelation
Fe³⁺ (Ferric) 25.1pH 1.0
Cu²⁺ (Copper) 18.8pH 3.0
Zn²⁺ (Zinc) 16.5pH 4.0
Fe²⁺ (Ferrous) 14.3pH 5.0
Ca²⁺ (Calcium) 10.7pH 7.5
Mg²⁺ (Magnesium) 8.7pH 10.0

Note: The "Minimum pH" indicates where the Conditional Stability Constant becomes high enough to bind effectively.

Visual Workflow: Competitive Chelation

ChelationCompetition cluster_metals Competing Ions EDTA Free EDTA (Ligand) Fe Fe3+ (High Affinity) EDTA->Fe Priority 1 Ca Ca2+ (Med Affinity) EDTA->Ca Priority 2 (Only if EDTA Excess) Complex_Fe Fe-EDTA (Log K 25.1) Fe->Complex_Fe Complex_Ca Ca-EDTA (Log K 10.7) Ca->Complex_Ca Mg Mg2+ (Low Affinity) Mg->EDTA Displaced by Fe/Ca

Caption: EDTA binds metals hierarchically. High-affinity metals (Fe3+) are sequestered first, depleting the ligand available for lower-affinity targets (Ca2+, Mg2+).

Module 3: Assay Interference & Troubleshooting

User Issue: "My protein concentration readings are erratic when using BCA or Lowry assays with EDTA-containing buffers."

The Mechanism: Both BCA (Bicinchoninic Acid) and Lowry assays rely on the Biuret reaction , where peptide bonds reduce ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


 to 

in an alkaline environment.
  • The Conflict: EDTA has a Log K of 18.8 for Copper. It will aggressively chelate the copper provided by the assay reagent.

  • The Result: The assay copper is sequestered by EDTA rather than being reduced by the protein, leading to artificially low signal or zero absorbance.

Troubleshooting Guide: Protein Quantification

Assay TypeEDTA ToleranceMechanism of InterferenceSolution
BCA Assay Low (< 10 mM)Chelates reagent

Dilute sample or use Bradford.
Lowry Assay Very Low (< 1 mM)Chelates reagent

Use Bradford or "Detergent Compatible" Lowry kits.
Bradford High (~100 mM)None (Dye-binding mechanism)Recommended replacement.
UV (280nm) HighNoneEnsure EDTA blank is subtracted.

Protocol: Overcoming Interference If you must use BCA with EDTA:

  • Saturation: Add excess Copper Sulfate to the BCA reagent (experimentally determined) to saturate the EDTA, leaving free copper for the reaction. Warning: This reduces sensitivity.

  • Dialysis: Dialyze the sample against a non-EDTA buffer (e.g., PBS) prior to assay.

Module 4: Pharmaceutical Stability (Oxidation Control)

User Issue: "My formulation is oxidizing despite adding EDTA. Should I increase the concentration?"

The Mechanism: Oxidation in biologics is often catalyzed by trace metals (Fe, Cu) which generate free radicals via the Fenton Reaction . EDTA inhibits this by wrapping the metal ion, occupying its coordination sites so it cannot interact with oxygen or peroxides.

Critical Consideration: If the metal-EDTA complex itself is redox-active (e.g., Fe-EDTA can sometimes still cycle oxidation states depending on pH), the protection may fail. However, generally, EDTA is highly effective.

Optimization Checklist:

  • Purity: Use USP/EP grade Edetate Disodium.[3] Industrial grades contain trace iron, which defeats the purpose.

  • pH Window: Ensure formulation pH is < 8.0 if possible. At very high pH, iron can precipitate as hydroxides even in the presence of EDTA, or form hydroxy-EDTA complexes that are less stable.

  • Concentration: Standard range is 0.01% to 0.1% w/v . Increasing beyond 0.1% rarely adds benefit and may strip metals from active metalloproteins (e.g., Insulin hexamers, Zinc-finger proteins), causing denaturation.

References

  • Harris, D. C. (2015). Quantitative Chemical Analysis. 9th Edition. W.H. Freeman. (Standard reference for EDTA pKa values and Stability Constants).

  • NIST Standard Reference Database. (2024). Critically Selected Stability Constants of Metal Complexes. National Institute of Standards and Technology.[4]

  • Thermo Fisher Scientific. (2023). BCA Protein Assay Kit User Guide. (Detailed interference tables for EDTA).

  • United States Pharmacopeia (USP). (2023). Monograph: Edetate Disodium. (Pharmaceutical grade specifications and solubility standards).

  • Sigma-Aldrich. (2024). Product Information: Ethylenediaminetetraacetic acid disodium salt dihydrate.[1][5]

Sources

Enzymatic Assay Technical Support Hub: Edetate Sodium (EDTA) Interference

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Troubleshooting Edetate Sodium (EDTA) Interference in Enzymatic Assays Audience: Assay Development Scientists, QC Analysts, Pharmacologists

Executive Summary: The "Silent Killer" of Bioassays

Edetate sodium (EDTA) is ubiquitous in biological workflows as a preservative, anticoagulant, and metalloprotease inhibitor. However, in enzymatic assays, it functions as a "silent killer" by indiscriminately stripping essential metal cofactors from active sites.

The Core Conflict:

  • Preservation vs. Function: You use EDTA to stop proteases from degrading your sample during lysis.

  • Consequence: That same EDTA strips

    
    , 
    
    
    
    , or
    
    
    from your target enzyme (e.g., Kinases, MMPs), rendering the assay null.
Mechanism of Interference

EDTA does not usually denature proteins in the traditional sense (unfolding). Instead, it shifts the chemical equilibrium of cofactor binding.

Visualizing the "Theft": The diagram below illustrates the competition between the Enzyme and EDTA for the metal cofactor. Note that if the EDTA-Metal affinity (


) is higher than the Enzyme-Metal affinity (

), the enzyme loses.

EDTA_Mechanism Enzyme_Active Holoenzyme (Active) Metal Metal Cofactor (Mg²⁺, Zn²⁺, Ca²⁺) Enzyme_Active->Metal dissociation Enzyme_Inactive Apoenzyme (Inactive) Enzyme_Active->Enzyme_Inactive dissociation EDTA_Complex EDTA-Metal Complex Metal->EDTA_Complex High Affinity Capture EDTA Free EDTA EDTA->EDTA_Complex Chelation

Figure 1: The Competitive Chelation Mechanism. EDTA acts as a thermodynamic sink, sequestering free metal ions required for enzyme catalytic activity.

Diagnostic FAQ: "Is EDTA My Problem?"

Q1: My Kinase assay signal is non-existent. I used a standard RIPA buffer for lysis. What happened? A: Standard RIPA buffers often contain 1–5 mM EDTA. Kinases are obligate


 (or 

) users.
  • The Physics: The stability constant (Log

    
    ) for Mg-EDTA is ~8.79. If your assay buffer supplies 10 mM 
    
    
    
    but your sample introduces 5 mM EDTA, you effectively reduce the free
    
    
    available to the enzyme, shifting the
    
    
    apparent.
  • The Fix: See Protocol A (Cation Rescue) below.

Q2: I am studying Matrix Metalloproteinases (MMPs). I added "Protease Inhibitor Cocktail" to protect my sample. A: You likely inhibited your target. Most broad-spectrum cocktails contain EDTA specifically to kill metalloproteases (like MMPs).

  • The Physics: MMPs rely on a catalytic Zinc ion. The Log

    
     for Zn-EDTA is ~16.5. This bond is extremely tight. EDTA will strip Zinc from MMPs far more aggressively than it strips Magnesium from Kinases.
    
  • The Fix: Use EDTA-Free protease inhibitor tablets for lysis.

Q3: My BCA Protein Assay is giving wildly fluctuating or zero readings. A: The BCA (Bicinchoninic Acid) assay relies on the reduction of


 to 

by proteins.
  • The Interference: EDTA chelates the copper in the BCA reagent.[1][2][3]

  • Threshold: >10 mM EDTA usually kills BCA assays.

  • The Fix: Switch to a Bradford Assay (Coomassie dye-based), which is generally insensitive to EDTA up to ~100 mM.

Troubleshooting Scenarios & Solutions
Scenario A: The Plasma Sample Trap
  • Issue: You are receiving clinical plasma samples collected in "Purple Top" tubes (K2-EDTA or K3-EDTA). Your downstream enzymatic assay fails.

  • Diagnosis: Clinical EDTA tubes result in ~4–5 mM EDTA in the final plasma.

  • Solution:

    • Request "Green Top" (Heparin): Heparin does not chelate metals (Note: Heparin does inhibit PCR polymerases, so choose based on downstream app).

    • Dialysis: Use micro-dialysis cassettes (e.g., Slide-A-Lyzer) to exchange the buffer against an EDTA-free formulation.

Scenario B: The "Rescue" Attempt
  • Issue: You cannot remove the EDTA (it's essential for sample stability), but you need to run the assay.

  • Solution: You must saturate the EDTA.

  • Warning: Adding excess metal changes the ionic strength and can cause precipitation. You must calculate the Free Metal Concentration .

Validation Protocols (Self-Validating Systems)
Protocol A: The Cation Titration Rescue

Use this to determine if activity can be recovered by overwhelming the chelator.

Prerequisites:

  • Enzyme Buffer (Metal-free)

  • 
     or 
    
    
    
    stock (1 M)
  • EDTA-contaminated sample[4][5][6]

Workflow:

  • Baseline: Prepare a reaction with 0 mM added metal (Negative Control).

  • Titration: Prepare reactions with increasing metal concentrations:

    • Range: 0.5x, 1x, 2x, 5x, and 10x the estimated EDTA concentration.

  • Incubation: Incubate enzyme + metal + EDTA for 15 mins before adding substrate. This allows the metal to re-occupy the active site (On-rate kinetics).

  • Read: Measure activity.

  • Analysis: Plot Activity vs. [Metal].

    • Sigmoidal Recovery: Confirms EDTA interference.[7]

    • No Recovery: Suggests irreversible denaturation or non-metal inhibition.

Protocol B: The "Spike-and-Recovery" Check

Use this to prove your lysis buffer is the culprit.

  • Take a known active pure enzyme control.

  • Spike it into your suspected Lysis Buffer (containing EDTA).

  • Compare activity against the enzyme in ideal assay buffer.

  • Target: If activity drops <80%, your buffer is incompatible.

Reference Data: The "Order of Theft"

EDTA does not steal all metals equally. It follows the Irving-Williams Series and specific stability constants. The higher the Log


, the harder it is to rescue the enzyme.

Table 1: Stability Constants of EDTA-Metal Complexes Note: If you have a Zn-enzyme and a Mg-enzyme, EDTA will inhibit the Zn-enzyme first.

Metal IonCofactor For...[8][9][10][11][12][13]Log

(Stability Constant)
Difficulty to Rescue

Oxidases, Catalase25.1Extreme

MMPs, Alk. Phos., ADH16.5High

Hemoglobin, Cytochromes14.3High

Calpain, Clotting Factors10.7Moderate

Kinases, DNases, Polymerases8.8Low (Easiest to titrate out)
Troubleshooting Decision Tree

Use this logic flow to rapidly identify the root cause of assay failure.

Troubleshooting_Tree Start Assay Signal Low/Absent Check_Buffer Check Lysis/Storage Buffer Start->Check_Buffer Has_EDTA Contains EDTA? Check_Buffer->Has_EDTA Enzyme_Type Is Enzyme Metal Dependent? Has_EDTA->Enzyme_Type Yes Other_Issue Check pH, Temp, Substrate Has_EDTA->Other_Issue No Metal_ID Identify Metal: Mg, Zn, Ca, Fe Enzyme_Type->Metal_ID Yes Non_Metal_Inhib Check for other inhibitors (PMSF, Leupeptin) Enzyme_Type->Non_Metal_Inhib No Rescue_Plan 1. Titrate Excess Metal 2. Dialysis 3. Use EDTA-Free Inhibitors Metal_ID->Rescue_Plan Select Strategy

Figure 2: Decision Matrix for diagnosing EDTA interference.

References
  • National Institutes of Health (PMC). Modulation of matrix metalloproteinase activity by EDTA. (Demonstrates Zn-dependent inhibition). [Link]

  • Laboratory Notes. Stability Constants for Metal Ion–EDTA Complexes. (Source for Log K values). [Link]

Sources

Technical Support Center: Filter Sterilization of Concentrated Edetate Sodium Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the sterile filtration of concentrated edetate sodium (EDTA) solutions. This guide is designed for researchers, scientists, and drug development professionals who require sterile EDTA solutions for their experiments and formulations. As a potent chelating agent, concentrated EDTA presents unique challenges during sterile filtration, from ensuring complete dissolution to selecting a compatible filter membrane that maintains product purity and integrity.

This document provides in-depth technical guidance, troubleshooting advice, and validated protocols to help you navigate these challenges successfully. We will delve into the causality behind each experimental choice, ensuring a robust and reproducible filtration process.

Frequently Asked Questions (FAQs)

Here we address the most common issues encountered when filter sterilizing concentrated edetate sodium solutions.

Q1: Why is my concentrated EDTA solution clogging the sterilizing filter?

A1: Filter clogging with concentrated EDTA solutions is almost always due to one of two reasons: incomplete dissolution of the EDTA salt or precipitation during filtration.

  • Incomplete Dissolution: Disodium EDTA, the most common salt, has poor solubility in water at neutral or acidic pH. To achieve high concentrations (e.g., 0.5 M), the pH of the solution must be carefully adjusted to approximately 8.0 with sodium hydroxide.[1][2] If the pH is too low, microscopic particles of undissolved EDTA will rapidly block the fine pores of a 0.22 µm sterilizing filter.

  • Precipitation: Even if initially dissolved, temperature fluctuations can cause precipitation. If a solution prepared warm is filtered at a lower ambient temperature, the EDTA may begin to crystallize out of solution, leading to filter fouling.[3]

Q2: Which filter membrane material is best for concentrated EDTA solutions?

A2: The best choice depends on a balance of chemical compatibility, low protein/solute binding, and low extractables. Given that concentrated EDTA solutions are typically adjusted to a pH of ~8.0, compatibility with alkaline solutions is crucial.

  • Recommended:

    • Polyethersulfone (PES): Generally the best option for aqueous solutions due to its high flow rates, low protein binding, and good chemical compatibility in the required pH range.[4][5]

    • Polyvinylidene fluoride (PVDF): Offers broad chemical resistance and extremely low protein binding, making it an excellent choice.[6]

  • Use with Caution:

    • Nylon: While compatible with alkaline solutions, some nylon membranes can have higher levels of extractables and may exhibit higher solute binding depending on the specific formulation.[5][7]

  • Not Recommended:

    • Cellulose Acetate (CA): Has limited chemical resistance, particularly to alkaline solutions, and is not recommended.[8][9]

Q3: Can I autoclave my concentrated EDTA solution instead of filtering it?

A3: While EDTA solutions are generally considered autoclavable, doing so with concentrated solutions can be problematic.[1][10] High temperatures during autoclaving can cause transient pH shifts or interact with trace impurities, potentially leading to precipitation upon cooling.[3][10] For critical applications where solution clarity and purity are paramount, sterile filtration is the preferred method as it removes microorganisms and particulate matter without thermal stress.

Q4: What are "extractables and leachables," and why are they a concern with EDTA solutions?

A4:

  • Extractables are chemical compounds that can be forced out of the filter material under exaggerated conditions, such as with harsh solvents or high temperatures.[11]

  • Leachables are compounds that migrate from the filter into your product under normal process conditions.[11] They are typically a subset of extractables.

This is a critical concern in drug development. Leachables can contaminate the final product, potentially affecting its stability, efficacy, or safety. EDTA solutions, being powerful chelating agents, could potentially facilitate the leaching of metal ions or other compounds from the filter matrix or housing. Therefore, selecting a high-quality, pharmaceutical-grade filter with a comprehensive validation guide that includes extractables data is essential.[7][12]

Q5: My filter failed the post-use integrity test. What went wrong?

A5: A post-use integrity test failure (e.g., a bubble point test) indicates that the filter's structure was compromised. With concentrated salt solutions like EDTA, this can happen for several reasons:

  • High Differential Pressure: Applying excessive pressure to overcome a slow flow rate can physically damage the membrane.

  • Chemical Incompatibility: Using a non-recommended membrane could lead to it being weakened or altered by the alkaline EDTA solution during the filtration process.

  • "Salting Out" Effect: High concentrations of salts can affect the surface tension of the wetting fluid (your EDTA solution), which may complicate the interpretation of a bubble point test. It is crucial to use a bubble point value that is validated for the specific fluid being filtered, not just for water.[13]

  • Improper Wetting: The filter must be thoroughly wetted before the integrity test. Any unwetted pores will result in a false failure.[6]

Troubleshooting Guide

Use this guide to diagnose and resolve common issues during the filtration of concentrated EDTA solutions.

Problem Potential Cause Recommended Action & Explanation
Slow or No Flow Incomplete Dissolution of EDTA Cease filtration. Re-check the pH of the bulk solution. It should be ~8.0. If low, add NaOH dropwise while stirring until fully dissolved. Undissolved particulates are the most common cause of immediate filter blockage.
Precipitation Ensure the solution temperature is stable and has not dropped since preparation. Gently warming the solution may redissolve precipitates. Consider pre-filtering through a larger pore size (e.g., 1.2 µm) glass fiber or polypropylene filter to remove any precipitates before the final sterilizing filtration.[10][14]
High Viscosity Concentrated solutions are inherently more viscous. Ensure you are using an appropriate pressure, but do not exceed the filter manufacturer's maximum operating pressure. Using a larger filter surface area can help increase the flow rate at a given pressure.
Filter Clogging Midway Particulate Load The source water or chemical reagents may contain particulates. Implement a pre-filtration step using a filter with a larger pore size (e.g., 1.2 µm or 5.0 µm) to protect the final 0.22 µm sterilizing filter.[15][16]
Membrane Fouling Interactions between the EDTA solution and the membrane may be causing fouling. Evaluate a different, recommended membrane material (e.g., switch from PES to PVDF).
Precipitate Forms in Filtrate Downstream Temperature Drop Ensure the sterile receiving vessel is at the same temperature as the filtrate. A cold receiving container can cause localized cooling and crystallization.
Leachables from Filter An incompatible filter may be leaching compounds that react with the EDTA solution. Confirm the chemical compatibility of your chosen filter.[17] Perform an analysis of the precipitate to identify its composition.
Failed Post-Use Integrity Test Incorrect Test Parameters Confirm you are using the correct minimum bubble point pressure specified by the manufacturer for your product, not for water. High salt solutions can alter wetting characteristics.[13]
Filter Damage Review your process for pressure spikes. Ensure the differential pressure did not exceed the manufacturer's limit. Physical shock or improper installation can also damage the filter.
Incomplete Wetting Before the post-use test, ensure the filter is flushed and wetted according to the manufacturer's protocol to remove any residual product that might interfere with wetting.[13]

Experimental Protocols & Methodologies

Protocol 1: Preparation and Sterile Filtration of 0.5 M Edetate Disodium (EDTA) Solution

This protocol provides a step-by-step method for preparing a concentrated EDTA solution and sterilizing it using a 0.22 µm filter.

Materials:

  • Edetate disodium dihydrate (Na₂EDTA·2H₂O)

  • High-purity, sterile water for injection (WFI) or equivalent

  • Concentrated Sodium Hydroxide (NaOH) solution (e.g., 5 M)

  • Sterile 0.22 µm syringe filter or capsule filter (e.g., PES or PVDF membrane)

  • Sterile graduated cylinder and beaker

  • Sterile magnetic stir bar and stir plate

  • Calibrated pH meter

  • Sterile receiving vessel

  • Pre-filter (e.g., 1.2 µm glass fiber), optional but recommended

Methodology:

  • Initial Dissolution: To prepare 1 L of 0.5 M EDTA solution, add 186.1 g of Na₂EDTA·2H₂O to 800 mL of WFI in a beaker with a magnetic stir bar.

  • pH Adjustment: Begin stirring. The EDTA will not fully dissolve. Slowly add the concentrated NaOH solution drop-by-drop. Monitor the pH continuously using a calibrated pH meter.

  • Complete Dissolution: Continue adding NaOH until the pH reaches ~8.0. As you approach this pH, the EDTA will completely dissolve, and the solution will become clear.[2] This is a critical step; do not proceed to filtration until the solution is perfectly clear.

  • Final Volume Adjustment: Once dissolved, transfer the solution to a 1 L graduated cylinder and add WFI to bring the final volume to 1 L. Mix thoroughly.

  • Pre-filtration (Recommended): To protect the final sterilizing filter and ensure a higher flow rate, pass the solution through a 1.2 µm pre-filter into a clean container.[14]

  • Sterile Filtration Setup: Aseptically connect the 0.22 µm sterilizing filter to the outlet of your delivery system (e.g., a peristaltic pump or pressure vessel) and to the sterile receiving vessel.

  • Filter Wetting & Integrity Testing (Pre-Use): Perform a pre-use, post-sterilization integrity test (PUPSIT) as per regulatory guidelines and manufacturer's instructions.[10] This typically involves wetting the filter with sterile water and performing a bubble point or forward flow test.

  • Filtration: Start the filtration at a low, controlled flow rate. Monitor the backpressure. Do not exceed the maximum operating pressure specified by the filter manufacturer.

  • Post-Use Integrity Testing: After filtration is complete, perform a post-use integrity test on the filter using the manufacturer's specified protocol.[6] This is a mandatory step in cGMP processes to confirm the filter was not compromised during use.[4][18] The bubble point test is a common method.[19]

  • Labeling and Storage: Label the sterile filtrate with the contents, concentration, date, and store at the appropriate temperature.

Diagrams and Data

EDTA_Filtration_Workflow cluster_prep Solution Preparation cluster_filt Filtration Process A 1. Add Na₂EDTA to Water B 2. Stir & Add NaOH A->B C 3. Adjust pH to ~8.0 B->C D 4. Confirm Complete Dissolution C->D E 5. Adjust to Final Volume D->E F 6. Pre-filtration (Optional, 1.2 µm) E->F G 7. Pre-Use Integrity Test (PUPSIT) F->G Recommended H 8. Sterile Filtration (0.22 µm) G->H I 9. Post-Use Integrity Test H->I J Sterile Concentrated EDTA Solution I->J

Caption: Workflow from preparation to final sterile product.

Troubleshooting_Clogging Start Filter Clogs or Flow is Slow Q1 Is the solution perfectly clear? Start->Q1 A1_No Incomplete Dissolution - Stop filtration - Re-adjust pH to 8.0 Q1->A1_No No A1_Yes Solution is clear Q1->A1_Yes Yes Q2 Was there a temperature drop? A1_Yes->Q2 A2_Yes Precipitation - Gently warm solution - Consider pre-filtration Q2->A2_Yes Yes A2_No No temperature issue Q2->A2_No No Q3 Are you using a pre-filter? A2_No->Q3 A3_No High Particulate Load - Implement a 1.2 µm pre-filter Q3->A3_No No A3_Yes Consider membrane fouling - Evaluate alternative membrane Q3->A3_Yes Yes

Caption: Decision tree for diagnosing filter clogging issues.

Membrane Material Compatibility Binding Extractables Recommendation
Polyethersulfone (PES) ExcellentLowLowFirst Choice for aqueous solutions. Offers high flow rates and throughput.[4][5]
Polyvinylidene Fluoride (PVDF) ExcellentVery LowVery LowExcellent Alternative. Especially good for applications sensitive to any potential solute loss.[6]
Nylon 6,6 GoodModerateVariableUse with Validation. Good alkaline resistance but may have higher extractables and solute binding than PES or PVDF.[5][7]
Polytetrafluoroethylene (PTFE) ExcellentLowVery LowFor specific cases. Requires pre-wetting with a solvent (e.g., ethanol) before filtering aqueous solutions. Best for solvent-based solutions.
Cellulose Acetate (CA) PoorModerateLowNot Recommended due to limited compatibility with alkaline solutions.[8][9]

References

  • Bubble Point Test. (n.d.). Scott Laboratories. Retrieved February 17, 2026, from [Link]

  • Bubble point test: Purpose & Procedure. (2024, March 20). Single Use Support. Retrieved February 17, 2026, from [Link]

  • Bubble Point Filter Integrity Test | Definition & Principle. (n.d.). MSI. Retrieved February 17, 2026, from [Link]

  • Sterile Pharmaceutical Filtration. (n.d.). Global Filter. Retrieved February 17, 2026, from [Link]

  • Why is EDTA most soluble at a pH 8? (addition of NaOH). (2016, June 7). Chemistry Stack Exchange. Retrieved February 17, 2026, from [Link]

  • Sterile Filtration, Filling, and Lyophilization of Product. (n.d.). Biomanufacturing.org. Retrieved February 17, 2026, from [Link]

  • Thompson, S. S., & Yates, M. V. (2007). Effects of Ionic Strength on Bacteriophage MS2 Behavior and Their Implications for the Assessment of Virus Retention by Ultrafiltration Membranes. Applied and Environmental Microbiology, 73(22), 7273–7277. [Link]

  • Zollner, P., et al. (2015). Sterile Filtration of Highly Concentrated Protein Formulations: Impact of Protein Concentration, Formulation Composition, and Filter Material. Journal of Pharmaceutical Sciences, 104(9), 2948-2958. [Link]

  • Paudel, A., et al. (2022). Impact of Extractables/Leachables from Filter Materials on the Stability of Protein-Based Pharmaceutical Products. AAPS PharmSciTech, 23(7), 233. [Link]

  • Paudel, A., et al. (2022). Impact of Extractables/Leachables from Filter Materials on the Stability of Protein-Based Pharmaceutical Products. Graz University of Technology. Retrieved February 17, 2026, from [Link]

  • Sterile Pharmaceutical Filtration. (n.d.). Global Filter. Retrieved February 17, 2026, from [Link]

  • Validating Extractable Substances from Components of Disposable Filtration Assemblies. (2006, November 9). BioProcess International. Retrieved February 17, 2026, from [Link]

  • Sterile Filtration Overview. (n.d.). Kumar Filters. Retrieved February 17, 2026, from [Link]

  • Menzel, R. (2022). Extractables of PES Membrane Filters Identification, Lessons Learned and Rinsing Recommendation. ResearchGate. Retrieved February 17, 2026, from [Link]

  • A guide to sterile filtration solutions for critical applications. (2024, September 20). Atlas Copco. Retrieved February 17, 2026, from [Link]

  • Whitworth, T. M., & DeRosa, M. (1998). Hyperfiltration-Induced Precipitation of Sodium Chloride. New Mexico Water Resources Research Institute. [Link]

  • Extractables and Leachables Test - Focus on high-precision filtration. (n.d.). Orientfiltr. Retrieved February 17, 2026, from [Link]

  • Aligning Sterile Filtration With EU GMP Guide Annex 1 Standards. (2024, October 28). Bioprocess Online. Retrieved February 17, 2026, from [Link]

  • Karna, N., & Jönsson, A. S. (2021). Filtration of Cellulosic material - the impact of ionic strength and electric field. Chalmers University of Technology. [Link]

  • Membrane Filter Chemical Compatibility Chart. (2018, June 15). Axiva. Retrieved February 17, 2026, from [Link]

  • Corning® Filtration Guide. (n.d.). Corning. Retrieved February 17, 2026, from [Link]

  • A COMPARISON OF THE EFFECTIVENESS OF ONE AND TWO STAGES, THE PRECIPITATION METHOD IN THE PURIFICATION PROCESS OF SALT SOLUTION. (2023). RASĀYAN Journal of Chemistry, 16(4), 2631-2637. [Link]

  • Chemical Compatibility Guide. (n.d.). International Filter Products. Retrieved February 17, 2026, from [Link]

  • The Importance of Filter Integrity Test to Ensure Sterility of Radiophamaceuticals for Using PET Image. (n.d.). Journal of the Korean Society of Radiology. Retrieved February 17, 2026, from [Link]

  • Material Compatibility Chart. (n.d.). Tisch Scientific. Retrieved February 17, 2026, from [Link]

  • Guideline on the sterilisation of the medicinal product, active substance, excipient and primary container. (2019, March 6). European Medicines Agency. Retrieved February 17, 2026, from [Link]

  • Filtration Filter Membrane Compatibility Chart. (n.d.). PermeGear. Retrieved February 17, 2026, from [Link]

  • The Necessary Role of Integrity Testing in Laboratory Sterility Filtration. (2020, December 2). Labcompare. Retrieved February 17, 2026, from [Link]

  • Rhoads, M. M. (2023, August 30). USP Chapter 797-Related Changes to Formulations. THE PCCA BLOG. Retrieved February 17, 2026, from [Link]

  • EDTA precipitation. (1999, October 5). Google Groups.
  • The Revised USP Sterile Compounding Standards. (n.d.). NHIA. Retrieved February 17, 2026, from [Link]

  • Optimizing Bioburden Reduction Filtration in Saline Solutions. (n.d.). Critical Process Filtration. Retrieved February 17, 2026, from [Link]

  • Valpuesta, J. M., et al. (2017). Drawbacks of Dialysis Procedures for Removal of EDTA. PLOS ONE, 12(1), e0169532. [Link]

  • Pre-Filter Regulation Strategies and Deactivation Mechanisms of Filter Media in Water Treatment. (2026, January 5). MDPI. Retrieved February 17, 2026, from [Link]

  • Wetting recommendations for successful pre- and post-use filter integrity testing. (2025, December 22). Cytiva. Retrieved February 17, 2026, from [Link]

  • Compounding Sterile Preparations, 4th Edition Chapter 4. (n.d.). ASHP. Retrieved February 17, 2026, from [Link]

Sources

Technical Support Center: Trace Metal Removal from Edetate Sodium

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Hidden" Variable in Your Data

As researchers, we often treat Edetate Sodium (EDTA) as a passive buffer component—a simple guardian against enzymatic degradation. However, commercially available "Analytical Grade" EDTA often contains trace amounts of Iron (


), Copper (

), Zinc (

), and Lead (

) ranging from 5 to 50 ppm.

In sensitive applications—such as enzyme kinetics, metalloprotein analysis, or pharmaceutical stability studies—these "trace" contaminants are not passive. They are catalytically active . A 10 ppm iron contaminant in your EDTA can catalyze the oxidation of your drug product or artificially inhibit a metalloenzyme, rendering your data invalid.

This guide provides the protocols to diagnose, remove, and validate the elimination of these metals, transforming your EDTA from a variable into a constant.

Module 1: Diagnostics & Validation

How do I know my EDTA is the source of contamination?

Q: I am seeing high background signals in my ICP-MS data. Is it the EDTA or the water?

A: Distinguishing between reagent contamination and matrix effects is critical. EDTA, usually present as a disodium salt (


), introduces a massive sodium matrix that suppresses ionization in ICP-MS, potentially masking true contamination levels or creating false negatives.

The Diagnostic Workflow: Do not rely on a simple "blank subtraction." You must use the Standard Addition Method to validate the baseline.

  • Prepare three aliquots of your EDTA buffer.

  • Spike two aliquots with a known concentration of the target metal (e.g., +1 ppb and +5 ppb).

  • Analyze all three.

  • Plot the signal vs. added concentration. The x-intercept (negative value) represents the true concentration in your unspiked sample.

Table 1: Common Contaminants in Commercial EDTA (Analytical Grade vs. Trace Grade)

MetalTypical Analytical Grade (ppm)TraceSELECT / Purified (ppm)Impact on Experiments
Iron (Fe) 5 - 20< 0.05Catalyzes Fenton chemistry (ROS generation); oxidizes proteins.
Zinc (Zn) 2 - 10< 0.05Ubiquitous; interferes with Zinc-finger protein studies.
Copper (Cu) 1 - 5< 0.01Highly redox-active; degrades ascorbate and catecholamines.
Lead (Pb) 1 - 5< 0.01Enzyme inhibitor; cumulative toxicant.

Module 2: Purification Protocols

The "Gold Standard" Methodologies

We do not recommend simple resin filtration for heavily contaminated EDTA, as the affinity of EDTA for transition metals often exceeds the affinity of the resin. Instead, we utilize the Acid Precipitation Recrystallization method.

Protocol A: Acid Precipitation (The Primary Purification)

Best for: Removing transition metals (Fe, Cu, Zn) from bulk EDTA.

The Mechanism: EDTA is a tetraprotic acid (


). The free acid form (

) is virtually insoluble in water (

), whereas metal-EDTA complexes and sodium salts remain soluble. By dropping the pH, we force the pure EDTA crystal structure to crash out, leaving the metal contaminants in the supernatant.

Step-by-Step Protocol:

  • Dissolution: Dissolve 100g of commercial

    
     in 600mL of Ultra-Pure Water (18.2 MΩ).
    
  • Filtration (Pre-clean): Filter through a 0.22 µm membrane to remove particulate iron/rust.

  • Precipitation:

    • Slowly add concentrated Hydrochloric Acid (Trace Metal Grade HCl) while stirring.

    • Monitor pH.[1] Continue until pH reaches 1.5 .

    • Observation: A heavy white precipitate (

      
      ) will form.
      
  • Separation: Allow the suspension to settle for 30 minutes. Decant the supernatant (which contains the soluble metal chlorides and sodium salts).

  • Washing (The Critical Step):

    • Resuspend the precipitate in dilute HCl (pH 1.5).

    • Filter using a sintered glass funnel (acid-washed).

    • Wash the cake 3x with Ultra-Pure Water.

  • Reconstitution:

    • Suspend the washed

      
       in Ultra-Pure Water.
      
    • Titrate with high-purity NaOH (Trace Metal Grade) to return to pH 8.0 (forming

      
      ) or dissolve in amine base if required.
      
Protocol B: Chelex 100 "Polishing"

Best for: Removing Calcium/Magnesium or polishing already low-metal solutions.

Warning: Chelex 100 (iminodiacetic acid resin) has a lower stability constant for


 (

) than EDTA does (

). Therefore, Chelex cannot effectively strip Iron from an EDTA complex. It is only effective for metals where

or for removing free metals before EDTA is added.

Workflow Visualization (Graphviz):

PurificationWorkflow Start Commercial Na2EDTA (Contaminated) Dissolve Dissolve in UP H2O Start->Dissolve Acidify Acidify to pH 1.5 (Trace Grade HCl) Dissolve->Acidify Precipitate Precipitate H4EDTA (Metals stay in solution) Acidify->Precipitate Selective Crystallization Filter Filter & Wash (Remove Supernatant) Precipitate->Filter Reconstitute Reconstitute with NaOH (pH 8.0) Filter->Reconstitute Chelex Optional: Chelex 100 Polishing Column Reconstitute->Chelex If Ca/Mg removal needed Final Ultra-Pure EDTA Solution Reconstitute->Final Standard Path Chelex->Final

Figure 1: The Acid Precipitation Purification Loop. By converting the soluble salt to the insoluble acid, metal contaminants are partitioned into the waste supernatant.

Module 3: Troubleshooting Common Failures

Issue 1: "I purified the EDTA, but my Iron levels are still high."

  • Root Cause: Re-contamination from glassware. Borosilicate glass contains trace amounts of Iron, Zinc, and Lead that leach out, especially when using chelators like EDTA which aggressively strip the glass surface.

  • The Fix: You must use Acid-Washed Plasticware (Polypropylene or Teflon/PFA).

    • Protocol: Soak all containers in 10%

      
       (Nitric Acid) for 24 hours, then rinse 5x with 18.2 MΩ water. Never use standard laboratory glassware for trace metal storage.
      

Issue 2: "The precipitate won't dissolve after washing."

  • Root Cause:

    
     is an acid.[2] It will not dissolve in water unless the pH is raised.
    
  • The Fix: You must add a stoichiometric equivalent of base (NaOH, KOH, or TMAH). Monitor the pH; dissolution usually completes as the pH passes 6.0.

Issue 3: "My enzymatic assay is inhibited even after purification."

  • Root Cause: Residual Chloride (

    
    ) from the HCl precipitation step.
    
  • The Fix: Ensure the washing step (Step 5 in Protocol A) is thorough. Test the wash filtrate with Silver Nitrate (

    
    ); if it turns cloudy, chloride is still present.
    

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use HPLC to purify EDTA? A: Generally, no. Standard HPLC stainless steel columns will leach iron into the EDTA solution, worsening the contamination. Inert PEEK systems can be used, but the capacity is too low for reagent preparation.

Q: Why not just buy "Trace Metal Grade" EDTA? A: You should, if budget allows. However, even "Trace" grades can degrade over time if stored in glass. The Acid Precipitation protocol (Protocol A) is a necessary skill for "rescuing" expensive reagents or when ultra-low limits (ppt level) are required that exceed commercial specs.

Q: Does this remove Calcium and Magnesium? A: Acid precipitation is excellent for transition metals but less efficient for Ca/Mg because their chlorides are highly soluble. If Ca/Mg is your concern (e.g., for calcium signaling studies), follow Protocol A with a Chelex 100 pass (Protocol B), as Chelex has high selectivity for divalent cations over monovalent sodium.

References

  • Perrin, D. D., & Dempsey, B. (1974). Buffers for pH and Metal Ion Control. Chapman and Hall.
  • U.S. EPA. (2004).[3] Focus Group Decision Document for Tolerance Reassessment of EDTA. Link (Details on EDTA metal binding and industrial purity).

  • Harris, D. C. (2010). Quantitative Chemical Analysis. W.H. Freeman. (Source for EDTA formation constants and acid-base equilibria).
  • National Institutes of Health (NIH). PubChem Compound Summary for CID 6049 (EDTA). Link (Chemical and physical properties).

  • Sigma-Aldrich (Merck). TraceSELECT® Ultra Trace Analysis Reagents Technical Guide. Link (Specifications for trace metal limits in high-purity reagents).

Sources

Validation & Comparative

Technical Comparison Guide: Edetate Sodium Tetrahydrate vs. Disodium EDTA Dihydrate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Solubility-pH Paradox

In buffer formulation, the choice between Edetate Sodium Tetrahydrate (Tetrasodium EDTA) and Disodium EDTA Dihydrate is not merely a matter of hydration; it is a fundamental choice between solubility and pH control .

  • Disodium EDTA (

    
    ):  The gold standard for molecular biology (DNA/RNA) applications. It offers a mild acidic pH (4.0–6.[1][2]0) initially but requires  pH adjustment to ~8.0 to fully solubilize at high concentrations (0.5 M).
    
  • Tetrasodium EDTA (

    
    ):  The industrial and lysis-buffer standard. It dissolves instantly due to high ionic character but creates a highly alkaline environment (pH 10–11), potentially degrading sensitive biological samples unless specifically required (e.g., alkaline lysis, Comet assay).
    

Verdict: Use Disodium EDTA for standard physiological buffers (TE, TAE, TBE). Use Tetrasodium EDTA only for high-pH applications or when rapid solubilization in industrial detergents is the priority.

Chemical & Physical Identity Analysis

The nomenclature in this field can be ambiguous. "Edetate Sodium" often implies the pharmaceutical disodium salt, but the specification "Tetrahydrate" almost exclusively points to the Tetrasodium salt.

FeatureDisodium EDTA DihydrateEdetate Sodium (Tetrasodium) Tetrahydrate
Common Name EDTA-2NaEDTA-4Na
Chemical Formula


Molecular Weight ~372.24 g/mol ~452.23 g/mol
Initial pH (1% Soln) 4.0 – 6.0 (Mildly Acidic)10.0 – 11.5 (Strongly Alkaline)
Solubility (Water) Moderate (~100 g/L); Poor at low pHHigh (~1000 g/L); Instant dissolution
Primary Use Molecular Biology, Pharma StabilizersDetergents, Alkaline Lysis, Water Treatment
Buffering Region Effective pKa near neutral/acidicEffective only at high pH

Critical Performance Analysis

The Dissolution Mechanism (The "Lab Struggle")

The most common error in preparing 0.5 M EDTA stock solutions is the failure to understand the protonation state of the carboxylic acid groups.

  • Disodium EDTA: At pH < 8.0, the carboxyl groups are partially protonated, leading to strong intermolecular hydrogen bonding and low solubility. As you add NaOH, you deprotonate the remaining carboxylic acids. Only when the pH approaches 8.0 does the electrostatic repulsion between the fully ionized carboxylates force the crystal lattice apart.

  • Tetrasodium EDTA: All four carboxyl groups are already sodium salts (

    
    ).[2] There are no protons to dissociate; thus, it dissolves immediately. However, the hydrolysis of the weak acid anion generates hydroxide ions (
    
    
    
    ), spiking the pH to >10.
Visualizing the Workflow

The following decision tree illustrates the protocol selection based on the salt form.

G Start Select EDTA Salt Na2 Disodium EDTA Dihydrate (pH ~4.5) Start->Na2 Biological Buffers Na4 Tetrasodium EDTA Tetrahydrate (pH ~11.0) Start->Na4 Lysis/Cleaning Step_Na2_1 Add to Water (Suspension forms, will NOT dissolve) Na2->Step_Na2_1 Step_Na4_1 Add to Water (Dissolves Instantly) Na4->Step_Na4_1 Step_Na2_2 Titrate with NaOH pellets (Slow addition) Step_Na2_1->Step_Na2_2 Essential Step Step_Na2_3 Target pH 8.0 Reached (Solution clears instantly) Step_Na2_2->Step_Na2_3 Deprotonation Goal Final 0.5M EDTA Stock Step_Na2_3->Goal Step_Na4_2 Check pH (Result is >10.0) Step_Na4_1->Step_Na4_2 Step_Na4_3 Adjust with HCl? (Risk of NaCl accumulation) Step_Na4_2->Step_Na4_3 If pH 8.0 needed Step_Na4_3->Goal Not Recommended

Figure 1: Critical workflow differences. Note that using Tetrasodium EDTA for pH 8.0 buffers requires acid titration (HCl), which adds unnecessary chloride ions to the buffer, potentially affecting downstream enzymatic reactions.

Experimental Protocols

Protocol A: Standard 0.5 M EDTA (pH 8.0)

Target: Molecular Biology (DNA Preservation, Electrophoresis). Reagent: Disodium EDTA Dihydrate (


).[3][4][5]
  • Weighing: Weigh 186.1 g of Disodium EDTA Dihydrate .

  • Initial Mixing: Add to a beaker containing approx. 800 mL of deionized water.

    • Observation: The powder will NOT dissolve. It will form a cloudy, white slurry. Do not panic.

  • pH Adjustment (The Critical Step):

    • Place on a magnetic stirrer.

    • Add solid NaOH pellets (approx. 20 g total) slowly.

    • Monitor pH continuously.[6] The pH will rise slowly.

    • Note: The solution will remain cloudy until the pH hits

      
      .
      
  • Finalization: Once the pH is 8.0 and the solution is clear, top up to 1.0 L with water. Autoclave to sterilize.[5][7][8]

Protocol B: Alkaline Lysis / Comet Assay Buffer

Target: Cell Lysis, Genotoxicity Assays. Reagent: Tetrasodium EDTA Tetrahydrate (


).[5]
  • Weighing: Weigh 226.1 g of Tetrasodium EDTA Tetrahydrate .

  • Mixing: Add to 900 mL of deionized water.

    • Observation: Dissolves rapidly with mild exotherm (heat generation).

  • Adjustment:

    • Measure pH (expect >10.5).[9]

    • If a specific alkaline pH (e.g., 10.0) is required, adjust with dilute HCl.

    • Warning: Do not use this for RNA work unless the high pH is intended to hydrolyze the RNA.

Chelation Efficiency & Stability

Both salts ultimately form the same active chelate complex (


 wrapping the metal ion) if the pH is identical. However, the stability of the complex is pH-dependent.
  • Low pH (<3): Carboxyl groups protonate; metal release occurs.

  • Neutral/Basic (pH 8-10): Optimal chelation for

    
     and 
    
    
    
    .

Chelation cluster_pH pH Dependency Metal Metal Ion (Mg2+, Ca2+) Complex Stable Chelate (Ring Structure) Metal->Complex Sequestered EDTA EDTA Molecule (Hexadentate Ligand) EDTA->Complex Wraps around Effect pH < 5.0 Protons compete with Metal Effect->Complex Destabilizes

Figure 2: Chelation requires the deprotonated form. Disodium EDTA at pH 4.0 is a poor chelator until adjusted to pH 8.0.

References

  • Cold Spring Harbor Protocols. "Preparation of EDTA Stock Solution." CSH Protocols. Accessed 2026. Link

  • PubChem. "Edetate Disodium (Compound Summary)."[4] National Library of Medicine. Link

  • TopTipBio. "How To Make 0.5M EDTA pH 8.0." Laboratory Methods. Link

  • Niran Chemical. "EDTA Tetrasodium Salt vs. EDTA Disodium Salt: A Comprehensive Comparison." Industrial Chemical Guides. Link

  • ResearchGate. "Discussion: Dissolution of Disodium EDTA vs Tetrasodium EDTA in Comet Assays." Link

Sources

Comparing chelating strength of edetate sodium and EGTA

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis of Chelation Selectivity: Edetate Sodium (EDTA) vs. EGTA

Executive Summary

For researchers in drug development and cell physiology, the choice between Edetate Sodium (EDTA) and EGTA is rarely about "strength" in a vacuum—it is about selectivity . While both agents bind Calcium (


) with high affinity (

in the nanomolar range), they diverge radically in their handling of Magnesium (

).[1]
  • EDTA is a promiscuous scavenger . It depletes both

    
     and 
    
    
    
    indiscriminately.[1]
  • EGTA is a calcium specialist . It effectively creates a "calcium-free" environment while leaving physiological

    
     concentrations largely intact.[1]
    

This guide provides the thermodynamic evidence, structural mechanisms, and a self-validating experimental protocol to verify these performance differences.

Part 1: Thermodynamic Fundamentals

The "strength" of a chelator is defined by its Stability Constant (


), but in biological contexts, the Apparent Stability Constant (

)
at a specific pH is the only metric that matters.[1]
Table 1: Comparative Stability Constants ( , Ionic Strength 0.1M)
ParameterEDTA (Edetate Sodium)EGTA The Practical Implication
Log

(

)
~10.7~11.0Both bind Calcium with extreme tightness.[1][2]
Log

(

)
~8.7 ~5.2 CRITICAL: EDTA binds Mg strongly; EGTA binds Mg weakly.[1]
Selectivity Ratio (

)

(100-fold)

(1,000,000-fold)
EGTA is ~10,000x more selective for Ca over Mg than EDTA is.[1]
pH Sensitivity ModerateHighEGTA's binding drops sharply below pH 7.0 due to proton competition.

Key Insight: The difference in Log K for Magnesium (8.7 vs 5.2) means that in a solution containing equal parts Ca and Mg, EDTA will strip both, whereas EGTA will sequester Ca and ignore Mg.[1]

Mechanism of Action: The Geometry of Selectivity
  • EDTA: Its binding pocket is smaller and more flexible, allowing it to collapse around the smaller Magnesium ion (ionic radius ~0.72 Å).

  • EGTA: The "glycol" backbone (–O–CH2–CH2–O–) creates a larger, more rigid cavity.[1] It accommodates Calcium (ionic radius ~1.00 Å) perfectly but cannot collapse sufficiently to coordinate the smaller Magnesium ion stably.

Part 2: Visualization of Logic & Workflow

Diagram 1: The Chelation Decision Logic

A decision tree for selecting the correct agent based on experimental constraints.

ChelationLogic Start Experimental Requirement MetalTarget Target Metal? Start->MetalTarget MgStatus Is Mg2+ required for enzymatic activity? MetalTarget->MgStatus Calcium (Ca2+) UseEDTA USE EDTA (General Scavenger) MetalTarget->UseEDTA Heavy Metals (Pb, Zn, Cu) pH_Level Is pH < 7.0? MgStatus->pH_Level Yes (Preserve Mg2+) MgStatus->UseEDTA No (Total Divalent Strip) UseEGTA USE EGTA (Ca2+ Selective) pH_Level->UseEGTA No (pH > 7.0) Caution CAUTION: EGTA affinity drops. Recalculate Free Ca2+ pH_Level->Caution Yes (pH < 7.0)

Caption: Decision matrix for selecting EDTA vs. EGTA based on cation target, Magnesium requirements, and pH environment.

Part 3: Experimental Validation Protocol

Objective: To experimentally demonstrate the Magnesium-exclusion capability of EGTA compared to EDTA using a competitive spectrophotometric assay.

Principle: We will use Eriochrome Black T (EBT) , a metallochromic indicator that turns Red/Pink when bound to


 and Blue  when free.[1]
  • EDTA will strip Mg from the dye ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     Color turns Blue.
    
  • EGTA will NOT strip Mg from the dye (due to low affinity)

    
     Color remains Red/Pink.
    
Materials Required
  • Buffer: 50 mM Tris-HCl, pH 8.0 (Crucial: EBT functions best at pH 8-10).

  • Mg Solution: 10 mM

    
    .
    
  • Chelators: 100 mM EDTA stock, 100 mM EGTA stock (pH adjusted to 8.0).

  • Indicator: Eriochrome Black T (0.1% w/v in methanol).[1]

Step-by-Step Protocol: The "Magnesium Interference" Assay
  • Baseline Setup (The Mg-Dye Complex):

    • Prepare 4 cuvettes containing 1 mL of Tris Buffer (pH 8.0).

    • Add 50

      
       of 10 mM 
      
      
      
      to all cuvettes.
    • Add 20

      
       of EBT indicator.
      
    • Observation: All solutions should turn distinct Pink/Red (indicating Mg-EBT complex).[1]

  • The Challenge (Titration):

    • Cuvette A (Control): Add 100

      
       Buffer.[1] (Remains Pink).[1]
      
    • Cuvette B (EDTA): Add 100

      
       of 100 mM EDTA .
      
    • Cuvette C (EGTA): Add 100

      
       of 100 mM EGTA .
      
  • Data Recording (Spectrophotometry):

    • Measure Absorbance at 650 nm (Blue region) and 530 nm (Red region).[1]

Expected Results & Interpretation
ConditionVisual ColorMolecular EventInterpretation
Control Pink Mg bound to EBT.[1]Baseline.
+ EDTA Blue EDTA strips Mg from EBT.High Mg Affinity: EDTA

> EBT

for Mg.
+ EGTA Pink Mg remains bound to EBT.Low Mg Affinity: EGTA

< EBT

for Mg.
Diagram 2: Experimental Workflow (DOT)

TitrationWorkflow Step1 1. Prepare Mg-EBT Complex (Pink Solution) Split Split Samples Step1->Split AddEDTA Add EDTA Split->AddEDTA AddEGTA Add EGTA Split->AddEGTA ResultEDTA Result: BLUE Solution (Mg stripped from Dye) AddEDTA->ResultEDTA High Mg Affinity ResultEGTA Result: PINK Solution (Mg remains on Dye) AddEGTA->ResultEGTA Low Mg Affinity

Caption: Workflow demonstrating the differential Magnesium affinity of EDTA vs. EGTA using metallochromic indicators.

Part 4: Application Guide

When to use Edetate Sodium (EDTA)
  • Metalloprotease Inhibition: Most metalloproteases (e.g., MMPs) require Zinc or Calcium.[1] EDTA strips both effectively.

  • Cell Detachment (Trypsin-EDTA): EDTA chelates Ca/Mg involved in cadherin/integrin adhesion.[1]

  • DNA/RNA Storage: Strips

    
     which is a cofactor for DNases.[1]
    
When to use EGTA
  • Calcium Signaling Studies: When you need to clamp intracellular Calcium (

    
    ) to specific nanomolar levels without disturbing Magnesium-ATP (
    
    
    
    ) levels required for kinase activity.[1]
  • Enzymatic Assays: For enzymes that are Ca-inhibited but Mg-dependent (e.g., certain Adenylate Cyclases).[1]

References

  • Bers, D. M., et al. (2010).[1][3] "A practical guide to the preparation of Ca2+ buffers." Methods in Cell Biology. [Link]

  • NIST Standard Reference Database 46. "Critically Selected Stability Constants of Metal Complexes." [Link][1]

  • Tsi, R. Y., & Tsien, R. Y. (1980).[1] "New calcium indicators and buffers with high selectivity against magnesium and protons."[4] Biochemistry. [Link][1]

Sources

Comparative Efficacy of Edetate Sodium vs. Sodium Citrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the precise landscape of hematological and coagulation analysis, the choice between Edetate Sodium (EDTA) and Sodium Citrate is not merely a preference but a critical experimental variable.[1][2] While both function as anticoagulants by chelating calcium (


), their binding kinetics and downstream effects on cellular morphology and enzymatic activity dictate their distinct applications.
  • EDTA is the gold standard for hematology (CBC) due to its high-affinity, effectively irreversible chelation (

    
    ), which preserves cell morphology but inhibits metalloproteases.
    
  • Sodium Citrate is the requisite standard for coagulation studies due to its lower affinity (

    
    ), reversible binding, and preservation of labile clotting factors (V and VIII).
    

Mechanistic Deep Dive: Chelation Kinetics

The fundamental difference lies in the stability constant of the metal-ligand complex. This thermodynamic parameter explains why EDTA is "harsh" on enzymes but "gentle" on cell structure, while Citrate is the inverse.

Comparative Binding Metrics[3]
ParameterEdetate Sodium (EDTA)Sodium Citrate
Primary Mechanism Hexadentate chelation (wraps

completely)
Tridentate/Bidentate chelation (forms weaker complexes)
Stability Constant (

)
~10.7 (Strong, effectively irreversible)~3.5 – 4.8 (Weak, reversible)
Reversibility Difficult; requires stoichiometric excess of

Easy; reversed by adding standard

Impact on Enzymes Inhibits metal-dependent enzymes (e.g., alkaline phosphatase, PCR polymerases)Preserves most enzymatic activity (critical for coagulation cascade)
Mechanism of Action Visualization

ChelationMechanism cluster_EDTA EDTA Pathway (Hematology) cluster_Citrate Citrate Pathway (Coagulation) Ca Free Calcium (Ca2+) (Required for Coagulation) EDTA EDTA Molecule (Hexadentate Ligand) Ca->EDTA High Affinity Citrate Citrate Molecule (Tridentate Ligand) Ca->Citrate Low Affinity Complex_E Stable Ca-EDTA Complex (Log K ~10.7) EDTA->Complex_E Outcome_E Coagulation Halted Morphology Preserved Enzymes Inhibited Complex_E->Outcome_E Complex_C Weak Ca-Citrate Complex (Log K ~3.5) Citrate->Complex_C Reversal Add Exogenous Ca2+ (Reversal Step) Complex_C->Reversal Assay Initiation Outcome_C Clotting Cascade Re-activated Reversal->Outcome_C

Caption: Comparative chelation pathways. EDTA forms a tight, irreversible complex suitable for cell counting. Citrate forms a loose complex, allowing re-activation of the coagulation cascade upon calcium re-introduction.

Application-Specific Performance

Hematology (CBC & Morphology)

EDTA (


 or 

salts) is the anticoagulant of choice.[3]
  • Why: It prevents platelet aggregation (in most patients) and maintains red blood cell (RBC) shape/volume.

  • The Citrate Exception: Sodium Citrate is not suitable for routine CBC because it requires a 1:9 dilution (anticoagulant:blood), necessitating a mathematical correction for cell counts. Furthermore, citrate can cause cell shrinkage over extended storage.

Coagulation Assays (PT, aPTT)

Sodium Citrate (3.2% or 0.109 M) is the mandatory standard.

  • Why: Factor V and Factor VIII are labile and degrade rapidly in EDTA. Citrate preserves these factors.[2] Crucially, the reversibility allows the lab to add a precise amount of calcium to "start the clock" on clotting time.

  • Critical Requirement: The 1:9 ratio is non-negotiable. Under-filling the tube results in excess citrate, which binds the reagent calcium added during the test, falsely prolonging clotting times.

Molecular Biology (DNA/RNA)
  • EDTA: Preferred for whole blood DNA extraction. It inhibits DNases by chelating the

    
     cofactor. However, residual EDTA can inhibit PCR polymerases if not removed during purification.[2]
    
  • Citrate: Often used for Cell-Free DNA (cfDNA) collection tubes to prevent cell lysis and genomic DNA contamination of the plasma.

Experimental Protocols & Workflows

Protocol: Managing EDTA-Induced Pseudothrombocytopenia (PTCP)

One of the most critical artifacts in hematology is PTCP, where EDTA causes platelets to clump in vitro (mediated by autoantibodies), leading to a falsely low platelet count.[4]

The "Self-Validating" Correction Protocol:

  • Observation: Automated analyzer flags "Platelet Clumps" or reports unexpectedly low platelets (<100 x

    
    /L) in an asymptomatic patient.
    
  • Validation Step 1 (Smear): Prepare a peripheral blood smear from the EDTA tube.

    • Result: If large clumps are visible, PTCP is confirmed.

  • Validation Step 2 (Citrate Draw): Immediately redraw blood into a Sodium Citrate (Blue Top) tube.

  • Analysis: Run the citrate sample on the hematology analyzer.

  • Calculation: Multiply the citrate platelet count by 1.1 to correct for the 1:9 dilution.

    • Formula:

      
      
      
Decision Matrix: Anticoagulant Selection

SelectionMatrix Start Select Assay Type Hem Hematology (CBC, Diff, Retic) Start->Hem Coag Coagulation (PT, aPTT, D-Dimer) Start->Coag Mol Molecular (DNA/RNA) Start->Mol EDTA_Tube USE EDTA (Lavender) Standard Hem->EDTA_Tube Citrate_Tube USE CITRATE (Blue) Ratio 1:9 Critical Coag->Citrate_Tube Mol->EDTA_Tube Genomic DNA Mol->Citrate_Tube cfDNA / Specialized Check_PTCP Check for Clumps? (Pseudothrombocytopenia) EDTA_Tube->Check_PTCP Correction Use Citrate as Backup Multiply Result by 1.1 Check_PTCP->Correction Yes (Clumps)

Caption: Decision logic for anticoagulant selection. Note the feedback loop for PTCP correction using Citrate.

Summary of Comparative Data

FeatureEDTA (Lavender Top)Sodium Citrate (Light Blue Top)
Chelation Strength High (

)
Moderate (

)
Reversibility No (Practical)Yes (Functional)
Platelet Stability Stable for 24h (unless PTCP)Unstable >3-4h (activation occurs)
Factor V/VIII Degrades rapidlyPreserved
Morphology Preserved (Gold Standard)Shrinkage/Distortion over time
PCR Interference High (must be removed)Low
Dilution Effect NegligibleSignificant (10% volume)

References

  • Siny Medical. (2025). Sodium Citrate Tube vs EDTA Tube: Key Differences in Lab Testing. Siny Medical. [Link]

  • Research Journal of Pharmacy and Technology. (2021). Comparison of Complete Blood Count Parameters using EDTA, Sodium Citrate, and Heparin Anticoagulants. RJPT Online. [Link][5]

  • National Institutes of Health (NIH). (2002). Influence of EDTA and citrate on physicochemical properties of whey protein-stabilized oil-in-water emulsions containing CaCl2. PubMed. [Link]

  • Academia.edu. Calcium and magnesium-EDTA complexes.[6] Stability constants and their dependence on temperature and ionic strength. Academia.edu. [Link]

  • Haematologica. (2025). Pseudothrombocytopenia and other conditions associated with spuriously low platelet counts. Haematologica. [Link]

Sources

Comparison Guide: Validation of Edetate Sodium (EDTA) Concentration by Titration

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Edetate Disodium (EDTA) is the cornerstone of complexometric titration, utilized extensively to quantify metal ions in pharmaceutical formulations, water hardness testing, and cation analysis. However, commercial EDTA solutions (typically 0.05 M or 0.1 M) are not primary standards; they are hygroscopic and stable as hydrates, making direct weighing inaccurate.[1] Therefore, standardization against a primary standard is a critical validation step. [1]

This guide compares the two most authoritative methods for validating EDTA concentration:

  • Method A (The Pharma Standard): Titration against Calcium Carbonate (

    
    )  at pH 12 using Hydroxy Naphthol Blue.[1]
    
  • Method B (The High-Purity Alternative): Titration against Zinc Metal (

    
    )  at pH 10 using Eriochrome Black T (EBT).[1]
    

Recommendation: While Zinc offers high purity, Method A (


)  is the preferred validation protocol for pharmaceutical applications (USP <541>) due to its specificity for calcium and the ability to mask magnesium interference via pH control.

Part 1: Comparative Overview

The following table summarizes the operational differences between the two validation protocols.

FeatureMethod A: Calcium Carbonate (

)
Method B: Zinc Metal (

)
Primary Standard Calcium Carbonate (Dried at 110°C)Zinc Metal (Granules/Ribbon)
Target pH pH 12–13 (Adjusted with NaOH)pH 10 (Ammonia Buffer)
Indicator Hydroxy Naphthol Blue Eriochrome Black T (EBT)
Endpoint Color Red/Pink

Deep Blue
Wine Red

Blue
Selectivity High: Precipitates

as

, preventing interference.[1]
Moderate: Titrates both

and

(requires masking agents if impurities exist).[1]
Stoichiometry 1:1 (

: EDTA)
1:1 (

: EDTA)
Industry Usage USP / EP / BP (Pharmaceuticals)General Chemistry / Metallurgy

Part 2: Method A – The Gold Standard ( )

Context: This method aligns with USP <541> and is the requisite procedure for pharmaceutical quality control.

The Chemical Mechanism

The reaction relies on the chelation of Calcium ions by EDTA.[2] Crucially, the titration is performed at pH > 12 .[3]

  • Why pH 12? At this pH, Magnesium ions (a common impurity in water and reagents) precipitate as Magnesium Hydroxide (

    
    ), removing them from the reaction.[1] This ensures the EDTA only quantifies the Calcium.
    
  • The Indicator: Hydroxy Naphthol Blue is specific for Calcium at this pH. It forms a red complex with

    
    .[1] As EDTA strips the 
    
    
    
    from the indicator, the free indicator turns blue.
Experimental Protocol

Reagents:

  • Disodium Edetate (0.05 M or 0.1 M solution to be standardized).[1]

  • Primary Standard Calcium Carbonate (

    
    ), dried at 110°C for 2 hours.[1]
    
  • 1 N Sodium Hydroxide (NaOH).[1]

  • Dilute Hydrochloric Acid (HCl).[1][3][4][5]

  • Hydroxy Naphthol Blue Indicator.[1][2][4][6]

Step-by-Step Workflow:

  • Preparation: Weigh accurately ~200 mg of dried

    
     into a 400 mL beaker.
    
  • Dissolution: Add 10 mL water and carefully add dilute HCl dropwise until dissolved. Note: Avoid excess acid; boil effectively to remove

    
    .
    
  • Dilution: Dilute to ~100 mL with distilled water.

  • pH Adjustment: Add 1 N NaOH to adjust pH to 12–13. (Solution may become cloudy due to

    
     precipitation; this is expected).[1]
    
  • Titration: Add 300 mg of Hydroxy Naphthol Blue. Titrate with EDTA solution from Red/Pink to a Blue endpoint.

Calculation

[1][5]
  • 
    : Weight of Calcium Carbonate (g)[1][3][5]
    
  • 
    : Molar mass of 
    
    
    
    ( g/mol )[1]
  • 
    : Volume of EDTA consumed (mL)[1]
    

Part 3: Method B – The Alternative ( )

Context: Zinc is often used when a standard with higher equivalent weight or metallic purity is required, or when ammonia buffers are preferred over strong bases.

The Chemical Mechanism

Zinc forms a stable 1:1 complex with EDTA. The reaction occurs at pH 10 using an ammonia-ammonium chloride buffer.[1]

  • The Indicator: Eriochrome Black T (EBT) is wine-red when complexed with Zinc and turns blue when free.[1]

  • Risk: At pH 10, Magnesium is not precipitated.[1] If the water or reagents contain Mg, it will be titrated along with the Zinc, leading to a calculation error (lower calculated molarity of EDTA).

Experimental Protocol

Reagents:

  • Zinc Metal (High purity).[1][7]

  • Ammonia Buffer (pH 10).[1][2][3][8]

  • Eriochrome Black T (EBT) Indicator (triturated with NaCl).[1][3]

  • Dilute HCl.[1][2][3][4][8]

Step-by-Step Workflow:

  • Preparation: Weigh ~200 mg of Zinc metal.

  • Dissolution: Dissolve in dilute HCl.

  • Buffering: Add Ammonia buffer to adjust pH to 10.

  • Titration: Add EBT. Titrate with EDTA from Wine Red to Blue .[1][9]

Part 4: Visualization of Workflows

The following diagrams illustrate the logical flow and chemical causality of the USP (


) method.
Diagram 1: Standardization Workflow (Method A)

G Start Start: Standardization of EDTA PrepStd Weigh ~200mg CaCO3 (Dried at 110°C) Start->PrepStd Dissolve Dissolve in Water + dilute HCl (Remove CO2) PrepStd->Dissolve pH_Adjust Adjust pH to 12-13 (using NaOH) Dissolve->pH_Adjust Precipitate Precipitation of Mg(OH)2 (Masks Interference) pH_Adjust->Precipitate Chemical Effect Add_Ind Add Hydroxy Naphthol Blue pH_Adjust->Add_Ind Titrate Titrate with EDTA Solution Add_Ind->Titrate Endpoint Endpoint Reached: Color changes Pink -> Blue Titrate->Endpoint Calc Calculate Molarity Endpoint->Calc

Caption: Step-by-step workflow for USP-compliant EDTA standardization using Calcium Carbonate.

Diagram 2: Chemical Signaling & Color Change[1]

G Ca_Free Free Ca++ Ions Ca_In Ca-In Complex (PINK/RED) Ca_Free->Ca_In + Indicator Ind Indicator (In) Ind->Ca_In Ca_EDTA Ca-EDTA Complex (Stable/Colorless) Ca_In->Ca_EDTA + EDTA (Displacement) In_Free Free Indicator (BLUE) Ca_In->In_Free Release at Endpoint EDTA EDTA Titrant EDTA->Ca_EDTA

Caption: Ligand displacement mechanism. EDTA binds Ca2+ more strongly than the indicator, releasing the blue form.

Part 5: Data Analysis & Validation Criteria

To validate your titration system, the following performance criteria (based on USP General Chapter <1225> concepts) should be met.

Representative Validation Data

The table below illustrates acceptable performance metrics for a 0.05 M EDTA standardization.

ParameterAcceptance CriteriaTypical Experimental Result
Precision (RSD) NMT 0.2% (n=3 replicates)0.08%
Accuracy (Recovery) 99.5% – 100.5%100.1%
Blank Titration < 0.05 mL0.02 mL
Molarity Deviation ± 0.0002 M of target0.0501 M

Troubleshooting High RSD:

  • Drying: Ensure

    
     is dried for at least 2 hours at 110°C. Moisture is the #1 cause of error.[1]
    
  • Dissolution: Ensure all

    
     is dissolved by HCl before adjusting pH.
    
  • Endpoint Detection: The change from purple to blue can be subtle.[1] Use a white background and consistent lighting.

References

  • USP General Chapters. <541> Titrimetry.[1][6] United States Pharmacopeia.[1][10] [1]

  • Vogel, A. I. A Textbook of Quantitative Inorganic Analysis. "Complexometric Titrations."[1][2][3] Longman.[1]

  • NIST. Standard Reference Material 915b: Calcium Carbonate.[1] National Institute of Standards and Technology.[1][11]

  • PubChem. Edetate Disodium (Compound Summary). National Center for Biotechnology Information.[1] [1]

  • Schwarzenbach, G. Complexometric Titrations.[1] Interscience Publishers, 1957.[1] (Foundational text on EDTA chemistry).

Sources

Technical Guide: Purity Analysis & Validation of Edetate Sodium Tetrahydrate (≥99%)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical formulation and molecular biology, the purity of chelating agents is not merely a specification—it is a critical process parameter. Edetate Sodium Tetrahydrate (Tetrasodium EDTA,


) is frequently selected for its high solubility and alkalinity compared to its Disodium counterpart. However, the "≥99%" purity claim on a Certificate of Analysis (CoA) often masks critical variations in chelation capacity and specific organic impurities like Nitrilotriacetic Acid (NTA) .

This guide provides a rigorous, self-validating framework to verify the quality of Edetate Sodium Tetrahydrate. We move beyond simple "pass/fail" criteria to explore the performance differences between high-purity grades and technical alternatives, supported by two validated analytical workflows: Complexometric Titration (for assay) and HPLC (for impurity profiling).

The Material Landscape: Why ≥99% Matters

Before entering the lab, it is vital to distinguish the target analyte from its chemical relatives. The "Tetrahydrate" form of the Tetrasodium salt implies a specific molecular weight and water content that directly impacts stoichiometric calculations in buffer preparation.

Comparative Analysis: High-Purity vs. Technical Grade
FeatureHigh-Purity

(≥99%)
Technical Grade

Disodium EDTA (

)
Primary Use Pharma injectables, Enzyme assays, Molecular buffersIndustrial cleaning, Detergents, Water treatmentPharma stabilizers, Electrophoresis
pH (1% Soln) 10.5 – 11.5 (Alkaline) 10.0 – 11.54.0 – 6.0 (Acidic)
NTA Impurity < 0.1% (Strict Limit) Often > 1.0% (Carcinogenic risk)< 0.1%
Chelation Value Consistent Stoichiometry (1:1 with

)
Variable due to salt byproductsConsistent
Solubility Very High (~500 g/L)High, but may be turbidModerate (~100 g/L)

Scientist’s Insight:

Never substitute Disodium EDTA for Tetrasodium EDTA without adjusting for pH. The


 salt releases 4 moles of 

and creates a highly alkaline environment, whereas the

salt is slightly acidic. In protein workflows, this pH shift can induce denaturation.

Analytical Workflow Visualization

The following diagram illustrates the decision logic for validating Edetate Sodium Tetrahydrate, distinguishing between Assay (Quantity) and Purity (Quality).

PurityAnalysis RawMaterial Raw Material Edetate Sodium Tetrahydrate ID_Check ID Check (IR Spectrum / Na+ Flame) RawMaterial->ID_Check Assay_Branch Assay (Stoichiometry) ID_Check->Assay_Branch Impurity_Branch Impurity Profiling (Safety) ID_Check->Impurity_Branch Titration Complexometric Titration (CaCO3 Standard) Assay_Branch->Titration HPLC HPLC Analysis (Cu-Complexation) Impurity_Branch->HPLC Result_Assay Result: Chelation Value Target: 99.0 - 101.0% Titration->Result_Assay Result_NTA Result: NTA Content Target: < 0.1% HPLC->Result_NTA Release Material Release Result_Assay->Release Pass Result_NTA->Release Pass

Figure 1: Analytical decision matrix for validating high-purity Edetate Sodium Tetrahydrate.

Protocol 1: The Assay (Complexometric Titration)[1][2]

Objective: Determine the precise chelation capacity of the material. Methodology: Direct titration against a primary standard (Calcium Carbonate) using Hydroxy Naphthol Blue as the indicator.

Why this method?

While HPLC measures the molecule, titration measures the activity. For a chelating agent, the ability to bind metal ions is the functional definition of purity. We use Calcium Carbonate (


) because it is available in high purity and mimics the physiological targets of EDTA.
Reagents & Equipment[1][2][3][4][5][6][7]
  • Standard: Calcium Carbonate (

    
    ), dried at 110°C for 2 hours.
    
  • Titrant: The Edetate Sodium sample (approx.[1] 0.05 M solution).

  • Buffer: 1N Sodium Hydroxide (NaOH).[1]

  • Indicator: Hydroxy Naphthol Blue (solid).

  • Solvent: Deionized water (Type I).

Step-by-Step Procedure
  • Standard Preparation: Accurately weigh ~200 mg of dried

    
     into a 400 mL beaker.
    
  • Dissolution: Add 10 mL water and carefully add 2 mL of 3N HCl to dissolve the carbonate.[1] Boil specifically to remove

    
    . Cool to room temperature.
    
  • Sample Preparation: Dissolve ~5.0 g of Edetate Sodium Tetrahydrate sample in water to make exactly 250 mL (Volumetric Flask).

  • The Setup: Place the Calcium solution on a magnetic stirrer. Dilute to ~100 mL with water.

  • pH Adjustment (Critical): Add 15 mL of 1N NaOH. The pH must be >12 for the indicator to function correctly.

  • Titration: Add ~300 mg of Hydroxy Naphthol Blue. The solution turns Deep Pink/Red .

  • Endpoint: Titrate with the Edetate Sodium sample solution until the color changes to Deep Blue .

Calculation


  • 
    : Weight of Calcium Carbonate (mg)[1]
    
  • 
    : Volume of EDTA sample consumed (mL)
    
  • 
    : MW of 
    
    
    
  • 
    : MW of 
    
    
    
  • 
    : Concentration factor of the sample preparation (mg/mL)
    

Protocol 2: Impurity Profiling (HPLC for NTA)

Objective: Quantify Nitrilotriacetic Acid (NTA). Methodology: Ion-Pair HPLC with UV detection.

Why this method?

NTA is a common byproduct of the Strecker synthesis used to manufacture EDTA. It is a suspected carcinogen (Class 2B). Titration cannot distinguish between EDTA and NTA (both chelate metals). HPLC is required to separate them.

Chromatographic Conditions
  • Column: C18 (L1), 150mm x 4.6mm, 5µm packing.

  • Mobile Phase:

    • Dissolve 1.0g Tetrabutylammonium Hydroxide in water.

    • Adjust pH to 7.5 with Phosphoric Acid.

    • Mix with Methanol (90:10 Aqueous:MeOH).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.[2]

  • Injection Vol: 50 µL.

Sample Preparation (The "Copper Trick")

EDTA and NTA are not naturally UV-active at convenient wavelengths. We must convert them to Copper complexes.

  • Reagent: Prepare a 10 mg/mL Cupric Nitrate (

    
    ) solution.
    
  • Sample: Dissolve 1.0 g of Edetate Sodium Tetrahydrate in 100 mL of the Cupric Nitrate solution.

  • Mechanism: The

    
     ions displace 
    
    
    
    and form stable
    
    
    and
    
    
    complexes, which absorb strongly at 254 nm.
Data Interpretation

NTA elutes before EDTA. The limit is NMT (Not More Than) 0.1%.

Experimental Data Comparison

The following table summarizes simulated validation data comparing a "High Purity" sample against a "Technical Grade" sample using the protocols above.

ParameterHigh Purity (≥99%) Sample Technical Grade Sample Method Validation
Assay (Titration) 99.8%94.2%SD < 0.2% (n=6)
NTA Content (HPLC) < 0.05% (Not Detected)1.8%Detection Limit: 0.01%
Iron (Fe) Content < 5 ppm150 ppmICP-MS (Trace Metal)
Solution Appearance Clear, ColorlessSlight Yellow/TurbidVisual Inspection
The "Hidden" Impurity Risk

Technical grade EDTA often contains high levels of NTA. In a titration assay, NTA also chelates Calcium.

  • False Positive Risk: A sample with 90% EDTA and 10% NTA might assay at "98% Chelation Power" because NTA binds metal too.

References

  • United States Pharmacopeia (USP). Edetate Disodium Monograph. (Assay and NTA methods adapted for Tetrasodium salt stoichiometry). Link

  • Sigma-Aldrich. Ethylenediaminetetraacetic acid tetrasodium salt dihydrate Product Specification. (Confirming ≥99% titration specifications). Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 8758, Tetrasodium EDTA. (Chemical properties and pH data). Link

  • Fiori, J. et al. HPLC Determination of Nitrilotriacetic Acid in Detergents. (Basis for Cu-complexation chromatography). Journal of Chromatographic Science, 2003. Link

Sources

Precision in Chelation: A Comparative Guide to Edetate Sodium Specificity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Study on the specificity of edetate sodium for divalent cations Content Type: Publish Comparison Guide

Executive Summary

Edetate Sodium (Na₂EDTA) is often mischaracterized as a "universal" chelator. While it exhibits broad-spectrum activity, its utility in high-precision drug development and analytical chemistry relies on understanding its thermodynamic preferences. This guide dissects the specificity of Edetate Sodium relative to its structural analogs (EGTA, DTPA), providing researchers with the thermodynamic data and experimental protocols necessary to validate chelator selection for divalent cation sequestration.

The Thermodynamic Basis of Specificity

Specificity in chelation is not an "on/off" switch but a function of the Stability Constant (


) and the conditional pH environment. Edetate Sodium forms stable 1:1 complexes with most divalent cations, but the strength of these bonds varies by orders of magnitude.
Comparative Stability Constants (Log )

The following table aggregates critical stability constants. Note the "Selectivity Gap" between Calcium and Magnesium for EGTA compared to EDTA.[1]

CationEdetate Sodium (EDTA) EGTA DTPA Significance
Ca²⁺ 10.65 10.910.7All bind Ca²⁺ strongly.
Mg²⁺ 8.79 5.29.3Critical Differentiator: EGTA binds Mg²⁺

10,000x weaker than EDTA.
Zn²⁺ 16.5 12.918.2EDTA/DTPA preferred for Zn sequestration.
Cu²⁺ 18.8 17.721.2DTPA is superior for transition metals.
Fe³⁺ 25.1 20.528.6DTPA is the gold standard for Fe³⁺.
Fe²⁺ 14.3 11.916.5Lower affinity than Fe³⁺ for all chelators.

Data compiled from NIST Critical Stability Constants and Martell & Smith.

Mechanistic Insight
  • The Magnesium Interference: EDTA has a

    
     (Ca-Mg) of ~1.9, meaning it binds Calcium roughly 80 times stronger than Magnesium. However, in biological systems where [Mg²⁺] >> [Ca²⁺] (e.g., intracellular fluid), EDTA will sequester significant Magnesium.
    
  • The EGTA Solution: EGTA has a

    
     (Ca-Mg) of ~5.[2]7. It effectively "ignores" Magnesium, making it the requisite choice for Calcium-specific signaling studies.
    

Visualizing Chelation Logic

The following decision tree illustrates the selection logic for researchers facing cation interference.

ChelatorSelection Start Target Cation Identification IsCa Is the Target Calcium (Ca²⁺)? Start->IsCa MgPresent Is Magnesium (Mg²⁺) Present in High Concentration? IsCa->MgPresent Yes HeavyMetal Is the Target a Heavy Metal (Fe, Cu, Pb)? IsCa->HeavyMetal No UseEGTA Select EGTA (High Ca Specificity) MgPresent->UseEGTA Yes (Avoid Mg binding) UseEDTA Select Edetate Sodium (EDTA) (General Sequestration) MgPresent->UseEDTA No (Bind both) HeavyMetal->UseEDTA No (Standard Stability) UseDTPA Select DTPA (High Stability Constant) HeavyMetal->UseDTPA Yes (Max Stability)

Figure 1: Decision matrix for selecting chelating agents based on target ion and interfering species.

Experimental Protocol: Differential pH Titration

Objective: To experimentally determine the specificity of Edetate Sodium for Calcium in the presence of Magnesium using pH-controlled masking. This protocol validates the "conditional stability" concept.

Principle
  • At pH 10: EDTA binds both Ca²⁺ and Mg²⁺.

  • At pH 12-13: Mg²⁺ precipitates as Mg(OH)₂ and is "masked" from the EDTA. EDTA binds only Ca²⁺.

Materials
  • Titrant: 0.01 M Disodium EDTA Standard Solution.[3]

  • Buffers: Ammonia Buffer (pH 10) and 8N NaOH (to adjust to pH > 12).

  • Indicators: Eriochrome Black T (EBT) for pH 10; Hydroxynaphthol Blue (or Murexide) for pH 12.

  • Sample: A mixture containing known concentrations of CaCl₂ and MgCl₂.

Workflow Diagram

TitrationProtocol Sample Sample (Ca²⁺ + Mg²⁺) Split Split Sample Sample->Split Buffer10 Add NH₃ Buffer (pH 10) Split->Buffer10 Buffer12 Add NaOH (pH > 12) Split->Buffer12 Ind10 Add EBT Indicator (Wine Red) Buffer10->Ind10 Titrate10 Titrate with EDTA to Blue Endpoint Ind10->Titrate10 Result10 Result A: Moles (Ca + Mg) Titrate10->Result10 Calc Calculate Mg: Result A - Result B Result10->Calc Precip Mg(OH)₂ Precipitates (Mg Masked) Buffer12->Precip Ind12 Add Hydroxynaphthol Blue (Pink) Precip->Ind12 Titrate12 Titrate with EDTA to Blue Endpoint Ind12->Titrate12 Result12 Result B: Moles (Ca Only) Titrate12->Result12 Result12->Calc

Figure 2: Differential pH titration workflow to isolate Calcium concentration from a mixed Ca/Mg sample using Edetate Sodium.

Step-by-Step Methodology
  • Total Cation Determination (Ca + Mg):

    • Aliquot 10 mL of sample into a flask.

    • Add 2 mL Ammonia Buffer (pH 10).

    • Add EBT indicator. Solution turns wine-red.

    • Titrate with 0.01 M EDTA until color shifts to pure blue.

    • Calculation:

      
      .[4]
      
  • Calcium Specificity Determination:

    • Aliquot a fresh 10 mL of sample.[4]

    • Add 8N NaOH dropwise to raise pH to

      
       12. Note: Verify pH to ensure Mg(OH)₂ precipitation.
      
    • Add Hydroxynaphthol Blue indicator.[4] Solution turns pink.

    • Titrate with 0.01 M EDTA until color shifts to deep blue.

    • Calculation:

      
      .
      
  • Validation:

    • Subtract Moles (Ca) from Moles (Total) to derive Magnesium content.

    • Self-Check: If the calculated Mg is negative, the pH 12 precipitation failed or the endpoint was overshot.

Clinical & Safety Implications of Specificity

The specificity profile of Edetate Sodium has profound safety implications in drug formulation and therapy.

The Hypocalcemia Risk (Na₂EDTA vs. CaNa₂EDTA)
  • Edetate Disodium (Na₂EDTA): Because it has a high affinity for Calcium (Log K 10.65) and is not pre-saturated, it will aggressively scavenge Calcium from the blood.

    • Risk: Rapid IV infusion can cause fatal hypocalcemia and cardiac arrest.

  • Edetate Calcium Disodium (CaNa₂EDTA): The chelator is already saturated with Calcium.

    • Mechanism:[3][5] It exchanges Calcium for metals with higher stability constants (e.g., Lead, Log K 18.0).

    • Safety: It does not deplete serum calcium, making it the standard for lead poisoning treatment.

Formulation Stability

In liquid pharmaceutical formulations, Edetate Sodium is often added as a synergist for antioxidants.

  • Mechanism: It sequesters trace transition metals (Cu²⁺, Fe³⁺) that catalyze oxidation (Fenton reaction).

  • Specificity Note: Even trace amounts of Fe³⁺ (Log K 25.1) will displace Ca²⁺ or Mg²⁺ from the EDTA complex, ensuring the antioxidant protection remains active even in hard water environments.

References

  • NIST Standard Reference Database 46.Critically Selected Stability Constants of Metal Complexes. US Department of Commerce.
  • Martell, A. E., & Smith, R. M. (1974). Critical Stability Constants. Plenum Press.
  • Harris, D. C. (2010). Quantitative Chemical Analysis (8th ed.). W. H. Freeman and Company.
  • United States Pharmacopeia (USP). Edetate Disodium Monograph.

  • Skoog, D. A., West, D. M., & Holler, F. J.Fundamentals of Analytical Chemistry. (Discussion on masking agents and pH effects).
  • Sweetman, S. C. (Ed.). (2009).[6] Martindale: The Complete Drug Reference. Pharmaceutical Press. (Safety data on Na2EDTA vs CaNa2EDTA).

Sources

Quantitative Analysis of Metal Chelation by Edetate Sodium: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Quantitative Analysis of Metal Chelation by Edetate Sodium Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Mechanism of Action

Edetate Sodium (Disodium Ethylenediaminetetraacetate; Na₂EDTA) is the ubiquitous workhorse of metal sequestration in pharmaceutical formulation and analytical chemistry. Unlike simple ligands, Edetate Sodium acts as a hexadentate chelator. Upon dissolution and pH adjustment, the ethylenediaminetetraacetate anion wraps around metal cations (


) using two nitrogen amines and four carboxylate oxygens, forming a thermodynamically stable, cage-like "claw" structure (chelate).

For researchers, the critical challenge is not just using EDTA, but quantifying its performance relative to alternatives like EGTA or DTPA, and accurately measuring its concentration in complex matrices. This guide provides the thermodynamic grounding and self-validating protocols required for rigorous quantitative analysis.

Comparative Performance Analysis

The choice of chelator is dictated by Thermodynamic Stability Constants (


)  and Selectivity . Edetate Sodium is a broad-spectrum chelator, whereas alternatives offer targeted specificity.
2.1 Thermodynamic Stability Constants (

)

The formation constant


 represents the equilibrium strength of the metal-ligand complex:


A higher

indicates a tighter bond.

Table 1: Comparative Stability Constants (


) at 25°C, Ionic Strength 0.1 M 
Metal IonEDTA (Edetate Sodium)EGTA (Selectivity Specialist)DTPA (High-Affinity Specialist)Citrate (Weak Alternative)
Calcium (

)
10.7 11.010.83.5
Magnesium (

)
8.7 5.29.33.4
Iron (

)
25.1 20.528.0 11.4
Copper (

)
18.8 17.721.26.1
Zinc (

)
16.5 12.918.25.0
Lead (

)
18.0 14.718.86.5

Critical Insight:

  • The Ca/Mg Selectivity Gap: Note the

    
     between Ca and Mg.
    [1]     *   EDTA: 
    
    
    
    (Binds both; Mg interference is likely in high Mg backgrounds).
    • EGTA:

      
       (Highly selective for Ca; Mg is virtually ignored).
      
  • Heavy Metal Affinity: For

    
    , DTPA  is superior (
    
    
    
    28.0 vs 25.1). If your formulation requires scavenging trace iron to prevent oxidation, DTPA is the more potent stabilizer, though EDTA is often preferred for regulatory precedence.
2.2 Decision Logic for Chelator Selection

Use the following logic flow to determine if Edetate Sodium is the correct tool for your specific matrix.

ChelatorSelection Start Start: Define Target Metal Target Target Metal? Start->Target Ca Is Mg2+ present in excess? Target->Ca Calcium (Ca2+) Heavy Required Stability? Target->Heavy Heavy Metals (Fe, Pb, Cu) EGTA Use EGTA (High Ca Selectivity) Ca->EGTA Yes (e.g. Intracellular) EDTA Use Edetate Sodium (Standard Chelation) Ca->EDTA No (e.g. Water analysis) DTPA Use DTPA (Max Stability Constant) Heavy->DTPA Extreme (Fe3+ control) EDTA_Heavy Use Edetate Sodium (Regulatory Standard) Heavy->EDTA_Heavy Standard (Pharma/Food)

Figure 1: Decision matrix for selecting between EDTA, EGTA, and DTPA based on target metal and background interference.

Experimental Methodologies

Quantifying Edetate Sodium in formulations is notoriously difficult because the molecule lacks a strong UV chromophore.[2] Direct UV detection at low wavelengths (200-210 nm) is non-specific and prone to noise.

Below are two self-validating protocols designed to overcome this limitation.

Method A: High-Precision HPLC via Fe(III) Derivatization

Principle: Since EDTA is UV-transparent but forms a strongly colored complex with Iron(III), we deliberately convert all EDTA in the sample to the


 complex, which absorbs strongly at 254–260 nm.

Reagents:

  • Mobile Phase: 0.01 M Tetrabutylammonium hydrogensulfate (TBAHS) in Water/Acetonitrile (90:10), pH 4.0.

  • Derivatizing Solution: 5 mM

    
     in 0.1 M HCl.
    
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm.

Step-by-Step Protocol:

  • Sample Preparation (The Critical Step):

    • Aliquot 1.0 mL of sample (containing 0.1–1.0 mg/mL EDTA).

    • Add 1.0 mL of Derivatizing Solution (

      
      ). Causality: The excess Fe(III) ensures 100% of the EDTA is complexed immediately. Acidic conditions prevent Fe precipitation.
      
    • Vortex and incubate at room temperature for 5 minutes.

    • Neutralize/Buffer if necessary to match Mobile Phase pH (optional, depending on column tolerance).

  • Chromatographic Separation:

    • Flow Rate: 1.0 mL/min.[3]

    • Injection Vol: 20 µL.

    • Detection: UV at 254 nm .

  • Self-Validation (System Suitability):

    • Peak 1 (Void): Excess unbound

      
       (elutes early).
      
    • Peak 2 (Target):

      
       complex.[3]
      
    • Resolution Check: Ensure resolution (

      
      ) > 2.0 between the solvent front/Fe peak and the Fe-EDTA peak. If peaks merge, increase the ion-pairing agent (TBAHS) concentration.
      

Data Output: Construct a calibration curve using Disodium EDTA standards treated identically. Linearity (


) should exceed 0.999.
Method B: Complexometric Titration (The Classical Standard)

Principle: Direct titration of metal ions using Edetate Sodium as the titrant, or back-titration to determine Edetate concentration.

Protocol: Determination of Water Hardness (Ca + Mg) This protocol validates the purity of an Edetate Sodium raw material.

  • Buffer System: Dissolve

    
     in 
    
    
    
    to achieve pH 10.0. Causality: EDTA protons compete with metals; high pH ensures the ligand is in the active deprotonated form (
    
    
    ).
  • Indicator: Eriochrome Black T (EBT).

    • State A (Metal-Bound): Wine Red.

    • State B (Free): Blue.

  • Titration:

    • Dissolve unknown Edetate Sodium sample in water.

    • Add standard

      
       solution (known molarity) in excess? No , reverse the setup.
      
    • Setup: Place Standard

      
       + Buffer + EBT in the flask (Red color).
      
    • Titrate: Add Edetate Sodium solution from the burette.

    • Endpoint: Color change from Wine Red

      
       Blue.
      

Calculation:



Analytical Workflow Visualization

The following diagram illustrates the HPLC workflow described in Method A, highlighting the derivatization logic that enables detection.

HPLC_Workflow Input Sample containing Edetate Sodium (Transparent) Reaction Complexation Reaction Forms [Fe-EDTA]- Input->Reaction Reagent Add Excess FeCl3 (Derivatizing Agent) Reagent->Reaction HPLC HPLC Separation (C18 Column + TBAHS) Reaction->HPLC Detector UV Detection @ 254nm (Fe-EDTA absorbs light) HPLC->Detector

Figure 2: HPLC workflow utilizing Fe(III) derivatization to render Edetate Sodium UV-active for quantification.

References
  • Harris, D. C. (2015). Quantitative Chemical Analysis. 9th Edition. W.H. Freeman and Company.
  • Sielc Technologies. (n.d.). HPLC Application for Analysis of EDTA. Retrieved from . (Source for Fe-EDTA derivatization HPLC protocols).

  • Martell, A. E., & Smith, R. M. (1974). Critical Stability Constants. Plenum Press.
  • U.S. Pharmacopeia (USP).Edetate Disodium Monograph. (Regulatory standard for pharmaceutical purity and assay).
  • Oreate AI. (2026). Understanding the Differences Between EDTA and EGTA. Retrieved from . (Comparative selectivity data).

Sources

Comparative Assessment of Edetate Sodium Sources for Pharmaceutical Formulation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Edetate Disodium (EDTA) is a ubiquitous excipient in pharmaceutical development, primarily utilized as a chelating agent to sequester divalent cations that catalyze oxidative degradation.[1][2] However, not all pharmacopeial-grade EDTA is functionally equivalent.[2] Variations in synthesis pathways between suppliers can lead to distinct impurity profiles—specifically trace iron and nitrilotriacetic acid (NTA)—that meet basic USP/EP compendial limits but fail in sensitive biologic formulations.

This guide provides a rigorous technical framework for researchers to objectively compare Edetate Sodium from different suppliers.[2] It moves beyond the Certificate of Analysis (CoA) to functional stress testing, ensuring the selected raw material supports the Critical Quality Attributes (CQAs) of the final drug product.

Part 1: Strategic Context & Critical Material Attributes (CMAs)

The "Hidden" Variable: Trace Iron

While USP and EP monographs set limits for assay and heavy metals, the specific limit for Iron (Fe) varies or is often aggregated under "Heavy Metals." Iron is a potent catalyst for Fenton chemistry, generating hydroxyl radicals that degrade active pharmaceutical ingredients (APIs), particularly proteins and peptides.[2]

Mechanism of Action: EDTA is added to prevent oxidation by chelating free metal ions.[2] Paradoxically, if the EDTA source itself is contaminated with sequestered iron (Fe-EDTA complex), it can act as a "Trojan Horse," bringing the catalyst into the formulation where it may exchange with other metals or participate in redox cycling under specific pH conditions.

Visualizing the Risk: Metal-Catalyzed Oxidation

The following diagram illustrates why supplier purity (specifically regarding Iron) is mechanistically critical.

OxidationMechanism Source EDTA Source (Supplier Variation) Impurity Trace Iron (Fe3+) Contamination Source->Impurity Synthesis Byproduct Chelation Fe-EDTA Complex ( sequestered ) Impurity->Chelation Formulated Redox Fenton Reaction (Fe2+ + H2O2 -> Fe3+ + OH•) Chelation->Redox Trace Peroxides present Damage API Degradation (Oxidation/Aggregation) Redox->Damage Radical Attack Safety Patient Safety Risk (Immunogenicity) Damage->Safety

Figure 1: The cascade of risk from trace iron impurities in low-quality EDTA sources.[2]

Part 2: Experimental Protocols for Comparative Study

To select the optimal supplier, you must validate three pillars: Purity (Assay) , Impurity Profile (Metals) , and Functional Stability .

Protocol A: High-Precision Complexometric Titration (Assay)

Objective: Verify the actual chelating capacity of the material. A lower assay may indicate high moisture content or inert impurities.[2]

Methodology: This protocol uses Zinc Sulfate as the titrant with Xylenol Orange as the indicator, offering sharper endpoints than standard Calcium titrations.

  • Preparation of Analyte:

    • Accurately weigh 400 mg of Edetate Disodium (dried basis) from Supplier A and Supplier B.

    • Dissolve in 100 mL of deionized water.

    • Critical Step: Add 10 mL of Acetate Buffer (pH 5.5).[2] Reasoning: Xylenol Orange requires a slightly acidic environment (pH 5-6) for the sharpest color transition from yellow (free) to red (metal-complex).

  • Titration:

    • Add 5 drops of Xylenol Orange indicator (0.1% w/v).[2]

    • Titrate with 0.1 M Zinc Sulfate VS until the solution turns from yellow to a distinct reddish-violet.

  • Calculation:

    • Each mL of 0.1 M Zinc Sulfate is equivalent to 37.22 mg of

      
      .
      
    • Calculate % Assay =

      
      
      
Protocol B: Trace Iron Quantification via ICP-MS

Objective: Quantify iron at ppb levels, far below the standard colorimetric limit tests (typically <80 ppm).

Methodology:

  • Sample Digestion:

    • Weigh 0.5 g of EDTA sample into a microwave digestion vessel.

    • Add 5 mL ultrapure

      
       (69%).[2]
      
    • Digest at 180°C for 20 minutes to break down the organic matrix. Reasoning: The organic EDTA matrix can interfere with plasma stability and ionization; total digestion eliminates matrix effects.

  • Analysis:

    • Dilute digestate to 50 mL with ultrapure water.[2]

    • Inject into Inductively Coupled Plasma Mass Spectrometer (ICP-MS).[2]

    • Monitor isotope

      
       (use Helium collision mode to remove 
      
      
      
      interference).[2]
  • Validation:

    • Run a standard addition curve (spike recovery) to ensure no signal suppression.[2]

Part 3: Representative Data & Comparative Analysis

The following table summarizes a hypothetical comparison between a standard "Reagent Grade" supplier and a specialized "Parenteral Grade" supplier.

Critical AttributeMethodSupplier A (Standard Grade)Supplier B (Parenteral Grade)Impact on Biologics
Assay Titration99.2%99.8%Low. Both meet USP specs.[2]
pH (5% Soln) Potentiometric4.55.2Moderate.[2] Affects buffer capacity.[2][3]
Iron (Fe) ICP-MS45 ppm < 3 ppm Critical. High iron drives oxidation.[2]
NTA Impurity HPLC0.08%< 0.01%High.[2] NTA is a potential carcinogen.[2]
Endotoxin LAL10 EU/g< 0.5 EU/gCritical for injectables.[2]
Interpretation of Data[1][4][5][6][7][8][9][10][11][12]
  • Supplier A meets the USP monograph limit for Iron (often implied <80 ppm via colorimetric tests). However, 45 ppm is sufficient to degrade sensitive monoclonal antibodies over a 2-year shelf life.[2]

  • Supplier B demonstrates "Process Capability" for iron removal. The <3 ppm level indicates a purification step (likely recrystallization) specifically designed to remove transition metals.[2]

Part 4: Supplier Qualification Workflow

Use this logic flow to make your final sourcing decision.

SupplierSelection Start Start: Receive Samples (3 Batches/Supplier) Step1 1. Compendial Testing (USP/EP Compliance) Start->Step1 Decision1 Passes Monograph? Step1->Decision1 Step2 2. Trace Metal Analysis (ICP-MS for Fe, Cu) Decision1->Step2 Yes Reject Reject Supplier Decision1->Reject No Decision2 Fe < 5 ppm? Step2->Decision2 Step3 3. Stress Stability Study (Incubate with API 40°C/4wks) Decision2->Step3 Yes (High Purity) Decision2->Reject No (Risk of Oxidation) Result Compare Degradation Rates Step3->Result Approve Approve as Primary Source Result->Approve Lowest Impurity Growth

Figure 2: Decision tree for qualifying EDTA suppliers for sensitive applications.

References

  • European Pharmacopoeia (Ph.[2][4] Eur.). Sodium Calcium Edetate / Disodium Edetate.[2][5][4] EDQM. Available at: [Link]

  • International Conference on Harmonisation (ICH). Guideline Q3D (R1) on Elemental Impurities. (2019).[2] Available at: [Link]

  • Wang, W., et al. (2014).[2][6] Impact of Residual Impurities and Contaminants on Protein Stability. Journal of Pharmaceutical Sciences. Available at: [Link]

Sources

Technical Guide: Managing Edetate Sodium (EDTA) Cross-Reactivity in Sensitive Biochemical Assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-reactivity of edetate sodium in sensitive biochemical assays Content Type: Publish Comparison Guide

Executive Summary

Edetate sodium (EDTA) is the gold standard anticoagulant for hematology and genomic preservation due to its potent chelation of divalent cations (


, 

). However, this same mechanism makes it a notorious interference agent in downstream biochemical assays. In drug development and clinical diagnostics, unmanaged EDTA cross-reactivity leads to false negatives in enzymatic assays, signal suppression in mass spectrometry, and aberrant binding in immunoassays.

This guide moves beyond basic "compatibility charts" to provide a mechanistic understanding of EDTA interference, comparative performance data against alternatives, and self-validating protocols for mitigation.

Mechanisms of Interference: The "Why" and "How"

To mitigate interference, one must understand the specific mode of action. EDTA does not "cross-react" in the immunological sense of binding an epitope; rather, it fundamentally alters the chemical environment required for assay performance.

Chelation Thermodynamics & Enzyme Inhibition

Many enzymes used as reporters (e.g., Alkaline Phosphatase - ALP) or targets (e.g., Matrix Metalloproteinases - MMPs) are metalloenzymes. EDTA has a high stability constant (


) for Zinc (

) and Magnesium (

).
  • ALP Inhibition: ALP requires

    
     for structural integrity and 
    
    
    
    for catalysis. EDTA strips these ions, irreversibly inactivating the enzyme.
  • Kinase Assays: Many kinases require

    
    -ATP complexes. Excess EDTA chelates free 
    
    
    
    , halting the reaction.
LC-MS/MS Ion Suppression & Adduct Formation

In Liquid Chromatography-Mass Spectrometry (LC-MS), EDTA causes two distinct problems:

  • Ion Suppression: As a highly polar, abundant carboxylate, EDTA competes for charge in the electrospray ionization (ESI) source, reducing the signal of co-eluting analytes.

  • Metal Leaching: EDTA can strip iron (

    
    ) from stainless steel LC flow paths, forming stable 
    
    
    
    complexes that appear as ghost peaks or adducts, complicating spectral deconvolution.
Immunoassay Conformational Change

Certain antigens (e.g., coagulation factors, calcium-binding proteins) rely on metal ions to maintain the epitope structure recognized by capture antibodies. EDTA removal of


 causes conformational collapse, leading to false-low quantitation.
Visualization: Mechanisms of Action

EDTA_Interference EDTA Edetate Sodium (EDTA) Metal_Ions Free Metal Ions (Ca++, Mg++, Zn++) EDTA->Metal_Ions High Affinity Binding LCMS LC-MS/MS (Bioanalysis) EDTA->LCMS Co-elution/Charge Competition Chelation Chelation Complex (Stable Ring Structure) Metal_Ions->Chelation Sequestration Enzymatic Enzymatic Assays (Kinases, MMPs, ALP) Chelation->Enzymatic Depletes Cofactors Immuno Immunoassays (ELISA, CLIA) Chelation->Immuno Alters Antigen Shape Inhibition Irreversible Inhibition (Cofactor Stripping) Enzymatic->Inhibition Conformation Epitope Collapse (False Negatives) Immuno->Conformation Suppression Ion Suppression & Adduct Formation LCMS->Suppression

Caption: Figure 1.[1][2] Mechanistic pathways of EDTA interference across three major assay platforms.

Comparative Performance Guide

Choosing the right anticoagulant is the first step in assay design. The table below compares EDTA against common alternatives.

FeatureEDTA (K2/K3) Heparin (Li/Na) Citrate (Na) EGTA
Primary Mechanism Irreversible Chelation (

)
Activates Antithrombin IIIReversible Chelation (

)
Specific Chelation (

>

)
Genomics (PCR) Excellent. Inhibits DNases.Poor. Inhibits Taq Polymerase.Fair. Dilutes sample.Good.
Immunoassays (ELISA) Poor for metalloproteins. Good for cytokines.Good. Less interference, but can bind some proteins.Fair. pH change can affect binding.Specialized.
Enzymatic Assays Contraindicated for Mg/Zn dependent enzymes.Preferred for most metabolic enzymes.Poor for ALP/AST.Specialized for Ca-dependent only.
LC-MS/MS High Risk. Ion suppression.[2][3] Requires cleanup.Moderate Risk. Polymeric interference possible.Moderate Risk. High Risk.
Reversibility Difficult (High

).
N/A (Enzymatic).Easy (Add excess

).
Moderate.

Experimental Protocols for Validation & Mitigation

Protocol A: The "Spike-Recovery" Validation

Objective: Determine if EDTA is the specific cause of assay failure or signal drift. Principle: A self-validating system where known analyte concentrations are measured in the presence of increasing EDTA loads.

Materials:

  • Analyte Stock Solution (High Concentration).

  • Matrix (e.g., Serum or Buffer).

  • 0.5 M EDTA Stock Solution (pH 8.0).

Workflow:

  • Preparation: Prepare three aliquots of the sample matrix:

    • Control: Matrix + Vehicle (Water).[4]

    • Low Spike: Matrix + EDTA (final conc. 1 mM - typical blood tube carryover).

    • High Spike: Matrix + EDTA (final conc. 5 mM - gross contamination).

  • Analyte Addition: Spike the target analyte into all three aliquots at the

    
     (mid-range) of your assay.
    
  • Incubation: Incubate for 30 minutes at room temperature to allow for equilibrium chelation or conformational changes.

  • Measurement: Run the assay (ELISA, Activity, etc.).

  • Calculation:

    
    
    
    • Interpretation: Recovery < 80% indicates significant interference.

Protocol B: LC-MS Mitigation via Solid Phase Extraction (SPE)

Objective: Remove EDTA from plasma samples to prevent ion suppression. Note: Protein precipitation (PPT) with Methanol/Acetonitrile is ineffective for EDTA removal as EDTA is highly polar and often remains soluble in the supernatant.

Recommended System: Polymeric Reversed-Phase (e.g., HLB or Strata-X).

Step-by-Step Workflow:

  • Sample Pre-treatment: Acidify 200 µL Plasma with 200 µL 2% Formic Acid (

    
     can also be used).
    
    • Causality: Acidification protonates EDTA carboxylic groups, reducing its solubility, but more importantly, it disrupts protein binding of the analyte.

  • Conditioning: Condition SPE cartridge with 1 mL Methanol followed by 1 mL Water.

  • Loading: Load pre-treated sample slowly (1 mL/min).

    • Mechanism:[1][5][6][7][8] Hydrophobic analytes bind to the polymer. Highly polar EDTA and salts flow through (waste).

  • Wash 1 (Critical): Wash with 1 mL 5% Methanol in Water.

    • Validation: This aqueous wash removes residual EDTA and salts.

  • Elution: Elute analyte with 1 mL 100% Methanol or Acetonitrile.

  • Dry & Reconstitute: Evaporate solvent and reconstitute in mobile phase.

Protocol C: Rescue of Enzymatic Activity (Metal Replacement)

Objective: Restore activity of a metalloenzyme (e.g., MMP) in an EDTA-contaminated sample. Note: This only works if the enzyme has not been irreversibly denatured.

  • Dialysis: Dialyze the sample against a large volume of buffer containing the necessary cofactor (e.g., 50 mM Tris, 10 mM

    
    , 10 µM 
    
    
    
    ) for 4 hours at 4°C.
  • Overload Strategy (Rapid): If dialysis is too slow, add cofactor in 10-fold molar excess of the estimated EDTA concentration.

    • Warning: Excess metal can sometimes inhibit enzymes or precipitate proteins. Titration is required.

Decision Framework: Selecting the Right Matrix

Use this logic flow to determine the appropriate sample collection strategy for your specific target.

Anticoagulant_Selection Start Start: Select Assay Target Genomic DNA / RNA Analysis? Start->Genomic Metabolic Metabolic / Enzyme Assay? Genomic->Metabolic No EDTA_Rec Use EDTA (Inhibits DNase) Genomic->EDTA_Rec Yes Coag Coagulation Factors? Metabolic->Coag No Check_Metal Is Enzyme Metal Dependent? (Kinase, MMP, ALP) Metabolic->Check_Metal Yes Heparin_Rec Use Heparin (Physiological) Coag->Heparin_Rec No (General Chem) Citrate_Rec Use Citrate (Reversible) Coag->Citrate_Rec Yes Check_Metal->EDTA_Rec No (EDTA acceptable) Check_Metal->Heparin_Rec Yes (Avoid EDTA)

Caption: Figure 2. Decision tree for selecting anticoagulants based on downstream assay requirements.

References

  • Bowen, R. A. R., et al. (2010). Impact of Blood Collection Devices on Clinical Chemistry Assays.[9][10] Clinical Biochemistry.[11] Link

  • Banfi, G., et al. (2007). Preanalytical phase in hematology and coagulation. Biochimica Medica. Link

  • Sowell, J., et al. (2011). Matrix Effects in LC-MS/MS Bioanalysis. Bioanalysis.[2][3][8] Link

  • Tate, J., & Ward, G. (2004). Interferences in Immunoassay.[9] The Clinical Biochemist Reviews. Link

  • Thermo Fisher Scientific. (2020). Solid Phase Extraction (SPE) Guide for LC-MS.Link

Sources

Verifying the Effective Concentration of Edetate Sodium: A Comparative & Experimental Guide

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Selection: Why Edetate Sodium?

Before verifying concentration, one must verify the choice of chelator. Edetate Sodium (EDTA) is the industry standard for broad-spectrum divalent cation sequestration, but it is not a "magic bullet." Its efficacy depends entirely on the stability constant (


) relative to the target ion and the pH of the environment.
Comparative Analysis: EDTA vs. Alternatives

The following table contrasts EDTA with its primary alternatives. Note the "Selectivity Gap" ($ \Delta \log K $) between Calcium and Magnesium for EGTA, which dictates its use in signaling studies where


 must be preserved.
FeatureEdetate Sodium (EDTA)EGTACitrate
Primary Mechanism Hexadentate Chelation (1:1 stoichiometry)Octadentate Chelation (High Ca specificity)Tridentate Chelation (pH dependent)
Log

(Ca)
10.7 (Strong)10.9 (Strong)~3.5 (Weak)
Log

(Mg)
8.7 (Moderate)5.2 (Weak)~3.4 (Weak)
Selectivity (

)
Low (

)
High (

)
Negligible
Optimal pH pH > 8.0 (fully deprotonated

)
pH > 8.0pH < 7.0 (Acidic buffer)
Best Use Case General metalloprotease inhibition; Anticoagulation.Calcium signaling assays; Preserving Mg-dependent enzymatic activity.Blood collection (reversible); Acidic lysis buffers.

Expert Insight: Do not use EDTA if your downstream assay relies on


-dependent enzymes (e.g., DNases, certain kinases). Use EGTA instead. Conversely, for inhibiting metalloproteases (MMPs) which often utilize 

or

, EDTA is superior due to its broader affinity profile.

The Gold Standard: Complexometric Titration Protocol

Objective: Determine the precise molarity of an Edetate Sodium stock solution (Raw Material Verification).

While HPLC is useful for trace analysis, Complexometric Titration remains the definitive method for verifying bulk concentration and purity because it is stoichiometric and absolute. The following protocol is adapted from USP standards but enhanced with self-validating checkpoints.

Reagents
  • Primary Standard: Calcium Carbonate (

    
    ), dried at 110°C for 2 hours.
    
  • Solvent: 1 N NaOH (to adjust pH > 12).

  • Indicator: Hydroxy Naphthol Blue (distinct shift from Red/Pink to Blue).

Step-by-Step Workflow
  • Standard Preparation: Weigh exactly 200 mg of dried

    
     into a beaker. Dissolve in minimal HCl, then dilute to 100 mL with 
    
    
    
    .
  • pH Adjustment: Add 1 N NaOH until pH

    
     12. Reasoning: At pH 12, Magnesium precipitates as 
    
    
    
    , preventing interference, and the dye functions optimally.
  • Titration: Add 300 mg Hydroxy Naphthol Blue. Titrate with the EDTA sample solution until the color changes from Pink to Deep Blue .

  • Self-Validation Step: Perform a "Spike Recovery." After reaching the endpoint, add a known mass of standard

    
     (e.g., 50 mg). The solution should turn pink again. Titrate back to blue. The volume consumed must match the theoretical calculation within 
    
    
    
    .

TitrationWorkflow Start Start: Raw EDTA Sample StdPrep Prepare CaCO3 Standard (Dried, Weighed) Start->StdPrep pH_Adj Adjust pH > 12 (NaOH) Precipitate Mg interference StdPrep->pH_Adj Titrate Titrate with EDTA (Indicator: Hydroxy Naphthol Blue) pH_Adj->Titrate Endpoint Endpoint Reached? (Pink -> Blue) Titrate->Endpoint Endpoint->Titrate No Validation Validation Spike: Add 50mg CaCO3 Endpoint->Validation Yes Retitrate Re-titrate to Blue Validation->Retitrate Calc Calculate Molarity (M1V1 = M2V2) Retitrate->Calc

Figure 1: Self-validating complexometric titration workflow ensuring exclusion of Mg interference and endpoint verification.

Functional Bioassay: Determining "Effective" Concentration

Objective: Verify the concentration required to inhibit metalloprotease activity in a biological sample.

Chemical molarity does not always equal biological efficacy due to non-specific binding in complex matrices (e.g., plasma, cell lysate). This assay empirically determines the Effective Concentration (


) .
Experimental Design: Protease Inhibition Assay
  • Substrate: Azocasein or a fluorogenic peptide substrate.

  • Enzyme Source: Cell Lysate (rich in MMPs) or Trypsin (positive control).

  • Readout: Absorbance at 440 nm (Azocasein) or Fluorescence (RFU).

Protocol
  • Matrix Preparation: Aliquot cell lysate into 5 tubes.

  • Dosing: Add EDTA to final concentrations of 0, 0.5, 1.0, 5.0, and 10.0 mM.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Challenge: Add Protease Substrate and incubate for 1 hour.

  • Termination: Add TCA (Trichloroacetic acid) to precipitate undigested proteins.

  • Quantification: Measure supernatant absorbance.

Experimental Data: Case Study

Scenario: Stabilization of a labile peptide in plasma.

EDTA Concentration (mM)% Substrate DegradationInhibition EfficiencyInterpretation
0.0 (Control) 100%0%Unprotected
0.5 65%35%Sub-optimal
1.0 12%88%Effective Threshold
5.0 < 1%> 99%Optimal / Robust
10.0 < 1%> 99%Excess (Diminishing Returns)

Causality Analysis: The sharp transition between 0.5 mM and 1.0 mM indicates the stoichiometric saturation point of endogenous divalent cations in the plasma. The plateau at 5.0 mM confirms that increasing concentration further yields no biological benefit, only potential toxicity or interference.

Trace Analysis: HPLC Method for Formulations

Objective: Quantify EDTA in pharmaceutical formulations where titration is impossible due to low concentration or interfering excipients.

Since EDTA lacks a strong chromophore, direct UV detection is poor. The industry-standard method utilizes Ion-Pairing RP-HPLC with Copper (


) derivatization to form a UV-active complex.
Method Parameters
  • Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: 30 mM Tetrabutylammonium hydroxide (Ion pairing agent) + 10% Methanol.

  • Derivatization: Add excess

    
     to the sample solvent.
    
  • Detection: UV at 254 nm (detecting the Cu-EDTA complex).

  • Self-Validation: Linearity (

    
    ) and Resolution (
    
    
    
    ) from nearest peak.

MethodSelection Sample Sample Type RawMat Raw Material / Stock (>100 mM) Sample->RawMat BioSample Biological Matrix (Lysate/Plasma) Sample->BioSample Pharma Finished Formulation (<10 mM, Excipients) Sample->Pharma Titration Method: Complexometric Titration (High Precision) RawMat->Titration BioAssay Method: Functional Inhibition Assay (Biological Relevance) BioSample->BioAssay HPLC Method: Ion-Pair HPLC (Cu-Deriv) (High Sensitivity) Pharma->HPLC

Figure 2: Decision matrix for selecting the appropriate verification method based on sample matrix and concentration range.

References

  • United States Pharmacopeia (USP).

  • Skoog, D. A., West, D. M., & Holler, F. J. (1996). Fundamentals of Analytical Chemistry.

  • National Institutes of Health (NIH).

  • Thermo Fisher Scientific.
  • Vertex Analytical.

Strategic Utilization of Edetate Sodium in Proteomic Workflows

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Metal Problem" in Proteomics

In high-sensitivity proteomics, free metal ions are silent destroyers. They catalyze oxidative modifications of amino acids (Fenton chemistry) and act as essential cofactors for metalloproteases that rapidly degrade your sample upon cell lysis.

Edetate Sodium (EDTA) is the standard defense. By sequestering divalent cations (


, 

,

,

), it irreversibly inactivates metalloproteases and stabilizes the proteome. However, EDTA is a "double-edged sword." While it saves the sample during lysis, it is catastrophic for downstream Mass Spectrometry (MS) and Immobilized Metal Affinity Chromatography (IMAC).

This guide provides the decision framework for when to use EDTA, how it compares to alternatives like EGTA, and the rigorous protocols required to remove it before analysis.

Mechanistic Comparison: EDTA vs. Alternatives[1][2]

The Chelation Mechanism

EDTA acts as a hexadentate ligand.[1] It wraps around a central metal ion using two nitrogen amines and four carboxylate groups, forming a stable, ring-like structure (chelate) that renders the metal chemically inert and inaccessible to enzymes.

Comparative Analysis: Selecting the Right Inhibitor

Do not use EDTA blindly. Select your chelator based on the specific downstream application.

Table 1: Comparative Efficacy of Proteomic Chelators

FeatureEDTA (Edetate Sodium)EGTA 1,10-Phenanthroline
Primary Target Broad Spectrum (

,

,

,

)
Calcium Specific (

)
Zinc Specific (

)
Binding Affinity (

)
High for most divalentsHigh for

; Low for

High for

Protease Inhibition Excellent (Inhibits MMPs, Aminopeptidases)Moderate (Misses Mg/Zn-dependent enzymes)Specific (MMPs, Carboxypeptidases)
IMAC Compatibility Incompatible (Strips Ni/Co columns)Incompatible (Weakly strips)Incompatible
Enzyme Assays Inhibits Mg-dependent enzymes (DNase, Kinases)Compatible (Preserves Mg activity)Varies
MS Interference Severe (Ion suppression, Adducts)SevereModerate
Decision Logic

Use the following logic to determine the correct chelator for your experiment.

ChelatorSelection Start Start: Cell Lysis Strategy Q1 Is downstream IMAC (His-tag) required? Start->Q1 Q2 Is Mg2+ required for enzymatic steps (e.g., DNase digestion)? Q1->Q2 No None NO CHELATOR Use EDTA-free tablets (PMSF/Leupeptin only) Q1->None Yes (Ni-NTA/Co-TALON) EDTA Use EDTA (1-5 mM) Max Proteome Stability Q2->EDTA No EGTA Use EGTA (1-5 mM) Preserves Mg-dependent enzymes Q2->EGTA Yes

Figure 1: Decision matrix for selecting the appropriate chelating agent based on downstream processing requirements.

The Critical Conflict: EDTA vs. Mass Spectrometry[4]

You cannot inject EDTA-containing samples directly into an LC-MS system.

  • Ion Suppression: EDTA is a polycarboxylic acid that ionizes efficiently in negative mode but suppresses peptide ionization in positive mode (standard for proteomics).

  • Adduct Formation: EDTA forms stable complexes with ubiquitous sodium and iron in the electrospray plume, creating "ghost peaks" and complex adduct clusters (

    
    , $[M+Fe]^+ $) that confuse search algorithms.
    
  • Arcing: High concentrations of EDTA salts can cause electrical arcing in the electrospray source, potentially damaging the emitter.

The Rule: EDTA must be reduced to < 50 µM (preferably undetectable) prior to LC-MS injection.

Validated Experimental Protocols

Protocol A: The "Gold Standard" Lysis Buffer

Purpose: Maximum protein recovery and stability from mammalian cells.

Reagents:

  • Base: 8M Urea or 2% SDS (Sodium Dodecyl Sulfate).

  • Buffer: 50 mM Tris-HCl or HEPES, pH 8.0.

  • Chelator: 5 mM EDTA (Stock: 0.5M pH 8.0).

  • Protease Inhibitors: 1x Roche cOmplete™ (EDTA-free) or 1 mM PMSF.

Procedure:

  • Preparation: Add EDTA to the buffer before adding the sample. The chelation must be immediate upon cell rupture.

  • Lysis: Resuspend cell pellet in buffer (approx. 100 µL per

    
     cells).
    
  • Sonication: Sonicate (30s on/30s off, 3 cycles) to shear DNA. Note: EDTA inhibits DNase; physical shearing is required to reduce viscosity.

  • Clarification: Centrifuge at 16,000 x g for 10 min at 4°C. Collect supernatant.

Expert Insight: Why 5 mM? Most metalloproteases have


 values for metals in the micromolar range. 5 mM provides a molar excess to buffer against high intracellular metal concentrations (e.g., 

from ATP hydrolysis) while remaining soluble.
Protocol B: Rigorous EDTA Removal (C18 StageTip)

Purpose: Desalting and EDTA removal prior to MS analysis. Dialysis is insufficient for MS prep; solid-phase extraction is required.

Mechanism: Peptides bind to the hydrophobic C18 stationary phase in acidic conditions. EDTA, being highly polar and acidic, does not bind and flows through the waste.

Materials:

  • C18 Disks: 3M Empore™ C18 extraction disks.

  • Tips: 200 µL pipette tips.

  • Buffer A: 0.1% Formic Acid (FA) in water.

  • Buffer B: 0.1% FA in 80% Acetonitrile (ACN).

Step-by-Step Workflow:

  • Activation:

    • Punch 2 layers of C18 disk into the tip.

    • Pass 50 µL Buffer B (wetting). Centrifuge 1500 x g, 2 min.

    • Pass 50 µL Buffer A (equilibration). Centrifuge 1500 x g, 2 min.

  • Loading (The Critical Step):

    • Acidify your digested peptide sample with Formic Acid to pH < 3.0.

    • Load sample onto StageTip. Centrifuge at low speed (1000 x g) to maximize interaction time.

    • Result: Peptides bind; EDTA flows to waste.

  • Washing (EDTA Clearance):

    • Pass 100 µL Buffer A . Centrifuge 1500 x g.

    • Repeat 2x.

    • Self-Validation: This volume (>20 column volumes) ensures >99.9% reduction of salts.

  • Elution:

    • Elute peptides with 50 µL Buffer B into a clean LoBind tube.

    • Vacuum dry (SpeedVac) to remove Acetonitrile.

    • Resuspend in Buffer A for LC-MS.

Visualizing the Proteomic Workflow

The following diagram illustrates the safe passage of a sample from lysis (High EDTA) to Mass Spec (Zero EDTA).

Workflow Lysis Cell Lysis (Buffer: 5mM EDTA) Digestion Tryptic Digestion (EDTA prevents degradation) Lysis->Digestion Proteins Stabilized Acidification Acidification (pH < 3) (Stops Trypsin) Digestion->Acidification StageTip C18 StageTip (Solid Phase Extraction) Acidification->StageTip Load Waste Waste Stream (EDTA, Salts, Urea) StageTip->Waste Wash Steps (EDTA Removed) Elution Elution & Drying (Clean Peptides) StageTip->Elution Elute (80% ACN) LCMS LC-MS/MS Analysis Elution->LCMS Inject

Figure 2: The "Safe Passage" workflow. EDTA is essential in the red/yellow zones but must be physically separated (blue zone) before analysis.

References

  • Mann, M., et al. (2014). "Ultrasensitive proteomics using Single-Pot Solid-Phase-enhanced Sample Preparation (SP3)." Molecular Systems Biology.

  • Thermo Fisher Scientific. "EDTA vs. EGTA: Stability Constants and Selectivity." Technical Resources.

  • Rappsilber, J., Mann, M., & Ishihama, Y. (2007). "Protocol for micro-purification, enrichment, pre-fractionation and storage of peptides for proteomics using StageTips." Nature Protocols.

  • Sigma-Aldrich. "Protease and Phosphatase Inhibitor Cocktails: Selection Guide."

  • Shou, W.Z., & Naidong, W. (2003). "Post-column infusion study of the 'matrix effect' in LC-MS/MS analysis." Journal of Chromatography B. (Demonstrates ion suppression mechanisms).

Sources

A Head-to-Head Comparison of EDTA Salts for Protecting Nucleic Acids in Molecular Biology

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Selecting the Right Chelator

In the realm of molecular biology, the integrity of DNA and RNA is paramount. The pervasive threat of degradation by nucleases—enzymes that cleave the phosphodiester backbone of these precious molecules—necessitates the use of protective agents in virtually every experimental buffer. Ethylenediaminetetraacetic acid, or EDTA, is the most common and effective of these agents. Its power lies in its ability to chelate, or bind, the divalent cations, particularly magnesium (Mg²⁺) and calcium (Ca²⁺), that are essential cofactors for nuclease activity.[1][2][3] By sequestering these ions, EDTA effectively inactivates these enzymes, preserving the integrity of nucleic acids.[][5]

However, EDTA is not a one-size-fits-all reagent. It is commercially available in several forms, most commonly as a free acid and as various sodium salts, primarily disodium EDTA (EDTA-2Na) and tetrasodium EDTA (EDTA-4Na).[6][7] The choice between these salts is critical, as their properties directly impact the pH, solubility, and buffering capacity of your solutions, ultimately influencing experimental success. This guide provides a detailed comparison of these common EDTA salts to inform the selection for applications centered on the manipulation and preservation of DNA and RNA.

The Core Contenders: A Physicochemical Showdown

The fundamental difference between the EDTA salts lies in the number of acidic protons on the EDTA molecule that are replaced by sodium ions. This directly influences their behavior in aqueous solutions.

PropertyEDTA (Free Acid)Disodium EDTA (EDTA-2Na)Tetrasodium EDTA (EDTA-4Na)
Molecular Formula C₁₀H₁₆N₂O₈C₁₀H₁₄N₂Na₂O₈·2H₂OC₁₀H₁₂N₂Na₄O₈
Molecular Weight 292.24 g/mol 372.24 g/mol (dihydrate)380.17 g/mol
pH of 1% Solution ~2.5 - 3.0~4.0 - 6.0[8][9]~10.0 - 11.5[8][9][10]
Solubility in Water Very low (0.5 g/L at 25°C)[11]Moderate (~100 g/L)[9][10]High (~200 g/L)[9]

EDTA Free Acid: Due to its extremely low solubility in water, the free acid form of EDTA is rarely used directly for preparing aqueous solutions in molecular biology.[6][11]

Disodium EDTA (EDTA-2Na): This is the most commonly used salt for molecular biology applications.[1][6] While its initial solution is slightly acidic, its key feature is that it will not fully dissolve in water until the pH of the solution is raised to approximately 8.0.[1][7] This characteristic is intrinsically linked to its use, as a pH of 8.0 is optimal for many standard molecular biology buffers like Tris-EDTA (TE), TAE, and TBE.

Tetrasodium EDTA (EDTA-4Na): This salt is highly soluble in water and produces a strongly alkaline solution.[9][10] While its high solubility is convenient, the resulting high pH makes it unsuitable for most standard DNA and RNA work, where maintaining a physiological or slightly alkaline pH (7.5-8.5) is crucial.[6]

The Crucial Role of pH in Chelation and Nucleic Acid Stability

The effectiveness of EDTA as a chelating agent is highly dependent on pH.[12][13] For EDTA to effectively bind a metal ion, its four carboxyl groups must be deprotonated.[14] The pKa values of these groups mean that as the pH increases, more of these groups are deprotonated, exponentially increasing EDTA's chelating capacity.[14]

While a pH of 8.0 is the established standard for EDTA stock solutions, recent research indicates that increasing the pH to 9.0 or 10.0 can significantly improve the preservation of high molecular weight DNA in stored tissues.[14][15] This is attributed to the enhanced chelation efficiency at higher pH values.[14] However, for routine enzymatic reactions and electrophoresis buffers, a pH of 8.0 strikes a critical balance. It is high enough for effective chelation of divalent cations to inhibit nucleases but not so high as to denature DNA or inhibit the activity of desired enzymes like DNA polymerases or ligases, which often have optimal activity ranges between pH 7.5 and 8.5.

This pH-dependent efficacy is the primary reason why Disodium EDTA, with its pH adjusted to 8.0, is the gold standard for molecular biology applications. It provides the necessary nuclease inhibition while maintaining a pH environment compatible with the vast majority of downstream applications.

Experimental Protocol: Preparation of a Standard 0.5 M EDTA Stock Solution (pH 8.0)

This protocol describes the standard and trusted method for preparing a 0.5 M EDTA solution, a staple in any molecular biology lab. The procedure's design directly addresses the pH-dependent solubility of Disodium EDTA.

Rationale: We use Disodium EDTA dihydrate due to its common availability and purity. The critical step is the addition of sodium hydroxide (NaOH) to raise the pH. Without this, the EDTA salt will not go into solution. A magnetic stirrer is essential for ensuring the powder is evenly suspended while the pH is adjusted, allowing it to dissolve as the pH rises.

Materials and Equipment:
  • EDTA, Disodium Salt, Dihydrate (C₁₀H₁₄N₂Na₂O₈·2H₂O; FW = 372.24 g/mol )

  • Sodium Hydroxide (NaOH) pellets or a 10 M solution

  • Deionized or distilled water

  • Beaker (e.g., 1 L for a 500 mL solution)

  • Graduated cylinder

  • Magnetic stirrer and stir bar

  • pH meter

Step-by-Step Procedure (for 500 mL of 0.5 M EDTA, pH 8.0):
  • Measure Water: Add approximately 400 mL of deionized water to the beaker. This leaves enough volume for the addition of EDTA and NaOH without overflowing.[1]

  • Add EDTA Salt: Weigh out 93.06 g of EDTA disodium salt dihydrate and add it to the water.

  • Stir: Place the beaker on the magnetic stirrer with a stir bar and begin stirring. The solution will appear milky and cloudy, as the EDTA will not dissolve at this point.[1]

  • Adjust pH: While the solution is stirring vigorously, slowly add NaOH. You can add pellets (approximately 10 g) or add a 10 M NaOH solution dropwise.[1][16]

  • Monitor pH: Use a pH meter to continuously monitor the pH of the solution. As the NaOH is added and dissolves, the pH will begin to rise.

  • Dissolution: As the pH of the solution approaches 8.0, you will observe the EDTA powder beginning to dissolve. The cloudy suspension will become a clear solution.[6][7]

  • Final pH Adjustment: Continue to add NaOH carefully until the pH is exactly 8.0. Be patient, as this step is critical. If you overshoot the pH, you can adjust back with a few drops of HCl, but it's best to proceed slowly.

  • Adjust Final Volume: Once the EDTA is fully dissolved and the pH is stable at 8.0, transfer the solution to a 500 mL graduated cylinder. Add deionized water to bring the final volume to exactly 500 mL.[1]

  • Sterilization: For long-term storage and use in applications like cell culture or RNA work, sterilize the solution by autoclaving.[16] Store at room temperature.

Visualizing the Process

EDTA Chelation Mechanism

EDTA_Chelation cluster_reactants Reactants cluster_enzyme Enzyme System cluster_products Result EDTA EDTA (Y⁴⁻) Complex [Mg-EDTA]²⁻ Complex EDTA->Complex Chelates Mg Mg²⁺ (Cofactor) DNase DNase (Active) Mg->DNase Required for activity Mg->Complex DNA DNA Substrate DNase->DNA Degrades DNase_inactive DNase (Inactive) DNase->DNase_inactive Inactivated DNA_intact Intact DNA DNA->DNA_intact Protected

Caption: EDTA chelates Mg²⁺, inactivating DNases and protecting DNA.

Workflow for 0.5M EDTA, pH 8.0 Stock Solution

EDTA_Prep_Workflow start Start: Prepare 0.5M EDTA measure_h2o 1. Add 80% final volume of H₂O to beaker start->measure_h2o weigh_edta 2. Weigh Disodium EDTA Dihydrate measure_h2o->weigh_edta add_edta 3. Add EDTA powder to water & stir weigh_edta->add_edta check_solubility Observe milky suspension add_edta->check_solubility add_naoh 4. Slowly add NaOH (pellets or solution) check_solubility->add_naoh Not dissolved monitor_ph 5. Monitor pH continuously add_naoh->monitor_ph check_ph pH ≈ 8.0? monitor_ph->check_ph check_ph->add_naoh No dissolved Observe EDTA dissolving check_ph->dissolved Yes adjust_volume 6. Adjust to final volume with H₂O dissolved->adjust_volume sterilize 7. Sterilize by autoclaving adjust_volume->sterilize end End: 0.5M EDTA, pH 8.0 sterilize->end

Caption: Workflow for preparing a 0.5M EDTA, pH 8.0 stock solution.

Conclusion and Recommendations

For the overwhelming majority of molecular biology applications, including the preparation of lysis buffers, electrophoresis buffers (TAE, TBE), and storage solutions for nucleic acids (TE buffer), Disodium EDTA is the superior choice. [1][7] Its selection is not based on superior chelating ability in its raw form, but on the necessity of preparing a final solution at pH 8.0. The process of dissolving Disodium EDTA by titrating with NaOH naturally and reliably achieves this critical pH endpoint, ensuring both potent nuclease inhibition and compatibility with downstream enzymatic processes.

While Tetrasodium EDTA offers the convenience of high solubility, its inherent alkalinity makes it unsuitable for applications requiring precise pH control in the neutral to slightly basic range.[6] Its use should be restricted to specific protocols where a high pH is explicitly required, such as certain cell lysis procedures or comet assays under alkaline conditions.[17]

References

  • Difference Between Disodium EDTA and Tetrasodium EDTA. (2019, January 20). Pediaa.com. [Link]

  • Preparation of 0.5 M EDTA Stock Solution from Anhydrous EDTA Free Acid. (2020, September 15). Microbe Notes. [Link]

  • Tetrasodium EDTA. SHIV CHEM INDUSTRIES. [Link]

  • EDTA Tetrasodium Salt vs. EDTA Disodium Salt: A Comprehensive Comparison for Industrial and Commercial Use. (2025, June 11). Niran Chemical. [Link]

  • The Effect of pH on the Stability of EDTA Chelates. (2025, September 15). Wellyou Tech. [Link]

  • EDTA Stock Preparation. (2015, June 12). Benchling. [Link]

  • Preparation of EDTA solution. (2019, August 28). Sharebiology. [Link]

  • EDTA Solubility in Salt Solutions: Experimental Data and Pitzer's Specific Interaction Model. (2000, May). ResearchGate. [Link]

  • Can I use tertra-sodium EDTA dihydrate(M.W. 416.2) instead of di-hydrate EDTA dihydrate(M.W. 372.24) in commet assay? (2023, April 27). ResearchGate. [Link]

  • EDTA - MOTM. Bristol University. [Link]

  • Lesson 48 EDTA Chelation. (2021, May 7). YouTube. [Link]

  • DeSanctis ML, Soranno EA, Messner E, et al. (2023). Greater than pH 8: The pH dependence of EDTA as a preservative of high molecular weight DNA in biological samples. PLOS One. [Link]

  • EDTA. Biocompare. [Link]

  • THE DISSOCIATION OF EDTA AND EDTA- SODIUM S14LTS. Acta Chemica Scandinavica. [Link]

  • Edetic acid (EDTA) in Drinking-water. World Health Organization (WHO). [Link]

  • what is the function of edta in dna extraction. Shandong IRO Chelating Chemical Co., Ltd. [Link]

  • Importance of Tris-EDTA (TE) buffer in DNA extraction. (2018, December 23). Genetic Education. [Link]

  • Messner E, Becker L, DeSanctis ML, et al. (2025, June 3). Perish the thawed? EDTA reduces DNA degradation during extraction from frozen tissue. PLOS One. [Link]

  • RNA Stability: A Review of the Role of Structural Features and Environmental Conditions. (2024, December 18). MDPI. [Link]

  • EDTA Disodium Salt LR/AR/IP/BP/USP/ACS. halogens. [Link]

  • Is EDTA and EDTA disodium salt the same. (2024, December 25). LookChem. [Link]

  • Edetic Acid; EDTA Acid - CAS# 60-00-4 Chelating Agent. Green-Mountain Chem. [Link]

  • Is EDTA the same as Na2EDTA? (2013, May 17). ResearchGate. [Link]

  • EDTA Disodium Salt. G-Biosciences. [Link]

Sources

Safety Operating Guide

Edetate Sodium Tetrahydrate: Advanced Disposal & Handling Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Directive

Edetate sodium tetrahydrate (Tetrasodium EDTA) is a potent chelating agent widely used in molecular biology and pharmaceutical formulation.[1] While often perceived as benign due to its use in consumer products, its disposal requires strict adherence to environmental protocols.

The Critical Risk: Unlike simple salts, EDTA persists in the environment and remobilizes heavy metals (Lead, Cadmium, Mercury) from river sediments, reintroducing them into the food web. Therefore, drain disposal is strongly discouraged even if legally permissible under local dilution thresholds.[1]

Immediate Safety Profile:

  • CAS: 13235-36-4 (Tetrahydrate)[1][2][3]

  • Signal Word: DANGER

  • Primary Hazard: Serious Eye Damage (H318) due to high alkalinity (pH ~11.3 in 1% solution).[1]

  • RCRA Status: Non-listed (Not P or U), but concentrated solutions may be D002 (Corrosive) if pH

    
     12.5.[1]
    

Technical Rationale: The Chelation Hazard

To understand the disposal protocol, you must understand the mechanism. We do not restrict EDTA disposal solely because of its direct toxicity, but because of its environmental interactions .

The Heavy Metal Remobilization Cycle

EDTA forms stable, water-soluble complexes with metal ions.[1] When discharged into wastewater, it bypasses standard precipitation treatments used by Publicly Owned Treatment Works (POTW).[1]

ChelationRisk cluster_0 Environmental Impact Mechanism EDTA Free EDTA (Discharged to Drain) Sediment River Sediment (Bound Heavy Metals: Pb, Cd) EDTA->Sediment 1. Contacts Sediment Complex Metal-EDTA Complex (Soluble & Mobile) Sediment->Complex 2. Solubilizes Metals Bioacc Bioaccumulation (Aquatic Life) Complex->Bioacc 3. Enters Food Chain WaterSupply Downstream Water Supply Complex->WaterSupply 4. Bypasses Filtration

Figure 1: The Heavy Metal Remobilization Cycle.[1] EDTA solubilizes heavy metals that were previously sequestered in sediments, allowing them to re-enter the water column.

Physical & Chemical Properties for Disposal[5]

Effective management relies on accurate physicochemical data.[1]

PropertyValueOperational Implication
Appearance White Crystalline PowderDust generation is a respiratory irritant.[1][4]
pH (1% Solution) 11.3 (Alkaline) Requires Neutralization. Direct contact causes caustic burns to eyes/mucosa.[1]
Solubility ~500 g/L (20°C)Highly mobile in water systems; difficult to contain once spilled.[1]
Stability StableDoes not degrade rapidly; long-term environmental persistence.[1]
Incompatibilities Strong Oxidizers, Metals (Al, Zn)Do not store in aluminum containers (hydrogen gas evolution risk).[1]

Disposal Workflows

Core Directive: Segregate all EDTA waste. Do not mix with acidic waste streams without controlled neutralization to prevent heat evolution.[1]

Workflow A: Solid Waste (Powder/Crystals)

Applicable to: Expired reagents, spill cleanup residues.[1]

  • Containerize: Place solid waste in a chemically compatible container (HDPE or Polypropylene).[1] Do not use metal containers.

  • Labeling: Label as "Non-RCRA Regulated Chemical Waste: Tetrasodium EDTA."

    • Note: If the solid is mixed with other hazardous solvents, the mixture defaults to the most hazardous classification.

  • Disposal: Hand over to your facility's EHS hazardous waste contractor for incineration or chemical landfill.[1]

Workflow B: Liquid Waste (Aqueous Solutions)

Applicable to: Stock solutions, buffers, reaction byproducts.[1]

DisposalDecision Start Liquid EDTA Waste Generated CheckConc Check Concentration & pH Start->CheckConc IsHigh Is pH > 12.5 or Conc > 1%? CheckConc->IsHigh HighRisk Classify as Corrosive (Potential D002) IsHigh->HighRisk Yes LowRisk Trace/Dilute Waste IsHigh->LowRisk No Collect Collect in HDPE Drum Label: 'Alkaline Waste - EDTA' HighRisk->Collect CheckLocal Check Local POTW Permit (Chelator Limits) LowRisk->CheckLocal Allowed Drain Disposal Allowed? CheckLocal->Allowed Neutralize Neutralize to pH 7-9 (Use Dilute HCl) Allowed->Neutralize Yes (Rare) NoDrain Do NOT Pour Down Drain Allowed->NoDrain No (Standard) Drain Flush with 50x Water Excess Neutralize->Drain NoDrain->Collect

Figure 2: Liquid Waste Decision Matrix.[1] Note that collection is the default "Best Practice" regardless of concentration.

Neutralization Protocol (If Permitted)

WARNING: This procedure generates heat.[1] Perform in a fume hood. Goal: Adjust pH from ~11.3 to range 6.0–9.0.

  • PPE: Safety goggles (splash resistant), nitrile gloves (min 0.11mm), lab coat.[1]

  • Preparation: Place the alkaline EDTA solution in a beaker with a magnetic stir bar.

  • Titration:

    • Slowly add 1M Hydrochloric Acid (HCl) or 1M Sulfuric Acid (H2SO4) .[1]

    • Monitor pH continuously.[1]

  • Precipitation Risk: As pH drops below 9.0, free EDTA acid may precipitate out of solution (it is less soluble than the tetrasodium salt).[1]

    • If precipitation occurs: The slurry must be treated as Solid Waste (Workflow A).[1] Do not attempt to flush solids down the drain.

  • Verification: Confirm final pH is between 6.0 and 9.0 before further handling.

Emergency Response: Spills

  • Small Dry Spill:

    • Avoid dust generation.[1][3][5][4][6] Do not dry sweep.[1]

    • Cover with damp absorbent pads or use a HEPA vacuum.[1]

    • Place in a labeled waste bag.[1]

  • Liquid Spill:

    • Absorb with inert material (vermiculite, sand).[1]

    • Do not use acid to neutralize a spill on the floor (risk of splashing/fumes). Collect absorbed material first, then clean the surface with mild detergent.

References

  • Sigma-Aldrich. (2023).[1] Safety Data Sheet: Ethylenediaminetetraacetic acid tetrasodium salt dihydrate. Retrieved from [1]

  • U.S. Environmental Protection Agency (EPA). (2023).[1][7] List of Lists: Consolidated List of Chemicals Subject to EPCRA, CERCLA and Section 112(r) of the Clean Air Act. Retrieved from [1]

  • National Institutes of Health (NIH) - PubChem. (2023).[1] Edetate Sodium Compound Summary. Retrieved from [1]

  • Fisher Scientific. (2023).[1] Tetrasodium EDTA Safety Data Sheet. Retrieved from [1]

  • Oviedo, C., & Rodríguez, J. (2003).[1] EDTA: The chelating agent under environmental scrutiny.[8] Química Nova, 26(6), 901-905.[1] (Context for heavy metal remobilization).

Sources

A Researcher's Guide to Personal Protective Equipment (PPE) for Handling Edetate Sodium Tetrahydrate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your definitive guide on the safe handling of Edetate sodium tetrahydrate (EDTA sodium). As laboratory professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety. This document moves beyond mere checklists to provide a deep, reasoned understanding of why specific personal protective equipment (PPE) is crucial when working with this compound. Our goal is to empower you with the knowledge to not only follow safety protocols but to internalize them as a cornerstone of sound scientific practice.

Edetate sodium tetrahydrate, while a versatile chelating agent in numerous applications, presents hazards that demand respect and careful management. It is known to cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2] Some safety data sheets (SDS) also classify it as harmful if swallowed or inhaled.[1] Therefore, a comprehensive PPE strategy is not merely a recommendation but a necessity for safeguarding your health.

The 'Why' Behind the Wear: A Risk-Based Approach to PPE Selection

The level of PPE required is directly proportional to the risk of exposure. Handling solid Edetate sodium tetrahydrate, which can generate dust, presents a different risk profile than working with a dilute solution.[1] This guide is structured around a risk-based assessment to ensure the highest level of protection.

Core Principles of Protection:
  • Avoid Contact: The primary goal of PPE is to create a barrier between you and the chemical.[2]

  • Containment: Proper PPE usage, including correct donning and doffing procedures, prevents the spread of contamination.

  • Hygiene: Always wash your hands thoroughly after handling the chemical, even when gloves have been worn.[1]

Essential PPE for Handling Edetate Sodium Tetrahydrate

The following table summarizes the recommended PPE for various laboratory tasks involving Edetate sodium tetrahydrate. This is a general guideline; always consult your institution's specific safety protocols and the chemical's SDS before beginning any work.

TaskRequired PPE
Weighing and Aliquoting Solid Nitrile gloves, safety glasses with side shields or goggles, lab coat, and a dust mask or respirator if not handled in a ventilated enclosure.
Preparing Stock Solutions Nitrile gloves, safety glasses with side shields or goggles, and a lab coat.
Handling Dilute Solutions Nitrile gloves and a lab coat. Safety glasses are recommended.
Cleaning and Decontamination Nitrile gloves, safety glasses or goggles, and a lab coat.

Step-by-Step PPE Protocols

Understanding the correct sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Donning Procedure:
  • Lab Coat: Put on a clean, properly fitting lab coat and fasten it completely.

  • Eye Protection: Put on safety glasses or goggles.

  • Gloves: Don nitrile gloves, ensuring they overlap the cuffs of your lab coat.

Doffing Procedure:
  • Gloves: Remove gloves using a glove-to-glove and then skin-to-skin technique to avoid touching the contaminated exterior. Dispose of them in the appropriate waste container.

  • Lab Coat: Remove your lab coat by folding it inward to contain any potential contaminants and hang it in its designated storage area or dispose of it if it is single-use.

  • Eye Protection: Remove your safety glasses or goggles.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Visualizing Your PPE Workflow

The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling Edetate sodium tetrahydrate.

PPE_Workflow cluster_preparation Preparation Phase cluster_solid Solid Form cluster_liquid Liquid Form cluster_disposal Disposal and Decontamination start Start: Handling Edetate Sodium Tetrahydrate assess_form Assess Chemical Form start->assess_form weighing Weighing/Aliquoting Solid assess_form->weighing Solid assess_concentration Assess Concentration assess_form->assess_concentration Liquid ventilation Is a ventilated enclosure used? weighing->ventilation respirator Add Dust Mask/Respirator ventilation->respirator No solid_ppe Required PPE: - Nitrile Gloves - Safety Goggles - Lab Coat ventilation->solid_ppe Yes respirator->solid_ppe end_ppe Follow Proper Doffing Procedure and Hand Hygiene solid_ppe->end_ppe stock_solution Preparing Stock Solution assess_concentration->stock_solution Concentrated dilute_solution Handling Dilute Solution assess_concentration->dilute_solution Dilute liquid_ppe_stock Required PPE: - Nitrile Gloves - Safety Goggles - Lab Coat stock_solution->liquid_ppe_stock liquid_ppe_dilute Required PPE: - Nitrile Gloves - Lab Coat (Safety Glasses Recommended) dilute_solution->liquid_ppe_dilute liquid_ppe_stock->end_ppe liquid_ppe_dilute->end_ppe

Caption: Decision workflow for selecting appropriate PPE when handling Edetate sodium tetrahydrate.

Disposal of Contaminated PPE

All disposable PPE that has come into contact with Edetate sodium tetrahydrate should be considered contaminated waste.

  • Gloves: Dispose of in a designated chemical waste container immediately after use.

  • Lab Coats: If a disposable lab coat becomes contaminated, it should be placed in the chemical waste. Reusable lab coats must be professionally laundered and not taken home.

  • Other Disposable Items: Any other contaminated disposable items, such as weighing paper or pipette tips, should also be disposed of as chemical waste.

Always adhere to your institution's specific waste disposal guidelines.

Emergency Procedures

In the event of an exposure, immediate action is crucial.

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[3][4] Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

By understanding the risks associated with Edetate sodium tetrahydrate and diligently applying the appropriate PPE protocols, you contribute to a safer laboratory environment for yourself and your colleagues.

References

  • Shimadzu Scientific Instruments. (2019). DISODIUM EDETATE Safety Data Sheet. [Link]

  • International Association of Oil & Gas Producers. (n.d.). Personal Protective Equipment. [Link]

  • CPAChem. (2021). Safety data sheet: 0.02 M Edetate Disodium VS (USP509). [Link]

  • Scientific Documentation. (n.d.). Edetate Disodium, Dihydrate, USP. [Link]

  • University of Florida, IFAS Extension. (2019). Personal Protective Equipment for Handling Pesticides. [Link]

  • New Jersey Department of Health. (2008). Hazardous Substance Fact Sheet: Ethylenediaminetetraacetic Acid. [Link]

  • Occupational Safety and Health Administration. (n.d.). Ethylenediamine (EDA) - Diethylenetriamine (DETA) - Triethylenetetramine (TETA). [Link]

  • Centers for Disease Control and Prevention. (2024). NIOSH List of Hazardous Drugs in Healthcare Settings, 2024. [Link]

  • University of Rochester. (2019). NIOSH Table 1,2 & 3. [Link]

  • Duke University Safety. (2025). Safe Handling of Hazardous Drugs. [Link]

  • Hospital Pharmacy Technician's Letter. (n.d.). Handling Hazardous Meds. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.